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2-(Azepan-1-yl)-N-methylethanamine Documentation Hub

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  • Product: 2-(Azepan-1-yl)-N-methylethanamine
  • CAS: 118808-13-2

Core Science & Biosynthesis

Foundational

2-(Azepan-1-yl)-N-methylethanamine: Structural Profile & Synthetic Utility

[1] Executive Summary 2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2] Characterized by a sev...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2] Characterized by a seven-membered azepane ring linked to a secondary methylamine via an ethyl chain, this molecule serves as a critical "linker-head" motif in the design of CNS-active agents, particularly ligands for Sigma-1 (


) receptors .[1]

Unlike its six-membered analog (piperidine), the azepane ring confers distinct lipophilic and steric properties, often enhancing blood-brain barrier (BBB) permeability and altering receptor subtype selectivity.[1][2] This guide details the physicochemical properties, validated synthetic routes, and structural-activity relationships (SAR) relevant to drug development professionals.

Chemical Identity & Structural Analysis[3]

The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-methyl) separated by a flexible ethylene bridge.[1][2] This "diamine tether" configuration is a privileged structure in neuropharmacology.[1]

Nomenclature & Identifiers[2][3]
PropertyDetail
IUPAC Name N-[2-(Azepan-1-yl)ethyl]-N-methylamine
Common Synonyms 2-(Hexamethyleneimino)-N-methylethylamine; amine
CAS Number 1609407-93-3 (Hydrate); 51388-00-2 (Parent primary amine)
Molecular Formula

Molecular Weight 156.27 g/mol (Free Base)
SMILES CNCCN1CCCCCC1
Structural Visualization[2]

The structure features a hydrophobic azepane "tail" and a polar, basic "head."[1]

ChemicalStructure cluster_properties Functional Roles Azepane Azepane Ring (Lipophilic Domain) Linker Ethylene Bridge (Spacer) Azepane->Linker N-C Bond Interaction1 Hydrophobic Pocket Binding Azepane->Interaction1 Amine N-Methylamine (Basic Center) Linker->Amine C-N Bond Interaction2 Ionic Interaction (Asp/Glu residues) Amine->Interaction2

Figure 1: Functional decomposition of the molecule highlighting pharmacophoric contributions.[1][2]

Physicochemical Profile

Understanding the physical state and solubility is crucial for assay development and formulation.[1]

PropertyValue (Experimental/Predicted)Implications for Research
Physical State Colorless to pale yellow liquidHandle as a liquid amine; density approx.[1] 0.9 g/mL.[1]
LogP (Octanol/Water) ~1.6 – 1.8Moderate lipophilicity; suitable for CNS penetration.[1][2]
pKa (Base) ~9.8 (Secondary amine), ~8.5 (Azepane)Highly basic; exists as dication at physiological pH.[1][2]
Solubility Miscible in water, ethanol, DMSOExcellent solubility facilitates in vitro screening.[1][2]
Boiling Point ~205°C (Predicted at 760 mmHg)High boiling point; stable under standard reflux.[1][2]

Synthetic Pathways[2][6][7][8]

For research applications requiring high purity (>98%), Method A (Amide Reduction) is recommended over direct alkylation to prevent poly-alkylation byproducts.[1][2]

Method A: Two-Step Amide Reduction (High Fidelity)[1][2]

This route ensures the secondary amine is formed exclusively without quaternary ammonium contaminants.[1]

  • Acylation: Reaction of azepane with N-methyl-2-chloroacetamide.[1]

  • Reduction: Reduction of the intermediate amide using Lithium Aluminum Hydride (LiAlH

    
    ).[1]
    
Protocol:
  • Step 1: Dissolve Azepane (1.0 eq) and

    
     (2.0 eq) in MeCN.[1][2] Add N-methyl-2-chloroacetamide (1.1 eq) dropwise at 0°C. Reflux for 4 hours. Filter and concentrate to yield the amide intermediate.[1]
    
  • Step 2: Suspend LiAlH

    
     (2.5 eq) in dry THF under Argon. Add the amide intermediate (dissolved in THF) dropwise at 0°C. Reflux for 12 hours.
    
  • Workup: Quench via Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter precipitate.[1] Extract filtrate with DCM.[1] Dry over
    
    
    .[1] Distill under reduced pressure.
Method B: Reductive Amination (Alternative)[1][2]

Useful if 2-(azepan-1-yl)acetaldehyde is available or generated in situ.[1]

  • Reagents: 2-(Azepan-1-yl)acetaldehyde + Methylamine (in MeOH) +

    
    .
    
  • Note: Requires careful pH control (pH 5-6) to optimize imine formation.[1][2]

Synthesis Start Azepane (Starting Material) Inter Intermediate Amide (Stable Solid) Start->Inter Alkylation (K2CO3, MeCN) Reagent1 N-methyl-2-chloroacetamide Reagent1->Inter Product 2-(Azepan-1-yl)-N-methylethanamine (Target) Inter->Product Reduction (Reflux) Reductant LiAlH4 / THF (Reduction) Reductant->Product

Figure 2: Preferred synthetic route via amide reduction to ensure secondary amine specificity.

Pharmacological Context: The Azepane Advantage[1][2]

In drug discovery, this scaffold is not merely a linker but a modulator of receptor affinity.[1]

Sigma Receptor Selectivity

Research into Sigma-1 (


) receptor ligands has demonstrated that expanding the nitrogen heterocycle from a 5-membered (pyrrolidine) or 6-membered (piperidine) ring to a 7-membered (azepane) ring often increases affinity and selectivity.[1][2]
  • Mechanism: The larger hydrophobic bulk of the azepane ring fills the hydrophobic pocket of the

    
     receptor more effectively than smaller rings.[1]
    
  • Example: Analogues like CM 304 utilize the azepane-ethyl motif to achieve >500-fold selectivity for

    
     over 
    
    
    
    receptors [1].[1][3]
Structure-Activity Relationship (SAR) Logic[1][2]
Structural ComponentModification Effect
Azepane Ring Increases LogP (+0.5 vs Piperidine); enhances hydrophobic interaction.[1]
Ethyl Linker Optimal chain length (n=2) for Sigma and Dopamine receptor binding pockets.[1][2]
N-Methyl Group Provides a secondary amine handle for further functionalization or ionic bonding (salt bridge) with Aspartate residues (e.g., Asp126 in

).[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~1.60 ppm (m, 8H, Azepane 
      
      
      
      protons).[1][2]
    • 
       ~2.45 ppm (s, 3H, 
      
      
      
      ).[1][2]
    • 
       ~2.60-2.70 ppm (m, 4H, Azepane 
      
      
      
      protons).[1][2]
    • 
       ~2.75 ppm (t, 2H, 
      
      
      
      ).[1][2]
    • 
       ~2.90 ppm (t, 2H, 
      
      
      
      ).[1][2]
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       m/z.[1][2]
      

Safety & Handling

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive amine).[1][2]

    • H302: Harmful if swallowed.[1]

  • Handling Protocol:

    • Always handle in a fume hood.[1]

    • Wear chemical-resistant gloves (Nitrile >0.11mm) and safety goggles.[1][2]

    • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs

      
       from air).[1][2]
      

References

  • Identification of Antagonists Selective for Sigma Receptor Subtypes. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

  • PubChem Compound Summary: amine. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Reaction. Molecules / PMC. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Identification, Synthesis, and Applications of 2-(Azepan-1-yl)-N-methylethanamine

Executive Summary As drug discovery programs increasingly explore non-traditional conformational spaces, flexible aliphatic heterocycles have emerged as privileged scaffolds. 2-(Azepan-1-yl)-N-methylethanamine (CAS: 1188...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly explore non-traditional conformational spaces, flexible aliphatic heterocycles have emerged as privileged scaffolds. 2-(Azepan-1-yl)-N-methylethanamine (CAS: 118808-13-2) is a highly versatile diamine building block characterized by a seven-membered azepane ring tethered to a secondary methylamine via an ethyl linker[1]. This unique structural topology provides distinct physicochemical properties, balancing lipophilicity with dual basic centers. This whitepaper provides a comprehensive, expert-level analysis of its chemical identity, self-validating synthetic protocols, analytical characterization, and pharmacological relevance in modern medicinal chemistry.

Chemical Identity and Structural Profiling

The structural architecture of 2-(Azepan-1-yl)-N-methylethanamine dictates its reactivity and biological behavior. The seven-membered azepane ring possesses greater conformational flexibility (pseudorotation) compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts. This flexibility allows the basic nitrogen to dynamically map complex hydrophobic pockets within target proteins[2].

Below is a consolidated table of its core physicochemical and structural parameters[1][3]:

ParameterValue / Description
Chemical Name 2-(Azepan-1-yl)-N-methylethanamine
Synonyms 2-(1-Azepanyl)-N-methylethanamine;[2-(1-azepanyl)ethyl]methylamine
CAS Registry Number 118808-13-2
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
SMILES String CNCCN1CCCCCC1
InChIKey PCSDSPLJOYHMEW-UHFFFAOYSA-N
Physical State Solid / Viscous oil (often handled as a hydrate or hydrochloride salt)

Synthesis and Mechanistic Pathways

Synthesizing asymmetric aliphatic diamines presents a specific challenge: preventing over-alkylation. Direct alkylation of azepane with 2-chloro-N-methylethanamine frequently results in complex mixtures of quaternary ammonium salts. To ensure high fidelity and yield, a two-step amidation-reduction sequence is the preferred self-validating approach.

Rationale and Causality

By utilizing 2-chloro-N-methylacetamide as the electrophile, the electron-withdrawing nature of the newly formed amide group passivates the adjacent nitrogen. This strictly halts the reaction at mono-alkylation. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) cleanly converts the amide to the target amine.

Synthesis A Azepane (Nucleophile) C 2-(Azepan-1-yl)-N-methylacetamide (Intermediate) A->C K2CO3, MeCN SN2 Alkylation B 2-Chloro-N-methylacetamide (Electrophile) B->C E 2-(Azepan-1-yl)-N-methylethanamine (Target Product) C->E Reduction Reflux D LiAlH4 / THF (Reducing Agent) D->E

Synthetic workflow for 2-(Azepan-1-yl)-N-methylethanamine via SN2 alkylation and amide reduction.

Step-by-Step Synthetic Protocol

Step 1: N-Alkylation (Amide Formation)

  • Reaction Setup: Charge a flame-dried round-bottom flask with azepane (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ acts as a heterogeneous base to scavenge the generated HCl, preventing the protonation of the azepane nucleophile and driving the equilibrium forward.

  • Electrophile Addition: Dropwise add 2-chloro-N-methylacetamide (1.1 equiv) at 0 °C to control the exothermic Sₙ2 substitution, then elevate to 60 °C for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active azepane spot is entirely consumed. Filter the inorganic salts and concentrate in vacuo.

Step 2: Amide Reduction

  • Reduction: Dissolve the crude intermediate in anhydrous THF (0.1 M) under argon. Cool to 0 °C and carefully add LiAlH₄ (2.0 equiv) in portions. Reflux at 66 °C for 8 hours. Causality: Amides resist mild reducing agents like NaBH₄; the powerful hydride donor LiAlH₄ is strictly required to reduce the carbonyl to a methylene group.

  • Fieser Workup: Cool to 0 °C. Sequentially add water (

    
     mL per 
    
    
    
    g of LiAlH₄), 15% NaOH (
    
    
    mL), and water (
    
    
    mL). Causality: This precise stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, preventing the formation of untreatable emulsions.
  • Self-Validation (Post-Reaction): Perform FTIR analysis on the extracted crude oil. The complete disappearance of the strong amide C=O stretching band at ~1650 cm⁻¹ definitively confirms a successful reduction.

Analytical Characterization Protocols

To ensure the integrity of the synthesized 2-(Azepan-1-yl)-N-methylethanamine, a robust LC-MS protocol must be employed. Aliphatic diamines lack strong chromophores, rendering standard UV-Vis detection (e.g., 254 nm) unreliable.

LC-MS Profiling Protocol
  • Sample Preparation: Dissolve the purified product in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Utilize a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent, mitigating secondary interactions with residual silanols on the silica column, thereby sharpening peak shape for basic amines.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Causality: The highly basic nitrogen atoms readily accept protons in the acidic mobile phase, yielding an exceptionally strong signal.

  • Self-Validation: The mass spectrum must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 157.17 .

Pharmacological & Industrial Relevance

In medicinal chemistry, the azepane moiety is a highly prized pharmacophore, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters[2][4].

Targeting the Histamine H3 Receptor (H3R)

The Histamine H3 receptor acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of neurotransmitters such as acetylcholine, dopamine, and serotonin[4]. Azepane derivatives are frequently utilized as the basic recognition element in H3R antagonists. The tertiary nitrogen of the azepane ring forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Aspartate residue (Asp3.32) in the receptor's orthosteric binding pocket[4].

GPCR_Pathway Ligand Azepane Derivative (H3R Antagonist) Receptor Histamine H3 Receptor (Inactive State Stabilized) Ligand->Receptor Orthosteric Binding G_protein Gi/o Protein Complex (Signaling Blocked) Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (Disinhibited) G_protein->AC Removes Inhibition cAMP cAMP Production (Increased) AC->cAMP ATP Conversion Response Neurotransmitter Release (Modulated) cAMP->Response Downstream Effectors

GPCR modulation pathway illustrating the inhibitory effect of azepane-based H3R antagonists.

Furthermore, the secondary amine (N-methyl) of 2-(Azepan-1-yl)-N-methylethanamine serves as an ideal synthetic vector. It allows medicinal chemists to easily append diverse aromatic or heteroaromatic tail groups via reductive amination or amide coupling, optimizing the molecule's pharmacokinetic profile and receptor subtype selectivity[2].

Safety, Handling, and Storage

As an aliphatic diamine, 2-(Azepan-1-yl)-N-methylethanamine is basic and potentially corrosive to skin and mucous membranes[1].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent atmospheric CO₂ absorption (carbamate formation) and oxidative degradation[3].

  • Handling: Manipulations should be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification Source: PLOS One URL: [Link]

Sources

Foundational

Pharmacological Potential of Azepane-Based Ethylamine Derivatives: A Technical Whitepaper

Executive Summary The rational design of neuroactive and oncological therapeutics heavily relies on the deployment of privileged molecular scaffolds. The azepane ring—a seven-membered, nitrogen-containing heterocycle—has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive and oncological therapeutics heavily relies on the deployment of privileged molecular scaffolds. The azepane ring—a seven-membered, nitrogen-containing heterocycle—has emerged as a highly versatile pharmacophore due to its unique pseudorotational dynamics and non-planar geometry[1][2]. When functionalized with an ethylamine linker, the resulting azepane-based ethylamine derivatives offer an optimal spatial vector for target engagement. This whitepaper dissects the mechanistic rationale, pharmacological applications, and critical validation workflows required for developing these derivatives into viable clinical candidates.

Structural and Mechanistic Rationale

Unlike rigid six-membered piperidine rings, the azepane scaffold exhibits significant conformational flexibility driven by inherent ring strain and the sp³ hybridization of its nitrogen atom[2]. This flexibility allows the ring to undergo rapid puckering, enabling it to adapt to complex, induced-fit binding pockets[3].

The addition of an ethylamine bridge (forming an azepan-1-yl-ethylamine motif) serves two critical physicochemical functions:

  • Spatial Extension: The ~3 Å length of the ethyl bridge optimally distances the bulky, hydrophobic azepane ring from the primary pharmacophore, preventing steric clashes while filling adjacent lipophilic cavities.

  • Electrostatic Anchoring: The basic nitrogen of the azepane ring (typical pKa ~9-10) remains protonated at physiological pH. This allows it to act as a potent hydrogen bond donor and electrostatic anchor, frequently engaging conserved aspartate or glutamate residues within receptor binding sites[4][5].

Key Pharmacological Domains

Neurodegenerative Diseases (Alzheimer's Disease)

Multi-target-directed ligands (MTDLs) have successfully utilized the azepane-ethylamine motif to treat Alzheimer's disease. By linking an acridine core (a tacrine derivative) to an azepane ring via an ethylamine bridge, researchers have synthesized potent dual inhibitors of human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE)[6]. The azepane moiety is specifically sized to occupy the peripheral anionic site (PAS) of AChE, which not only inhibits acetylcholine hydrolysis but also sterically blocks the enzyme-induced aggregation of amyloid-beta (Aβ) peptides[6].

Neurological Disorders (Sigma-1 Receptors & Dopamine Reuptake)

Azepane-ethylamine derivatives demonstrate profound neuromodulatory potential. For example, 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one (SN56) is a highly selective ligand for the Sigma-1 receptor (


R)[5]. The protonated azepane nitrogen forms a critical salt bridge with Asp126 of the 

R, facilitating neuroprotective effects.

Furthermore, phenethylamine (β-PEA) derivatives incorporating azepane rings have been evaluated as dopamine (DA) reuptake inhibitors. Docking simulations reveal that the azepane-ethylamine structure perfectly fits into the primary binding site of the human dopamine transporter (hDAT), wedged between helices 1, 3, 6, and 8[4].

Oncology (PKB/Akt Kinase Inhibition)

In oncology, azepane derivatives inspired by the natural product (-)-balanol have been optimized as potent, ATP-competitive inhibitors of Protein Kinase B (PKB-


/Akt) and Protein Kinase A (PKA)[7][8]. The conformational flexibility of the azepane ring allows it to mimic the ribose ring of ATP, while the substituted ethylamine-like appendages project deeply into the adenine-binding pocket, achieving single-digit nanomolar inhibition[7].

Quantitative Pharmacodynamics

The following table summarizes the quantitative binding and inhibitory metrics of key azepane-ethylamine derivatives across various therapeutic targets.

Compound / ScaffoldPrimary TargetQuantitative MetricPharmacological DomainSource
Balanol-derived Azepane (Compound 4) PKB-

(Akt)
IC

= 4 nM
Oncology[7]
Tacrine-Azepane Ethylamine Hybrid huAChEIC

= 299 nM
Alzheimer's Disease[6]
SN56 (Benzo[d]thiazol-2(3H)one derivative) Sigma-1 Receptor (

R)
High Affinity (

< 1 nM)
Neurological Disorders[5]
Azepane-substituted Phenethylamine Dopamine Transporter (DAT)IC

= 4,594 nM
Addiction / Psychiatry[4]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of azepane-based derivatives requires protocols that inherently validate their own data outputs.

In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

Causality & Self-Validation: To quantify the inhibitory potency of azepane-ethylamine derivatives against AChE, a continuous kinetic assay is required. Ellman's method utilizes acetylthiocholine as a substrate; its enzymatic hydrolysis yields thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow 5-thio-2-nitrobenzoate anion measurable at 412 nm. To ensure the assay is self-validating, a known clinical inhibitor (e.g., Donepezil) is run in parallel. If the reference IC


 deviates from established historical baselines, the assay run is automatically invalidated, preventing false-positive hit progression.

Protocol Steps:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the azepane derivative in DMSO (final assay concentration

    
     1% DMSO to prevent enzyme denaturation).
    
  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (serial dilutions), and 20 µL of huAChE (0.22 U/mL). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC
    
    
    
    using non-linear regression analysis.
Microsomal Stability Assay

Causality & Self-Validation: Azepane rings are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation at the


-carbon (adjacent to the nitrogen), leading to rapid ring-opening or dealkylation[5]. Evaluating the in vitro half-life (

) in rat liver microsomes (RLMs) is a critical gating step. A minus-NADPH control is mandatory to differentiate CYP-mediated enzymatic metabolism from inherent chemical instability. Compounds exhibiting a

min are flagged for structural optimization (e.g., steric shielding of the

-carbon) before advancing to in vivo models.

Protocol Steps:

  • Matrix Preparation: Thaw RLMs on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Compound Spiking: Add the azepane derivative to a final concentration of 1 µM. Split the mixture into two cohorts: "+NADPH" and "-NADPH" (Self-validation control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to the "+NADPH" cohort.

  • Kinetic Sampling: At

    
     minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
    
  • Extraction & Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (

    
    ).
    

Visualizations

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt / PKB PDK1->Akt Phosphorylation (Thr308) Downstream Cell Survival & Proliferation Akt->Downstream Promotes Azepane Azepane-based PKB Inhibitor (e.g., Balanol derivative) Azepane->Akt ATP-competitive Inhibition

Modulation of the PI3K/Akt signaling pathway by ATP-competitive azepane-based PKB inhibitors.

Microsomal_Stability Start Prepare Rat Liver Microsomes (RLM) + Azepane Derivative NADPH Add NADPH Regenerating System (Initiate Reaction) Start->NADPH Incubate Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile (Precipitate Proteins) Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Decision Calculate t½ & CL_int Is t½ > 30 min? LCMS->Decision Proceed Proceed to In Vivo PK Decision->Proceed Yes Optimize Optimize Structure (Block α-carbon oxidation) Decision->Optimize No

Self-validating workflow for assessing the microsomal stability of azepane derivatives.

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem - 1

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - Journal of Pharma Insights and Research - 2

  • Commercially available drugs contain azepine derivatives. - ResearchGate - 3

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors - Journal of Medicinal Chemistry (ACS) -7

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC - 4

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs - MDPI - 6

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC - 9

Sources

Exploratory

High-Fidelity Synthesis of 2-(Azepan-1-yl)-N-methylethanamine

Executive Summary & Chemical Profile[1][2] 2-(Azepan-1-yl)-N-methylethanamine (also known as N-(2-(hexamethyleneimino)ethyl)-N-methylamine) is a versatile diamine scaffold frequently utilized in the synthesis of CNS-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

2-(Azepan-1-yl)-N-methylethanamine (also known as N-(2-(hexamethyleneimino)ethyl)-N-methylamine) is a versatile diamine scaffold frequently utilized in the synthesis of CNS-active pharmaceutical agents. Its structure features a lipophilic seven-membered azepane ring linked via an ethyl chain to a reactive secondary amine. This specific configuration serves as a critical pharmacophore in ligands targeting sigma receptors, dopamine transporters, and various G-protein coupled receptors (GPCRs).

This guide delineates a high-fidelity synthesis pathway designed to maximize yield and purity. Unlike direct alkylation methods which often suffer from poly-alkylation (quaternization) and poor selectivity, the Amide Reduction Protocol described herein ensures the precise formation of the secondary amine terminus.

Chemical Structure Analysis[3][4]
  • Core Heterocycle: Azepane (Hexamethyleneimine) – Provides steric bulk and lipophilicity.

  • Linker: Ethylene bridge – Critical for receptor binding distance.

  • Terminal Amine: N-Methyl secondary amine – Key for hydrogen bonding and further functionalization.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the commercially available Azepane and the electrophilic 2-Chloro-N-methylacetamide . This disconnection points towards a robust two-step sequence: Nucleophilic Substitution followed by Amide Reduction.

Retrosynthesis Target 2-(Azepan-1-yl)-N-methylethanamine Disconnection FGI (Reduction) Target->Disconnection Amide 2-(Azepan-1-yl)-N-methylacetamide Disconnection->Amide LiAlH4 Azepane Azepane (Hexamethyleneimine) Amide->Azepane SN2 Linker 2-Chloro-N-methylacetamide Amide->Linker + Base

Figure 1: Retrosynthetic strategy prioritizing the amide intermediate to control nitrogen alkylation state.

Primary Synthesis Pathway: The Amide Reduction Route

This protocol is the industry standard for synthesizing unsymmetrical diamines where one nitrogen is tertiary (cyclic) and the other is secondary (acyclic).

Phase 1: N-Alkylation of Azepane

Objective: Couple azepane with the chloroacetamide linker to form the stable amide intermediate.

Reagents:

  • Azepane (1.0 equiv)

  • 2-Chloro-N-methylacetamide (1.1 equiv) [Synthesized from chloroacetyl chloride + methylamine if not purchased]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Protocol:

  • Setup: Charge a round-bottom flask with Azepane (e.g., 10 mmol) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add

    
      (20 mmol) and stir the suspension at room temperature for 15 minutes.
    
  • Electrophile Addition: Cool the mixture to 0°C. Add 2-Chloro-N-methylacetamide (11 mmol) dropwise (dissolved in minimal ACN if solid).

  • Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 2-(Azepan-1-yl)-N-methylacetamide is typically pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).

Phase 2: Reduction of the Amide

Objective: Reduce the carbonyl group to a methylene group, converting the amide into the final amine.

Reagents:

  • Lithium Aluminum Hydride (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Preparation: In a dry 3-neck flask under Nitrogen/Argon, suspend

    
      (30 mmol) in anhydrous THF  (60 mL). Cool to 0°C.[2]
    
  • Addition: Dissolve the 2-(Azepan-1-yl)-N-methylacetamide (10 mmol) from Phase 1 in anhydrous THF (20 mL). Add this solution dropwise to the hydride suspension over 30 minutes. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12-18 hours. The solution should turn grey/white.

  • Quench (Fieser Method): Cool the reaction to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Wash the pad with THF.

  • Drying: Dry the filtrate over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Product: The resulting oil is 2-(Azepan-1-yl)-N-methylethanamine . Distillation under high vacuum or conversion to the oxalate/HCl salt is recommended for long-term storage.

Reaction Scheme Visualization

ReactionScheme R1 Azepane Step1 Step 1: K2CO3, ACN Reflux, 6h R1->Step1 R2 Cl-CH2-CONH-Me R2->Step1 Prod Target: 2-(Azepan-1-yl)-N-methylethanamine Int Int Step1->Int Step2 Step 2: LiAlH4, THF Reflux, 16h Step2->Prod Int->Step2

Figure 2: Step-wise chemical transformation from Azepane to the final diamine.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

MoietyProton (

) Shift (ppm)
MultiplicityIntegrationNotes
Azepane Ring (

)
~2.60 - 2.70Triplet/Multiplet4HAlpha to tertiary Nitrogen
Azepane Ring (Bulk) ~1.55 - 1.70Multiplet8HBeta/Gamma protons
Ethyl Bridge (

)
~2.65Triplet2HOverlaps with ring alpha protons
Ethyl Bridge (

)
~2.75Triplet2HAdjacent to secondary amine
N-Methyl ~2.40 - 2.45Singlet3HDiagnostic sharp singlet
Amine Proton (NH) ~1.5 - 2.0Broad Singlet1HExchangeable with

Note: Shifts are estimated for


. Salt formation (e.g., HCl) will significantly downfield shift the alpha-protons.

Safety & Handling

  • Azepane: Corrosive and toxic. Use in a fume hood. Avoid skin contact.

  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Have a Class D fire extinguisher available.
    
  • 2-Chloro-N-methylacetamide: Potential alkylating agent. Handle with gloves and proper ventilation.

References

  • Synthesis of 2-Chloro-N-methylacetamide

    • Methodology for the prepar
    • Source:

  • General Amide Reduction Protocols

    • Reduction of amides to amines using LiAlH4.
    • Source:

  • Azepane Reactivity & Analogs

    • Synthesis of N-substituted azepanes for CNS applic
    • Source:

  • Analogous Diamine Synthesis (N,N-dimethylethylenediamine derivatives)

    • Protocol adapt
    • Source: [3]

Sources

Foundational

Solubility profile of 2-(Azepan-1-yl)-N-methylethanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(Azepan-1-yl)-N-methylethanamine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(Azepan-1-yl)-N-methylethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Azepan-1-yl)-N-methylethanamine in a range of organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the core principles governing its solubility. It offers a detailed theoretical analysis of the molecule's physicochemical properties and provides robust, step-by-step experimental protocols for researchers to generate reliable solubility data. This guide is intended to be a practical resource, enabling scientists in drug development and chemical research to accurately assess the solubility of this and similar amine-containing compounds, a critical parameter for formulation, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone physical property. For a molecule such as 2-(Azepan-1-yl)-N-methylethanamine, a tertiary amine with potential applications as a building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Solubility dictates the feasibility of reaction conditions, influences purification strategies such as crystallization and chromatography, and is a critical determinant in the formulation of active pharmaceutical ingredients (APIs). A well-characterized solubility profile enables chemists and formulation scientists to make informed decisions, preventing costly and time-consuming issues such as poor bioavailability or manufacturing challenges.

This guide addresses the current information gap by providing a foundational understanding of the factors expected to govern the solubility of 2-(Azepan-1-yl)-N-methylethanamine and presenting a detailed methodology for its empirical determination.

Theoretical Analysis of Solubility

The solubility of an amine is fundamentally governed by its molecular structure and the physicochemical properties of the solvent.[1][2] For 2-(Azepan-1-yl)-N-methylethanamine, several key structural features will dictate its interaction with organic solvents:

  • The Azepane Ring: This seven-membered saturated heterocyclic ring is a bulky, non-polar moiety that will contribute favorably to solubility in non-polar and weakly polar solvents through van der Waals interactions.

  • The Tertiary Amine Groups: The presence of two tertiary amine nitrogens introduces polarity and the capacity to act as hydrogen bond acceptors. This is a crucial feature for solubility in polar solvents. The lone pair of electrons on the nitrogen atoms can interact with protic solvents.

  • The Ethyl Linker and N-methyl Group: These small alkyl groups contribute to the overall lipophilicity of the molecule.

As a tertiary amine, 2-(Azepan-1-yl)-N-methylethanamine is basic and can be protonated by acidic functional groups.[3] This property is particularly relevant for its solubility in acidic solutions but also indicates its potential for strong dipole-dipole interactions with polar aprotic solvents.

Predicted Solubility Trends:
  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where the polar nature of the solvent can effectively solvate the amine groups. Alcohols such as methanol and ethanol are also likely to be good solvents due to their ability to engage in hydrogen bonding.

  • Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and chloroform, as well as ethers like Tetrahydrofuran (THF).

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene, where the polar amine functionalities will be difficult to solvate.

The following diagram illustrates the interplay of molecular features and solvent interactions that determine solubility.

cluster_solute 2-(Azepan-1-yl)-N-methylethanamine cluster_solvent Organic Solvents cluster_interactions Dominant Intermolecular Forces Solute C₉H₂₀N₂ Azepane Azepane Ring (Non-polar, Bulky) Solute->Azepane Amines Tertiary Amines (Polar, H-bond Acceptor) Solute->Amines Alkyl Ethyl & Methyl Groups (Lipophilic) Solute->Alkyl VdW Van der Waals Azepane->VdW Moderate HBond Hydrogen Bonding Amines->HBond Strong Dipole Dipole-Dipole Amines->Dipole Strong Alkyl->VdW Weak PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->HBond PolarAprotic Polar Aprotic (e.g., DMSO, DMF) PolarAprotic->Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) NonPolar->VdW

Caption: Molecular features and their dominant interactions with different solvent classes.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is required. The following protocol outlines a reliable gravimetric method for determining the equilibrium solubility of 2-(Azepan-1-yl)-N-methylethanamine.

Materials and Equipment
  • Analyte: 2-(Azepan-1-yl)-N-methylethanamine (high purity, >98%)

  • Solvents: Analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Heptane)

  • Equipment:

    • Analytical balance (±0.0001 g accuracy)

    • Temperature-controlled shaker or incubator

    • Centrifuge

    • Vials with airtight seals (e.g., 2 mL glass vials)

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm, compatible with the organic solvents)

    • Drying oven or vacuum oven

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

start Start prep Prepare Solvent & Analyte start->prep saturate Create Saturated Solution (Add excess analyte to solvent) prep->saturate equilibrate Equilibrate (Shake at constant temp. for 24-48h) saturate->equilibrate separate Separate Solid and Liquid (Centrifuge) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter aliquot Take a Precise Aliquot of Filtrate filter->aliquot evaporate Evaporate Solvent (Under vacuum or nitrogen stream) aliquot->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (mg/mL or mol/L) weigh->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-(Azepan-1-yl)-N-methylethanamine to a pre-weighed vial. The excess should be visually apparent after equilibration.

    • Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

  • Separation and Filtration:

    • After equilibration, centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the analyte.

    • Once the solvent is fully removed, reweigh the vial to determine the mass of the dissolved 2-(Azepan-1-yl)-N-methylethanamine.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dissolved analyte in mg) / (Volume of solvent in mL)

The volume of the solvent can be determined from the mass of the solution and the mass of the dissolved analyte, using the density of the pure solvent.

Data Presentation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for 2-(Azepan-1-yl)-N-methylethanamine at 25 °C

Solvent ClassSolventPredicted SolubilityMeasured Solubility (mg/mL)
Polar Protic MethanolHigh[Experimental Value]
EthanolHigh[Experimental Value]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High[Experimental Value]
AcetonitrileModerate[Experimental Value]
Non-Polar TolueneLow[Experimental Value]
HeptaneVery Low[Experimental Value]
Other Dichloromethane (DCM)Moderate[Experimental Value]
Tetrahydrofuran (THF)Moderate[Experimental Value]

Note: This table presents illustrative data. Actual experimental values must be determined empirically.

Alternative and Confirmatory Analytical Techniques

While the gravimetric method is robust, other analytical techniques can be employed for solubility determination, particularly for high-throughput screening or when dealing with very low solubilities.

  • High-Performance Liquid Chromatography (HPLC): A saturated solution is prepared and filtered as described above. The filtrate is then diluted and injected into an HPLC system with a suitable detector (e.g., UV or MS). The concentration is determined by comparing the peak area to a calibration curve of known standards.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, especially if the amine is sufficiently volatile or can be derivatized to enhance its volatility.[4][5]

Conclusion

The solubility of 2-(Azepan-1-yl)-N-methylethanamine in organic solvents is a critical parameter that influences its application in research and development. This guide provides the theoretical foundation to predict its solubility behavior and a detailed, practical protocol for its empirical determination. By following the outlined procedures, researchers can generate high-quality, reliable data to support their work in synthesis, formulation, and analytical chemistry. The principles and methods described herein are not only applicable to the title compound but can also be adapted for a wide range of other amine-containing molecules.

References

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Available from: [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • IS MUNI. Physical Properties: Solubility Classification. Available from: [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • PubChem. (Azepan-1-Yl)(2-{[(Furan-2-Yl)methyl]amino}-6-Methylpyridin-3-Yl)methanone. Available from: [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • ResearchGate. (2016, April 3). Synthesis, structural elucidation and antimicrobial evaluation of 2-{4-(Tamino)-2-(but-2-yn-1-yl)}-1, 3 benzothiazole derivatives. Available from: [Link]

  • PubMed. (2010, August 15). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Available from: [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • PubChemLite. amine dihydrochloride. Available from: [Link]

  • Wiley Online Library. (2022, February 2). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

Sources

Exploratory

Technical Review: Bioactivity &amp; Pharmacological Potential of 2-(Azepan-1-yl)-N-methylethanamine

The following technical guide provides an in-depth review of 2-(Azepan-1-yl)-N-methylethanamine , a specialized diamine scaffold used in medicinal chemistry. This guide is structured to assist researchers in understandin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-(Azepan-1-yl)-N-methylethanamine , a specialized diamine scaffold used in medicinal chemistry. This guide is structured to assist researchers in understanding its physicochemical properties, pharmacological significance, and experimental handling.

Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (also known as N-methyl-2-(hexamethyleneimino)ethylamine) is a bicyclic-aliphatic diamine acting as a critical pharmacophore in the design of central nervous system (CNS) agents and selective receptor ligands. Characterized by a hydrophobic seven-membered azepane ring linked to a polar secondary amine, this molecule serves as a bioisostere for piperidine and pyrrolidine side chains.

Its primary pharmacological relevance lies in Sigma-1 (


) receptor modulation , where the expanded azepane ring enhances lipophilic binding interactions compared to smaller heterocycles. This guide details its chemical identity, mechanism of action, and validated experimental protocols for synthesis and bioassay.

Chemical Identity & Physicochemical Properties

The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-methyl) connected by an ethylene linker. This "diamine tether" structure allows for bidentate binding or pH-dependent ionization states critical for membrane permeability.

Table 1: Physicochemical Profile
PropertyDataRelevance
IUPAC Name 2-(Azepan-1-yl)-N-methylethanamineStandard nomenclature
CAS Number 1609407-93-3 (Hydrate) / 51388-00-2 (Parent primary amine)Identification
Molecular Formula

Stoichiometry
Molecular Weight 156.27 g/mol Fragment-based drug design
Predicted pKa ~9.8 (Secondary amine), ~8.5 (Tertiary)Protonation at physiological pH
LogP (Predicted) 1.4 – 1.9Moderate lipophilicity (CNS penetrant)
Physical State Colorless to pale yellow liquid (Free base)Handling requirement

Pharmacology: Mechanism & Bioactivity

The Azepane Ring Effect (Steric & Lipophilic Tuning)

In medicinal chemistry, replacing a piperidine (6-membered) ring with an azepane (7-membered) ring is a strategic modification known as ring expansion .

  • Lipophilicity: The additional methylene group increases

    
    , enhancing blood-brain barrier (BBB) penetration.
    
  • Conformational Flexibility: The azepane ring is more flexible (twist-chair/twist-boat) than piperidine, allowing it to adapt to "induced fit" binding pockets, particularly in Sigma-1 receptors and Muscarinic Acetylcholine receptors (mAChR) .

Target Receptor Systems

While the molecule itself is often an intermediate, the 2-(azepan-1-yl)ethyl moiety is a validated pharmacophore in the following systems:

  • Sigma-1 Receptor (

    
    R) Ligands: 
    
    • Mechanism: The basic nitrogen (protonated) forms an electrostatic anchor with Asp126 in the

      
      R binding pocket, while the azepane ring occupies the hydrophobic sub-pocket.
      
    • Relevance: High affinity

      
       ligands are investigated for neuroprotection and cognitive enhancement. The azepane derivative often shows higher affinity than morpholine analogs due to hydrophobic bulk.
      
  • Acetylcholinesterase (AChE) Inhibitors:

    • Derivatives of this diamine have been explored as dual-binding site inhibitors, where the azepane ring interacts with the peripheral anionic site (PAS) of the enzyme.

  • Local Anesthetic Activity:

    • Like lidocaine, the structure contains a lipophilic head (azepane) and a hydrophilic tail (amine). This motif can block voltage-gated

      
       channels, providing local anesthetic properties.
      
Signaling Pathway Visualization

The following diagram illustrates the interaction of the protonated azepane scaffold within a generic G-Protein Coupled Receptor (GPCR) or Sigma receptor binding pocket.

ReceptorInteraction cluster_binding Binding Pocket Interactions Ligand 2-(Azepan-1-yl)-N-methylethanamine (Protonated Form) Asp126 Anionic Site (Aspartate/Glutamate) Ligand->Asp126 Ionic Bond (N+ ... O-) HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Ligand->HydroPocket Van der Waals (Azepane Ring) Receptor Target Receptor (Sigma-1 / mAChR)

Caption: Schematic of the pharmacophore's bimodal binding mechanism: ionic anchoring via the amine and hydrophobic packing via the azepane ring.

Experimental Protocols

Synthesis of 2-(Azepan-1-yl)-N-methylethanamine

Objective: To synthesize the target diamine from commercially available precursors. Reaction Type: Nucleophilic Substitution (


).

Reagents:

  • Azepane (Hexamethyleneimine) [CAS: 111-49-9]

  • 2-Chloro-N-methylethanamine hydrochloride [CAS: 4535-90-4]

  • Potassium Carbonate (

    
    ) (Base)
    
  • Acetonitrile (

    
    ) (Solvent)
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Azepane (1.0 eq) in anhydrous Acetonitrile.

  • Base Addition: Add anhydrous

    
      (3.0 eq) to the solution. Stir for 15 minutes at room temperature.
    
  • Alkylation: Slowly add 2-Chloro-N-methylethanamine HCl (1.1 eq) to the mixture.

    • Note: The hydrochloride salt requires excess base to neutralize.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1).
    
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water, dry over

    
    . If high purity is required, convert to the oxalate salt or distill under vacuum.
    

SynthesisWorkflow Start Azepane (Precursor) Process Reflux in MeCN K2CO3 (Base) Start->Process Reagent 2-Cl-N-Me-Ethanamine Reagent->Process Workup Filtration & Extraction Process->Workup Product 2-(Azepan-1-yl)-N-methylethanamine Workup->Product

Caption: Synthesis workflow via N-alkylation in basic conditions.

Sigma-1 Receptor Binding Assay

Objective: To determine the affinity (


) of the synthesized ligand.
  • Tissue Preparation: Use Guinea pig brain membranes or HEK293 cells overexpressing

    
     receptors.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Incubation:

    • Mix membrane homogenate (

      
       protein) with radioligand (
      
      
      
      ) and varying concentrations of the test compound (
      
      
      to
      
      
      ).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate for 120 min at

      
      .
      
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology

As a secondary/tertiary diamine, this compound presents specific hazards:

  • Corrosivity: High pH in aqueous solution; can cause skin burns and eye damage.

  • Sensitization: Potential skin sensitizer upon repeated contact.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at

    
     to prevent oxidation or carbonate formation.
    

References

  • Matrix Fine Chemicals. (n.d.). 2-[(Azepan-1-yl)methyl]aniline. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Azepane derivatives. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (General Reference). Structure-Activity Relationships of Sigma-1 Receptor Ligands. (Referencing the class of N-substituted azepanes).
Foundational

Technical Safety Data Sheet (SDS) Guide: 2-(Azepan-1-yl)-N-methylethanamine

Chemical Identity & Strategic Significance Product Identification Chemical Name: 2-(Azepan-1-yl)-N-methylethanamine[1] Synonyms: N-[2-(1-Azepanyl)ethyl]-N-methylamine; 1-(2-Methylaminoethyl)hexamethyleneimine; N-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Strategic Significance

Product Identification
  • Chemical Name: 2-(Azepan-1-yl)-N-methylethanamine[1]

  • Synonyms: N-[2-(1-Azepanyl)ethyl]-N-methylamine; 1-(2-Methylaminoethyl)hexamethyleneimine; N-Methyl-2-(hexamethyleneimino)ethylamine.

  • CAS Number: 118808-13-2 (Hydrate form reference); Free base often unlisted in public registries.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 156.27 g/mol

  • SMILES: CNCCN1CCCCCC1

Research Context & Pharmacophore Utility

This compound represents a critical "unsymmetrical diamine" scaffold in medicinal chemistry. It combines a lipophilic azepane ring (7-membered heterocycle) with a polar N-methylethylamine tail.

  • Drug Development: The azepane moiety is a bioisostere for piperidine and is found in antihistamines (e.g., Azelastine) and CNS-active agents. The N-methyl group allows for fine-tuning of basicity and metabolic stability (N-demethylation pathways).

  • Ligand Design: Used as a precursor for synthesizing high-affinity ligands for Sigma receptors and Cholinesterase inhibitors.

Hazard Identification & Toxicology (The "Why")

GHS Classification: DANGER Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.Alkaline Hydrolysis: The high pKa (~10.5) of the secondary amine allows it to saponify membrane lipids, causing deep tissue necrosis.
Acute Toxicity (Oral) 3 H301: Toxic if swallowed.CNS Excitation: Lipophilic azepane facilitates Blood-Brain Barrier (BBB) crossing; acts as a non-specific monoamine modulator.
Sensitization (Resp.) 1 H334: May cause allergy or asthma symptoms.Haptenization: Reactive amines can bind to pulmonary proteins, triggering IgE-mediated immune responses.
Toxicological Insight

Unlike simple aliphatic amines, the azepane ring increases lipophilicity (LogP ~1.6) , enhancing dermal absorption rates. Standard nitrile gloves may offer insufficient protection times compared to their performance with diethylamine.

Physicochemical Properties (Predicted & Analogous)

Data derived from structure-activity relationships (SAR) of close analogue N-(2-piperidinyl)ethyl-N-methylamine.

PropertyValueScientific Note
Physical State Colorless to pale yellow liquidAmine oxidation leads to yellowing over time.
Boiling Point 205°C - 210°C (at 760 mmHg)High BP due to intermolecular H-bonding.
Density 0.92 g/cm³Less dense than water; floats during extraction.
pKa (Base) ~10.2 (2° Amine), ~11.0 (3° Amine)Diprotic base; acts as a proton sponge.
Solubility Miscible in Water, EtOH, DCMHygroscopic; absorbs atmospheric moisture/CO2.
Flash Point ~85°C (Closed Cup)Combustible but not highly flammable.

Synthesis & Purity Protocol (The "How")

Objective: Synthesis of 2-(Azepan-1-yl)-N-methylethanamine via Nucleophilic Substitution. Scale: 10.0 g Target Precursor: 2-(Hexamethyleneimino)ethyl chloride hydrochloride (CAS 26487-67-2).[2]

Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: 2-(Hexamethyleneimino)ethyl chloride HCl (CAS 26487-67-2) Step1 Free Base Generation: NaOH (aq) / DCM Extraction Start->Step1 Neutralization Step2 N-Alkylation: Excess Methylamine (40% aq) Pressure Vessel, 60°C, 12h Step1->Step2 Nucleophilic Attack Step3 Workup: Basify (pH > 12) -> Extract (DCM) Step2->Step3 Quench Step4 Purification: Vacuum Distillation (0.5 mmHg) Step3->Step4 Concentrate Product Target: 2-(Azepan-1-yl)-N-methylethanamine Step4->Product Isolate

Caption: Nucleophilic substitution pathway utilizing excess methylamine to suppress bis-alkylation side products.

Detailed Methodology
  • Free Basing: Dissolve 2-(Hexamethyleneimino)ethyl chloride HCl (15 g) in water (50 mL). Cool to 0°C. Add 20% NaOH until pH > 12. Extract with DCM (3 x 50 mL). Dry organic layer (MgSO4) and concentrate to obtain the unstable free base chloride.

  • Alkylation: Transfer the chloride oil immediately to a pressure vessel. Add Methylamine (40% in H2O, 10 equivalents) . The large excess is critical to prevent the product from reacting with another molecule of starting material (polymerization).

  • Reaction: Seal and heat to 60°C for 12 hours.

  • Workup: Cool to RT. Remove excess methylamine via rotary evaporation (trap with HCl scrubber). Basify residue with 5M NaOH. Extract with DCM.

  • Purification: Distill under high vacuum (0.1 - 0.5 mmHg). Collect the fraction boiling at ~85-90°C (vacuum dependent).

Safe Handling & Storage

Containment Strategy
  • Atmosphere: This amine is air-sensitive (absorbs CO2 to form carbamates). Handle under Argon or Nitrogen using Schlenk techniques.

  • Storage: Store in amber glass vials with PTFE-lined caps at 2°C to 8°C .

Personal Protective Equipment (PPE) Selection
  • Gloves (Critical):

    • Standard Nitrile (0.11mm):NOT RECOMMENDED for prolonged contact. Breakthrough time < 15 mins.

    • Recommended:Silver Shield / Laminate Film or Thick Nitrile (>0.3mm) .

  • Respiratory: Use a full-face respirator with Type K (Ammonia/Amine) cartridges if working outside a fume hood.

Emergency Response Logic

Exposure Decision Tree (Graphviz)

EmergencyResponse Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin Contact (Corrosive) Type->Skin Eye Eye Contact (Immediate Damage) Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Blot excess (do not rub) 2. Flush water 15+ min 3. PEG 400 wash (if avail) Skin->ActionSkin ActionEye 1. Hold eyelid open 2. Flush water 30 min 3. Ophthalmologist ASAP Eye->ActionEye ActionSpill 1. Evacuate Area 2. Do NOT use Water (Heat gen) 3. Absorb with Vermiculite 4. Neutralize with weak acid (Citric) Spill->ActionSpill

Caption: Triage logic for amine exposure. Note the prohibition of water on concentrated spills to prevent exothermic aerosolization.

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical. Do NOT use water jet (may spread the lipophilic amine).

  • Combustion Products: Emits toxic NOx fumes. Firefighters must wear SCBA.

References

  • PubChem Compound Summary. (2023). amine dihydrochloride.[1] National Center for Biotechnology Information. [Link]

  • IndiaMART. (2023).[1] 2-(Hexamethyleneimino)Ethyl Chloride Hydrochloride (Precursor CAS 26487-67-2). [Link][2][3]

Sources

Exploratory

Precision Analysis of Azepane Derivatives: From Synthesis to Molecular Formula Confirmation

The following technical guide details the molecular weight and formula analysis of azepane derivatives. It is structured to provide actionable, high-level protocols for researchers in drug discovery.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight and formula analysis of azepane derivatives. It is structured to provide actionable, high-level protocols for researchers in drug discovery.[1]

Executive Summary

The azepane (hexamethyleneimine) scaffold is a seven-membered nitrogen heterocycle frequently utilized in medicinal chemistry to modulate solubility, basicity, and target selectivity. It serves as a core pharmacophore in FDA-approved therapeutics such as Azelastine (antihistamine) and Setastine .

However, the analysis of azepane derivatives presents unique challenges:

  • Conformational Flexibility: The ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers, complicating NMR interpretation at room temperature.

  • High Basicity: The secondary amine (pKa ~11.0) readily protonates, making Electrospray Ionization (ESI) the preferred MS method but requiring careful pH control during chromatography.

  • Fragmentation Complexity: Under collision-induced dissociation (CID), azepanes undergo distinct ring-opening mechanisms that differ from their six-membered piperidine analogs.

This guide provides a self-validating analytical workflow to confirm the molecular weight (MW) and elemental formula of novel azepane chemical entities (NCEs).

Physicochemical Context & Analytical Implications

Before instrumental analysis, one must understand the behavior of the molecule in solution.

PropertyAzepane CharacteristicAnalytical Implication
Ring Strain Moderate (approx. 6.3 kcal/mol)Chemically stable, but ring-opening is a primary MS fragmentation pathway.
Basicity High (pKa

11)
ESI+ Sensitivity: Excellent. Chromatography: Requires high pH buffers (e.g., ammonium bicarbonate) or ion-pairing agents to prevent peak tailing.
Lipophilicity LogP

1.6 (Parent)
Generally soluble in MeOH, ACN, and DCM. Suitable for Reverse Phase (C18) LC-MS.

The Self-Validating Analytical Workflow

To ensure scientific integrity, the analysis must follow a closed-loop validation system. Data from Mass Spectrometry (MS) must corroborate Nuclear Magnetic Resonance (NMR) and Elemental Analysis (EA).

Diagram 1: Analytical Logic Flow

Caption: A closed-loop workflow ensuring that molecular formula confirmation is cross-validated by three independent physical properties.

Azepane_Workflow cluster_Analysis Triangulation Analysis Start Crude Azepane Derivative Purification Purification (Flash Chrom / Prep HPLC) Start->Purification HRMS High-Res MS (ESI-TOF) Target: Exact Mass < 5ppm Purification->HRMS NMR 1H / 13C NMR Target: C/H Count & Symmetry Purification->NMR CHN Elemental Analysis (CHN) Target: Purity > 95% Purification->CHN Decision Data Convergence? HRMS->Decision Formula Match NMR->Decision Structure Match CHN->Decision Composition Match Final Validated Chemical Entity Decision->Final Yes Refine Re-Purify / Re-Synthesize Decision->Refine No (Discrepancy > 0.4%)

Mass Spectrometry Analysis: Protocols & Mechanisms[2]

Mass spectrometry is the primary tool for MW confirmation. For azepanes, LC-ESI-QTOF (Quadrupole Time-of-Flight) is the gold standard due to its high mass accuracy.

Experimental Protocol (LC-HRMS)

This protocol is optimized for basic amines to maximize ionization efficiency while minimizing in-source fragmentation.

  • Sample Preparation: Dissolve 0.1 mg of the derivative in 1 mL of Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in water.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to preserve the molecular ion

      
      ).
      
    • Source Temp: 120°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • Calibration: Use a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction.

Fragmentation Mechanism (The "Fingerprint")

Azepane derivatives exhibit a characteristic fragmentation pattern driven by


-cleavage  adjacent to the nitrogen atom. This is a critical diagnostic tool for confirming the integrity of the 7-membered ring.

Key Fragment: The Iminium Ion For an N-substituted azepane, the primary fragmentation pathway involves:

  • Ionization at the Nitrogen.

  • Homolytic cleavage of the C2-C3 bond (or C7-C6).

  • Formation of a stable iminium ion species.

For Azelastine (a classic azepane drug), the diagnostic cleavage occurs at the bond connecting the azepane ring to the phthalazinone core, yielding the N-methylazepane fragment (m/z 112) .

Diagram 2: Azepane Fragmentation Pathway

Caption: Mechanistic pathway of Collision-Induced Dissociation (CID) for an N-methyl azepane derivative, highlighting the diagnostic alpha-cleavage.

Fragmentation Precursor Precursor [M+H]+ (Protonated Azepane) AlphaCleavage Alpha-Cleavage (Ring Opening) Precursor->AlphaCleavage CID Energy Fragment1 Distonic Radical Cation AlphaCleavage->Fragment1 C-C Bond Break Diagnostic Diagnostic Fragment (m/z 112 for N-Me-Azepane) Fragment1->Diagnostic H-Rearrangement Neutral Neutral Loss (Alkene/Radical) Fragment1->Neutral

Validation & Formula Confirmation

Scientific integrity requires that the mass spectral data be validated against theoretical calculations and bulk purity data.

High-Resolution Mass Spectrometry (HRMS) Criteria

To claim a specific molecular formula, the experimental mass must deviate less than 5 ppm from the calculated exact mass.

Formula:



Example Calculation (Azelastine):

  • Formula:

    
    
    
  • Calculated

    
    :  382.1686 Da
    
  • Experimental

    
    :  382.1692 Da
    
  • Error:

    
     ppm (Pass)
    
Elemental Analysis (CHN)

While HRMS confirms the formula of the molecule, Elemental Analysis confirms the purity of the bulk sample. This is critical for drug development to ensure no inorganic salts or solvent solvates are present.

  • Standard: The experimental percentages of Carbon, Hydrogen, and Nitrogen must be within

    
      of the theoretical values.
    
Isotopic Pattern Analysis

Azepane derivatives often contain halogens (Cl, F) in medicinal chemistry (e.g., the chlorophenyl group in Azelastine).

  • Chlorine Rule: A compound with one Cl atom will show an

    
     and 
    
    
    
    peak with a 3:1 intensity ratio .
  • Validation: If the HRMS shows the correct exact mass but the wrong isotopic ratio, the formula is incorrect (likely an interference).

Case Study: Azelastine Analysis

Azelastine serves as the benchmark for azepane analysis.

  • Compound: Azelastine Hydrochloride[2][3][4][5]

  • Role: H1-receptor antagonist.[2]

  • Analytical Profile:

    • MW: 381.90 g/mol (Free base).

    • MS Base Peak: m/z 382.2

      
      .[5][6]
      
    • Major Fragment (MS2): m/z 112.2 (N-methylazepanium ion).

    • Secondary Fragment: m/z 263 (Phthalazinone core after loss of azepane).

Interpretation: The presence of the m/z 112 peak is the "fingerprint" confirming the integrity of the N-methyl azepane ring. If this peak is absent or shifted (e.g., to m/z 98), it indicates a ring contraction (to piperidine) or loss of the methyl group during synthesis.

References

  • BenchChem. (2025).[1][7][8] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from 8

  • Journal of Medicinal Chemistry. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Retrieved from 9

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from 10

  • Journal of Cancer Prevention. (2012). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Retrieved from 6

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from 11

Sources

Foundational

The Azepane Scaffold: From Industrial Byproduct to Privileged Pharmacophore

Topic: History and Discovery of Azepane-Substituted Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The azepane (hexamethyleneimine) r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Azepane-Substituted Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle—occupies a unique "Goldilocks" zone in medicinal chemistry.[1][2] Larger than the rigid pyrrolidine and the ubiquitous piperidine, yet smaller than the floppy cyclooctane, azepane offers a distinct conformational profile characterized by the twist-chair energy minimum.

Historically viewed merely as a byproduct of the nylon industry (via caprolactam reduction), the scaffold has evolved into a critical pharmacophore. Its ability to project substituents into unique vectors not accessible by 6-membered rings has led to its incorporation in diverse therapeutic classes, from first-generation sulfonylureas (Tolazamide) to modern selective estrogen receptor modulators (Bazedoxifene).[2] This guide analyzes the synthetic evolution, conformational dynamics, and pharmacological utility of azepane-substituted amines.

Historical Genesis: The Nylon Connection

The history of azepane is inextricably linked to the polymer industry. In the mid-20th century, the demand for Nylon 6 drove the massive industrial production of caprolactam .

  • 1890s-1940s: Early characterization of cyclic amines.[2]

  • 1950s: Azepane (hexamethyleneimine) was primarily treated as a waste stream or solvent byproduct from the hydrogenation of adiponitrile or the reduction of caprolactam.

  • 1960s (The Turning Point): Medicinal chemists began exploring "homologation" strategies—systematically expanding ring sizes of bioactive piperidines to alter lipophilicity and receptor binding kinetics. This led to the discovery of Tolazamide (1961) and later Azelastine (1971), validating the 7-membered ring as a viable drug scaffold.

Structural & Conformational Analysis

Unlike the piperidine ring, which resides predominantly in a rigid chair conformation, the azepane ring is conformationally mobile. This flexibility is a feature, not a bug, allowing "induced fit" binding modes.

The Seven-Membered Ring Effect[1][3][4]
  • Dominant Conformation: The Twist-Chair (TC) is generally the global minimum, followed closely by the Twist-Boat (TB).

  • Pseudorotation: The energy barriers between conformers are low (approx. 3-5 kcal/mol), allowing the ring to scan conformational space to find optimal binding interactions within a protein pocket.

  • Vector Projection: Substituents on an azepane ring (particularly at C3 and C4) project into spatial quadrants undefined by piperidine analogs, often capturing novel hydrophobic pockets in GPCRs and enzymes.

AzepaneConformation cluster_energy Conformational Energy Landscape Piperidine Piperidine (6-Membered) Rigid Chair Defined Vectors Binding Target Binding Pocket (Induced Fit) Piperidine->Binding Lock & Key (High Specificity, Low Adaptability) Azepane Azepane (7-Membered) Twist-Chair / Twist-Boat Adaptive Vectors Azepane->Binding Conformational Scanning (Accesses Cryptic Pockets) TC Twist-Chair (Global Min) TB Twist-Boat (+1.2 kcal/mol) TC->TB Pseudorotation Chair Chair (Transition State) TB->Chair

Caption: Comparative conformational dynamics of Piperidine vs. Azepane and the energy landscape of the 7-membered ring.

Synthetic Evolution: From Beckmann to Blue Light

A. Classical Route: Beckmann Rearrangement

The traditional entry to the azepane core involves the ring expansion of cyclohexanone oximes to caprolactams, followed by exhaustive reduction.

  • Limitation: This method is harsh (requires H2SO4/PCl5) and lacks regiocontrol for substituted rings.[2]

B. Modern Route: Photochemical Dearomatization

A breakthrough approach (e.g., Leonori et al., 2024) utilizes visible light to convert stable nitroarenes directly into azepanes.[2] This allows for the late-stage introduction of the azepane scaffold into complex molecules.

SynthesisPathways Cyclohexanone Cyclohexanone Beckmann Beckmann Rearrangement (NH2OH, H+) Cyclohexanone->Beckmann Nitroarene Nitroarene (Ar-NO2) Photo Photochemical Expansion (Blue Light, P(OiPr)3) Nitroarene->Photo Caprolactam Caprolactam Beckmann->Caprolactam Azepine Azepine Intermediate Photo->Azepine Reduction1 Reduction (LiAlH4) Caprolactam->Reduction1 Reduction2 Hydrogenation (H2, Pd/C) Azepine->Reduction2 Azepane AZEPANE SCAFFOLD Reduction1->Azepane Reduction2->Azepane

Caption: Comparison of the classical Beckmann rearrangement route vs. the modern photochemical dearomatization strategy.[2]

Pharmacological Profiling & Case Studies

Case Study 1: Tolazamide (Metabolic Disease)
  • Discovery: 1961 (Upjohn).[2]

  • Class: First-generation Sulfonylurea.[2]

  • Role of Azepane: The azepane ring replaces the smaller alkyl chains of earlier sulfonylureas (like tolbutamide). The hydrophobic bulk of the azepane ring optimizes binding to the SUR1 subunit of the K_ATP channel, enhancing potency and duration of action (t1/2 ~7 hours).

  • Status: Still in use, though largely superseded by glipizide/glimepiride.[2]

Case Study 2: Azelastine (Immunology)
  • Discovery: 1971 (Eisai/Degussa).[2]

  • Class: H1 Receptor Antagonist (Antihistamine).[2][3]

  • Role of Azepane: Azelastine features a phthalazinone core linked to an azepane ring.[2] The basic nitrogen of the azepane forms a critical ionic bond with Asp107 in the H1 receptor. The 7-membered ring provides the necessary steric bulk to ensure selectivity over muscarinic receptors.

Case Study 3: Bazedoxifene (Women's Health)
  • Discovery: 1990s (Wyeth/Pfizer).[2]

  • Class: Selective Estrogen Receptor Modulator (SERM).[2][4]

  • Role of Azepane: The side chain contains an azepane ring.[1][5][6] This "basic side chain" is crucial for the SERM mechanism; it protrudes from the ligand-binding domain, displacing Helix 12 and preventing co-activator recruitment (antagonist mode) in breast tissue, while allowing agonist activity in bone.

Table 1: Key Azepane-Containing Therapeutics

Drug NameTherapeutic ClassTargetRole of Azepane Ring
Tolazamide AntidiabeticSUR1 (K_ATP)Hydrophobic filling of the sulfonylurea binding pocket.[2]
Azelastine AntihistamineH1 ReceptorIonic interaction (Asp107) + Selectivity filter.[2]
Bazedoxifene SERMERα / ERβHelix 12 displacement (Antagonist conformation).[2]
Cetiedil VasodilatorCa2+ ChannelsModulation of calcium influx.[2]
Setastine AntihistamineH1 ReceptorAnalog of diphenhydramine with azepane rigidity.[2]

Detailed Experimental Protocols

Protocol A: Modern Photochemical Synthesis of Azepanes

Based on the methodology of Leonori et al. (Nature Chem, 2024) and Manchester University protocols.

Objective: Synthesis of 2-substituted azepane from 2-substituted nitrobenzene via skeletal editing.

Reagents:

  • Substrate: o-Methylnitrobenzene (1.0 equiv)[2]

  • Reagent: Triisopropyl phosphite (3.0 equiv)

  • Amine source: Diethylamine (excess/solvent)

  • Catalyst: None (Direct excitation) or Photosensitizer (Thioxanthone if required)

  • Light Source: 440 nm (Blue LED) Kessil Lamps

  • Solvent: Hexafluoroisopropanol (HFIP) / MeCN mix

Step-by-Step Workflow:

  • Preparation: In a Pyrex tube, dissolve o-methylnitrobenzene (0.5 mmol) and triisopropyl phosphite (1.5 mmol) in HFIP/MeCN (1:4 ratio, 0.1 M).

  • Irradiation: Degas the solution with N2 for 15 mins. Place the tube 5 cm from two 440 nm Blue LED lamps.[2] Irradiate at room temperature for 18 hours.

    • Mechanism:[2][7][8][9] The nitro group is deoxygenated to a singlet nitrene, which inserts into the adjacent C-H bond or rearranges to expand the ring into a 3H-azepine intermediate.

  • Hydrogenation (Step 2): Transfer the crude mixture to a hydrogenation vessel. Add Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 6 hours to reduce the unsaturated azepine to the saturated azepane.

  • Workup: Filter through Celite to remove Pd/C. Concentrate in vacuo.[2]

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to yield 2-methylazepane.[2]

Protocol B: Synthesis of Tolazamide (Tosylurethane Route)

A robust method for generating the sulfonylurea linkage.

Reagents:

  • p-Toluenesulfonamide[2][10]

  • Ethyl chloroformate[2][10]

  • Azepane (Hexamethyleneimine)[11]

  • Base: Triethylamine (TEA) or K2CO3

  • Solvent: Acetone / Dioxane[2]

Step-by-Step Workflow:

  • Activation: Dissolve p-toluenesulfonamide (10 g, 58 mmol) in acetone (100 mL). Add K2CO3 (16 g).

  • Carbamate Formation: Add ethyl chloroformate (6.3 g, 58 mmol) dropwise at 0°C. Reflux for 4 hours.

    • Checkpoint: Monitor TLC for formation of Ethyl tosylcarbamate (Tosylurethane).[2]

  • Displacement: Filter inorganic salts. To the filtrate containing the carbamate, add Azepane (6.0 g, 60 mmol).

  • Reflux: Heat the mixture to reflux for 6-8 hours. The azepane amine nucleophile displaces the ethoxy group.

    • Reaction:Ts-NH-CO-OEt + HN(CH2)6 -> Ts-NH-CO-N(CH2)6 + EtOH[2]

  • Isolation: Cool to room temperature. Acidify slightly with dilute HCl to precipitate the product. Filter the white solid.[2]

  • Recrystallization: Recrystallize from aqueous ethanol to obtain pure Tolazamide (Target MP: 170-173°C).

References

  • Leonori, D., et al. (2024).[2][12] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.[2] Link

  • Wright, J. B., & Willette, R. E. (1962).[10] "Antidiabetic Agents.[2][7][8][10] N4-Arylsulfonylsemicarbazides." Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Meda Pharmaceuticals. (2008).[2] "Azelastine (Astelin) Prescribing Information." FDA Access Data. Link

  • Pfizer/Wyeth. (2013).[2][4] "Bazedoxifene Acetate Synthesis and Clinical Data." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][13][14] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." Link

  • Bremner, J. B. (2007).[2] "Azepines and their Fused-ring Derivatives." Comprehensive Heterocyclic Chemistry III. Link

Sources

Exploratory

Technical Analysis: Ionization Kinetics and pKa Profiling of 2-(Azepan-1-yl)-N-methylethanamine

This guide provides an in-depth technical analysis of the ionization kinetics and acid dissociation constants (pKa) of 2-(Azepan-1-yl)-N-methylethanamine .[1][2] It is structured to support researchers in optimizing solu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization kinetics and acid dissociation constants (pKa) of 2-(Azepan-1-yl)-N-methylethanamine .[1][2] It is structured to support researchers in optimizing solubility, membrane permeability, and formulation stability for drug development.

[1][2][3]

Executive Summary & Compound Architecture

2-(Azepan-1-yl)-N-methylethanamine (CAS: 1248947-58-1) is a diamine scaffold characterized by a heterocyclic azepane ring linked via an ethylene bridge to a secondary N-methylamine.[1][2] This structural motif acts as a "privileged structure" in medicinal chemistry, often serving as a bioisostere for piperidine-based ligands in G-protein coupled receptor (GPCR) targeting.[1][2]

Understanding its ionization behavior is critical because the ethylene linker places the two nitrogen centers in close proximity, creating a strong electrostatic field effect that distinctively separates the two pKa values.

Structural Pharmacophore[1][3][4]
  • Site A (Tertiary Amine): The nitrogen within the 7-membered azepane ring.[1] Sterically constrained but electron-rich due to the inductive effect of the ring carbons.

  • Site B (Secondary Amine): The N-methyl group.[1] Less sterically hindered and highly solvated in aqueous media.

  • Linker: A 2-carbon ethylene bridge (

    
    ) that facilitates electronic communication between the two basic centers, directly influencing the 
    
    
    
    .[1]

Theoretical pKa Profiling & Species Distribution

Due to the diamine nature of the compound, it exhibits two distinct ionization constants. The values below are derived from Structure-Activity Relationship (SAR) analysis of homologous diamines (e.g., N,N'-dimethylethylenediamine and 1-(2-aminoethyl)piperidine).

Predicted pKa Values
Ionization StepSpecies TransitionEstimated pKa RangeMechanistic Driver
pKa₂ (High) Monocation

Neutral
10.1 – 10.5 Protonation of the most basic nitrogen (likely the secondary N-methyl amine).[1][2] Comparable to methylamine (

).[1][2]
pKa₁ (Low) Dication

Monocation
7.2 – 7.6 Protonation of the second nitrogen (azepane).[1][2] The value is suppressed by ~3 log units due to electrostatic repulsion from the existing positive charge.
Physiological Implications (pH 7.4)

At physiological pH (7.4), the compound exists in a dynamic equilibrium dominated by cationic species.[1][2] This has profound implications for LogD (distribution coefficient) and membrane permeability.

  • Dominant Species: Monocation (~60-70%) and Dication (~30-40%).[1][2]

  • Neutral Species: Negligible (< 1%).

  • Permeability: The significant fraction of dicationic species at pH 7.4 suggests that passive diffusion may be limited compared to mono-amines. Formulation strategies (e.g., lipid nanoparticles or salt selection) must account for this high charge density.[1][2]

Ionization Pathway Visualization

The following diagram illustrates the stepwise protonation pathway, highlighting the energetic barrier introduced by the first positive charge.

IonizationPathway cluster_legend Physiological Relevance (pH 7.4) Dication Dication (BH₂²⁺) Fully Protonated Dominant at pH < 7.0 Monocation Monocation (BH⁺) Singly Protonated Dominant at pH 7.4 - 9.5 Dication->Monocation pKa₁ ≈ 7.4 (Deprotonation of Azepane N) Neutral Neutral (B) Uncharged Dominant at pH > 10.5 Monocation->Neutral pKa₂ ≈ 10.3 (Deprotonation of N-Methyl) Note At pH 7.4, equilibrium shifts toward Monocation/Dication mix, increasing solubility but reducing passive permeability.

Figure 1: Stepwise ionization pathway of 2-(Azepan-1-yl)-N-methylethanamine showing the transition from dication to neutral base.[1][2]

Experimental Determination Protocol

To validate the theoretical values, a Potentiometric Titration is the gold standard method. This protocol is self-validating through the use of a Gran plot analysis to detect carbonate contamination or electrode drift.

Materials & Equipment[1][2][5][6]
  • Instrument: Automatic Potentiometric Titrator (e.g., Metrohm Titrando or Mettler Toledo).[2]

  • Titrant: 0.1 M HCl (standardized) and 0.1 M KOH (carbonate-free).

  • Solvent: 0.15 M KCl ionic strength adjuster (ISA) in degassed water.

  • Temperature: 25.0 ± 0.1 °C (Thermostated vessel).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the glass pH electrode using three buffers (pH 4.01, 7.00, 10.01).[2]

    • Validation Step: Measure the pH of a standard 0.05 M potassium hydrogen phthalate solution. It must read 4.005 ± 0.01.

  • Sample Preparation:

    • Dissolve

      
       moles of 2-(Azepan-1-yl)-N-methylethanamine in 50 mL of 0.15 M KCl solution.
      
    • Acidify the solution with 0.1 M HCl to pH ~2.5 (ensuring full dication formation).[1]

  • Titration Workflow:

    • Titrate with 0.1 M KOH under inert nitrogen atmosphere (to prevent

      
       absorption).[1]
      
    • Dosing: Dynamic dosing (min 10 µL, max 100 µL) based on

      
       (signal drift < 0.5 mV/min).
      
    • Collect data points until pH reaches ~11.5.

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH step.[1][2]
      
    • pKa₁ is the pH where

      
      .
      
    • pKa₂ is the pH where

      
      .
      
Experimental Logic Diagram

TitrationWorkflow Start Start: Sample Preparation Acidify Acidify to pH 2.5 (Force Dication State) Start->Acidify Titrate Titrate with KOH (N₂ Atmosphere) Acidify->Titrate CheckDrift Signal Stable? (<0.5 mV/min) Titrate->CheckDrift CheckDrift->Titrate No Record Record pH & Volume CheckDrift->Record Yes Calc Calculate Bjerrum Function (n_H vs pH) Record->Calc End Derive pKa1 & pKa2 Calc->End

Figure 2: Logic flow for the potentiometric determination of diamine pKa values.

Strategic Implications for Drug Development[1][2]

Solubility vs. Permeability Trade-off

The pKa profile creates a specific challenge for oral bioavailability.

  • Gastric Environment (pH 1.2): The molecule is 100% dicationic. Solubility is high, but membrane permeability is near zero.

  • Intestinal Environment (pH 6.8 - 7.4): The molecule transitions to a mixture of dication and monocation.[1] The monocation is the primary species capable of interacting with transporters, while the neutral species (required for passive diffusion) is scarce.

Recommendation: If this scaffold is a lead compound, consider prodrug strategies or lipid-based formulations to mask the charge, or optimize the lipophilicity of the azepane ring (e.g., adding fluoro-substituents) to counteract the high ionization penalty.

Salt Selection

For solid-state stability, the dihydrochloride salt is the most logical form. The distinct separation of pKa values (approx. 3 units) ensures that both nitrogens can be protonated stoichiometrically with strong acids, yielding a stable, crystalline lattice.[2]

References

  • PubChem. Compound Summary: N-[2-(azepan-1-yl)ethyl]cyclobutanamine (Analogous Structure).[1][2] National Library of Medicine.[3] Available at: [Link][1][2]

  • Williams, R. pKa Data Compiled by R. Williams (pKa values for N,N'-dimethylethylenediamine). EPFL. Available at: [Link]

  • Kocaoba, S., et al. Potentiometric Titration of Some Diamino Compounds in Toluene.[4] ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-(Azepan-1-yl)-N-methylethanamine

Part 1: Strategic Rationale & Mechanistic Insight 1.1 Synthetic Strategy Selection The synthesis of unsymmetrical ethylenediamines such as 2-(azepan-1-yl)-N-methylethanamine (Structure: Azepane ring linked via an ethyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Mechanistic Insight

1.1 Synthetic Strategy Selection The synthesis of unsymmetrical ethylenediamines such as 2-(azepan-1-yl)-N-methylethanamine (Structure: Azepane ring linked via an ethyl chain to a methylamine) presents a specific chemoselective challenge: preventing poly-alkylation and avoiding the handling of hazardous "half-mustard" intermediates.

While direct alkylation of azepane with N-(2-chloroethyl)methylamine is theoretically possible, it is operationally suboptimal due to the toxicity of the chloroethyl-amine reactant (a vesicant analog) and the potential for polymerization.

Therefore, this protocol utilizes a Two-Step Amide Reduction Pathway .

  • Nucleophilic Substitution: Reaction of azepane with 2-chloro-N-methylacetamide to form the amide intermediate. This route uses stable, commercially available precursors and avoids handling volatile free-base chloro-amines.

  • Amide Reduction: Reduction of the carbonyl group using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the target diamine.

1.2 Critical Quality Attributes (CQA)

  • Regioselectivity: The steric bulk of the azepane ring (7-membered) generally favors mono-alkylation, but using the amide route guarantees mono-substitution at the nitrogen.

  • Safety Profile: This route eliminates the risk of generating aziridinium ions, a common hazard in the direct alkylation of amines with chloroethyl groups.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-(Azepan-1-yl)-N-methylacetamide

Reaction Principle: This step involves an SN2 displacement of the chloride in 2-chloro-N-methylacetamide by the nucleophilic nitrogen of azepane. Potassium carbonate (K₂CO₃) is used as a scavenger base to neutralize the HCl by-product, driving the equilibrium forward.

Reagents & Materials:

  • Azepane [CAS: 111-49-9] (1.0 equiv)

  • 2-Chloro-N-methylacetamide [CAS: 96-30-0] (1.1 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Acetonitrile (ACN) or DMF (Solvent, 10 volumes)

  • Potassium Iodide (KI) (0.1 equiv, Catalyst - Finkelstein condition)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous K₂CO₃ (20 mmol) and KI (1 mmol) in Acetonitrile (30 mL).

  • Addition: Add Azepane (10 mmol) to the suspension.

  • Alkylation: Add 2-Chloro-N-methylacetamide (11 mmol) dropwise at room temperature. The reaction is exothermic; ensure controlled addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor consumption of azepane by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Purification (Optional): If purity is <95%, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

Step 2: Reduction to 2-(Azepan-1-yl)-N-methylethanamine

Reaction Principle: The amide carbonyl is reduced to a methylene group using LiAlH₄. This transformation proceeds via the formation of an aluminate intermediate, which is hydrolyzed to release the amine.

Safety Alert: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Intermediate Amide (from Step 1) (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv, 2.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 3-neck flask and cool under a stream of Argon. Charge with anhydrous THF (20 mL).

  • Catalyst Charge: Carefully add the LiAlH₄ solution (25 mmol) via cannula or syringe. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve the Intermediate Amide (10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂).

  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (66°C) for 12–16 hours.

  • Fieser Quench (Critical):

    • Cool reaction to 0°C.

    • Slowly add water (n mL, where n = grams of LiAlH₄ used).

    • Add 15% NaOH solution (n mL).

    • Add water (3n mL).

    • Stir vigorously until a white, granular precipitate forms.

  • Isolation:

    • Filter the granular salts and wash with diethyl ether.

    • Dry the combined organic layers over Na₂SO₄.

    • Concentrate in vacuo to yield the title compound as a pale yellow oil.

  • Salt Formation (Storage): The free base is prone to oxidation. Convert to the dihydrochloride salt by treating the ethereal solution with HCl in dioxane/ether.

Part 3: Data Presentation & Visualization

Table 1: Process Parameters & Troubleshooting
ParameterSpecificationTroubleshooting / Notes
Stoichiometry (Step 1) Azepane (1.0) : Chloride (1.1)Excess chloride ensures full conversion; excess azepane complicates purification.
Temperature (Step 1) 60°CHigher temps (>80°C) may cause dimerization.
Quenching (Step 2) Fieser MethodIf a gelatinous emulsion forms, add more Glauber's salt (Na₂SO₄·10H₂O) to coagulate.
Storage -20°C, DesiccatedAmine absorbs CO₂ from air (carbamate formation). Store as HCl salt.
Visualization: Synthetic Pathway

SynthesisPathway Start Azepane (C6H13N) Intermediate Intermediate Amide (Azepan-1-yl-CH2-CONHMe) Start->Intermediate Step 1: SN2 Alkylation K2CO3, ACN, 60°C Reagent1 2-Chloro-N-methylacetamide (Cl-CH2-CONHMe) Reagent1->Intermediate Product Target Product 2-(Azepan-1-yl)-N-methylethanamine Intermediate->Product Step 2: Reduction Reflux, 16h Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway avoiding hazardous mustard-type intermediates.

Visualization: Workup & Purification Logic

WorkupLogic ReactionMix Crude Reaction Mixture (Li/Al salts + Amine) Quench Fieser Quench (H2O -> 15% NaOH -> H2O) ReactionMix->Quench Careful Addition Filtration Filtration Remove Al(OH)3 salts Quench->Filtration Granular ppt formed Extraction Phase Separation Organic Layer (Ether/THF) Filtration->Extraction Drying Drying (Na2SO4) & Concentration Extraction->Drying SaltForm HCl Salt Formation (Precipitation in Ether) Drying->SaltForm Stabilization

Figure 2: Critical workflow for the isolation of the diamine product.

References

  • Seyferth, D. (2009). "The Grignard Reagents of Inorganic Carbon." Organometallics, 28(6), 1598–1605. (Provides foundational context on organometallic handling relevant to LiAlH4 usage).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Cited for alternative reductive amination strategies).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative grounding for Nucleophilic Substitution and Amide Reduction mechanisms).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Fieser workup protocols).

Sources

Application

Technical Guide: Optimized Reductive Amination Strategies for Secondary Amines

Topic: Reagents for reductive amination of azepane and N-methylethanamine Content Type: Application Note & Protocol Guide Focus Analytes: Azepane (Hexamethyleneimine) & N-Methylethanamine Executive Summary This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for reductive amination of azepane and N-methylethanamine Content Type: Application Note & Protocol Guide

Focus Analytes: Azepane (Hexamethyleneimine) & N-Methylethanamine

Executive Summary

This application note details the strategic selection of reagents and protocols for the reductive amination of two distinct secondary amines: Azepane and N-Methylethanamine . While both are secondary amines, they present unique synthetic challenges. Azepane, a 7-membered cyclic amine, introduces moderate steric bulk and ring strain often found in antihistamines (e.g., Azelastine). N-Methylethanamine, an acyclic amine, presents handling difficulties due to its high volatility (bp ~36–37 °C) and nucleophilicity.

This guide moves beyond generic "textbook" conditions, providing field-proven protocols that utilize Sodium Triacetoxyborohydride (STAB) for chemoselective aldehyde coupling and Titanium(IV) Isopropoxide [Ti(OiPr)₄] activated borohydride reduction for difficult ketone couplings.

Reagent Selection Matrix

The choice of reducing agent is the single most critical variable in reductive amination. The table below contrasts the three primary reagent systems for these specific substrates.

Reagent SystemReactivity ProfileSelectivityBest ApplicationLimitations
NaBH(OAc)₃ (STAB) Mild, Proton-independentHigh (Aldehyde > Ketone)Azepane + Aldehydes. Drug intermediates sensitive to pH.Slow with sterically hindered ketones.
Ti(OiPr)₄ / NaBH₄ Lewis Acid ActivatedModerate to HighN-Methylethanamine + Ketones. Scavenges water; drives equilibrium.Requires anhydrous conditions; Ti workup can be emulsion-heavy.
NaBH₃CN pH Dependent (pH 5-6)HighLegacy protocols; situations requiring specific pH control.Toxic (HCN risk).[1] Difficult waste disposal. Avoid if possible.

Mechanistic Pathway & Logic

Understanding the intermediate species is vital for troubleshooting. Secondary amines like azepane do not form stable imines; they form iminium ions . These positively charged species are far more electrophilic than the precursor carbonyl, allowing for selective reduction.

Visualization: Iminium Ion Formation and Reduction

The following diagram illustrates the divergent pathways and the critical role of acid catalysis (or Lewis acid activation) in driving the equilibrium toward the reactive iminium species.

ReductiveAmination Start Carbonyl + Sec. Amine (Azepane/N-Me-Et) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N⁺) Hemiaminal->Iminium -H₂O ( dehydration) Product Tertiary Amine Product Iminium->Product Reduction Acid H⁺ / Ti(OiPr)₄ (Water Scavenging) Acid->Hemiaminal Promotes Dehydration Hydride Hydride Donor (STAB / NaBH₄) Hydride->Iminium Selective H⁻ Transfer

Caption: Pathway showing the critical dehydration step to form the electrophilic iminium ion, facilitated by acid catalysts or Titanium(IV) additives.

Experimental Protocols

Protocol A: Chemoselective Coupling of Azepane with Aldehydes

Target: Synthesis of N-benzylazepane derivatives (Model for Azelastine intermediates). Reagent: Sodium Triacetoxyborohydride (STAB).[2] Rationale: STAB is mild and does not reduce aldehydes/ketones appreciably in the absence of amines, preventing side reactions. DCE (1,2-Dichloroethane) is the preferred solvent for its polarity and non-coordinating nature, though THF is a greener alternative.

Materials
  • Azepane (CAS 111-49-9): 1.0 equiv.

  • Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0–1.1 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4–1.5 equiv.

  • Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates reaction).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (10 mmol) in DCE (30 mL).

  • Amine Addition: Add Azepane (10 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 15–30 minutes to establish the hemiaminal equilibrium.

    • Note: No significant heat evolution is expected.

  • Reduction: Add STAB (14 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH).

  • Monitoring: Seal the flask under Nitrogen/Argon and stir at room temperature. Monitor via TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the boric acid complexes.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Azepane derivatives often require flash chromatography (Silica, Hexanes/EtOAc or DCM/MeOH) due to the basicity of the tertiary amine.

Protocol B: Coupling N-Methylethanamine with Hindered Ketones

Target: Synthesis of tertiary amines from volatile secondary amines and ketones. Reagent: Titanium(IV) Isopropoxide / Sodium Borohydride.[3][4] Rationale: N-Methylethanamine is volatile (bp 36°C). Standard open-flask conditions lead to stoichiometry errors. Furthermore, ketones react slowly with secondary amines. Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the formation of the iminium species, which is then reduced in situ.

Materials
  • N-Methylethanamine (CAS 624-78-2): 1.2 equiv (Excess to account for volatility).

  • Ketone (e.g., Cyclohexanone or Phenylacetone): 1.0 equiv.

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.25 equiv.

  • Sodium Borohydride (NaBH₄): 1.0 equiv.

  • Solvent: Absolute Ethanol (or Methanol).[4]

Step-by-Step Methodology
  • Cold Addition (Critical): Pre-cool the reaction vessel (sealed tube or flask) to 0°C. Add the Ketone (10 mmol) and Ti(OiPr)₄ (12.5 mmol).

  • Amine Handling: Using a chilled syringe, add N-Methylethanamine (12 mmol) directly into the mixture.

    • Technical Tip: Keep the amine bottle in the fridge prior to use. Minimize headspace exposure.

  • Complexation: Remove the ice bath and stir at room temperature (neat or in minimal ethanol) for 1 hour. The solution may become viscous as the Titanium-amine complex forms.

  • Dilution & Reduction: Dilute with Absolute Ethanol (10 mL). Add NaBH₄ (10 mmol) cautiously (hydrogen gas evolution).

    • Safety: Ensure proper venting.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Hydrolysis (The "Titanium Emulsion" Fix):

    • Add water (5 mL) to quench. A heavy white precipitate (TiO₂) will form.

    • Crucial Step: To break the emulsion, add 2M NaOH or aqueous NH₄OH. Filter the resulting slurry through a Celite pad to remove titanium salts.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ether or DCM. Dry and concentrate.

    • Caution: The product is a low-molecular-weight tertiary amine. Do not use high vacuum for extended periods or the product may evaporate. Use a rotary evaporator with controlled pressure (approx 200 mbar) at 40°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Azepane) Incomplete iminium formation.[5]Add molecular sieves (4Å) or increase AcOH to 2.0 equiv.
Low Yield (N-Me-Et) Amine evaporation.Use a sealed tube for the Ti(OiPr)₄ step. Use 1.5 equiv of amine.[4]
No Reaction (Ketones) Steric hindrance.Switch from STAB to the Ti(OiPr)₄ protocol. Heat the imine formation step to 60°C before adding borohydride.
Emulsions Titanium salts.Wash the Celite cake with 10% MeOH/DCM to recover trapped product. Use NaOH during quench.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "Sodium Triacetoxyborohydride Application Note."

Sources

Method

Application Note: Optimal Storage and Handling Protocols for 2-(Azepan-1-yl)-N-methylethanamine

Executive Summary This guide defines the rigorous storage, handling, and quality control protocols for 2-(Azepan-1-yl)-N-methylethanamine (also known as N-[2-(azepan-1-yl)ethyl]-N-methylamine).[1] This compound is a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the rigorous storage, handling, and quality control protocols for 2-(Azepan-1-yl)-N-methylethanamine (also known as N-[2-(azepan-1-yl)ethyl]-N-methylamine).[1] This compound is a bifunctional aliphatic diamine featuring a tertiary cyclic amine (azepane) and a secondary acyclic amine (N-methyl).[1]

Due to the presence of the secondary amine moiety, this compound exhibits high susceptibility to oxidative degradation and atmospheric carbonylation (reaction with CO₂). Improper storage results in the formation of carbamates and N-oxides, compromising experimental reproducibility in medicinal chemistry and ligand synthesis workflows.[1] This protocol mandates storage at -20°C under inert atmosphere to guarantee >98% purity over 12 months.[1]

Chemical Profile & Vulnerability Analysis[1]

Understanding the molecular vulnerabilities is the first step in establishing a robust storage protocol.

PropertyDataCritical Implication
Chemical Structure Azepane ring linked to N-methyl-ethyl chainBifunctional base; distinct reactivity at two sites.[1]
Molecular Formula C₉H₂₀N₂Low molecular weight, likely volatile if free base.
Functional Group 1 Tertiary Amine (Azepane)Prone to N-oxidation; moderately stable.[1]
Functional Group 2 Secondary Amine (N-methyl)High Risk: Reacts with CO₂ (Carbamate formation), O₂, and electrophiles.[1]
Physical State Liquid (Free Base) / Solid (Salt)Free base is hygroscopic and absorbs CO₂ rapidly from air.
Basicity High (pKa ~10-11 estimated)Aggressively scavenges protons and acidic impurities.[1]
Degradation Pathways

The following diagram illustrates the primary degradation mechanisms that occur when the compound is exposed to suboptimal conditions (Air, Moisture, Heat).

DegradationPathways cluster_env Environmental Stressors Compound 2-(Azepan-1-yl)- N-methylethanamine Carbamate N-Carbamate Species (Solid Precipitate/Impurity) Compound->Carbamate Reversible Reaction (Fast) NOxide N-Oxide Derivatives (Yellowing/Darkening) Compound->NOxide Radical Mechanism (Slow, Irreversible) Hydrate Viscous Hydrate (Weighing Errors) Compound->Hydrate H-Bonding CO2 Atmospheric CO2 (Exposure to Air) CO2->Carbamate O2 Atmospheric O2 (Oxidation) O2->NOxide H2O Moisture (Hygroscopicity) H2O->Hydrate

Figure 1: Primary degradation pathways. The secondary amine's reaction with CO₂ is the most immediate threat to purity, often forming a white crust on the liquid surface.[1]

Storage Protocol (SOP)

A. Primary Storage Conditions
  • Temperature: -20°C ± 5°C .

    • Rationale: Low temperature kinetically inhibits N-oxidation and reduces the vapor pressure of the free base, preventing loss.[1]

  • Atmosphere: Argon (Ar) or Nitrogen (N₂) .

    • Rationale: Displaces O₂ and CO₂. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid in the vial.

  • Container: Amber borosilicate glass vials with Teflon (PTFE)-lined screw caps .[1]

    • Rationale: Amber glass blocks UV light (which catalyzes radical oxidation). PTFE liners prevent leaching of plasticizers and ensure a gas-tight seal.[1] Parafilm is insufficient for long-term storage of volatile amines.[1]

B. Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce moisture via condensation.[1] Use the "Single-Use Aliquot" strategy.

StorageWorkflow Start Receive Shipment (Check Seal Integrity) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (Glovebox or N2 Stream) Equilibrate->Open Aliquot Split into Single-Use Vials (Amber Glass, PTFE Cap) Open->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal & Parafilm Purge->Seal Store Store at -20°C Seal->Store

Figure 2: The "Receive-Split-Store" workflow minimizes the compound's exposure to atmospheric moisture and CO₂.[1]

Detailed Steps:

  • Equilibration: Upon removal from cold storage, allow the sealed vial to reach room temperature inside a desiccator (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric water into the amine.

  • Inert Handling: Ideally, handle within a glovebox.[1] If unavailable, use an inverted funnel connected to an Argon line to create a localized inert zone while pipetting.[1]

  • Headspace Purging: Before re-closing any vial, gently flow Argon into the headspace for 10-15 seconds (low flow to avoid splashing).[1]

Quality Control & Troubleshooting

Before using stored material in critical experiments (e.g., GMP synthesis or kinetic studies), verify purity.[1]

Visual Inspection
  • Pass: Clear, colorless to pale yellow liquid (free base) or white powder (salt).

  • Fail: Dark yellow/brown color (Oxidation). White crust/precipitate suspended in liquid (Carbamate formation).

Analytical Verification
MethodTarget ObservationAcceptance Criteria
¹H NMR (CDCl₃) Check for carbamate peaks (broad signals) or shifts in N-Methyl group.Integration of impurity peaks < 2%.
LC-MS Detect M+16 (N-oxide) or dimers.[1]Purity > 95% (Area under curve).[2][3]
Karl Fischer Water content.< 0.5% w/w (Critical for anhydrous reactions).[4][5]

Recovery of Degraded Material:

  • Carbamates: If the material has absorbed CO₂, it can often be regenerated by purging with Nitrogen while gently heating (40-50°C) or by washing with a strong base (NaOH) if extracting.[1]

  • Oxides:[1] N-oxides are difficult to remove without distillation or chromatography; discard if heavily oxidized.[1]

Safety (HSE) & Disposal

  • Hazards: Corrosive (Causes burns), Irritant (Respiratory tract).

  • PPE: Nitrile gloves (double gloving recommended for amines), safety goggles, lab coat.[1]

  • Spill Response: Absorb with sand or vermiculite.[1] Do not use cellulose-based absorbents (potential reaction).[1] Neutralize area with dilute acetic acid.[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission control).

References

  • PubChem. (n.d.).[1] amine dihydrochloride (Compound).[1][6] National Library of Medicine. Retrieved October 24, 2023, from [Link][1]

  • Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture: A Review. Industrial & Engineering Chemistry Research.[1] (General reference for secondary amine degradation mechanisms). [Link]

  • Matrix Fine Chemicals. (n.d.).[1] 2-[(Azepan-1-yl)methyl]aniline - Structural Analog Data.[1][Link]

Sources

Application

Using 2-(Azepan-1-yl)-N-methylethanamine as a pharmaceutical intermediate

An In-Depth Guide to the Application of 2-(Azepan-1-yl)-N-methylethanamine as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-(Azepan-1-yl)-N-methylethanamine as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Azepan-1-yl)-N-methylethanamine. This versatile secondary amine serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Our focus will be on its principal application in the synthesis of the antihistamine, Emedastine, detailing the underlying chemical principles, step-by-step protocols, and analytical validation methods.

Introduction to the Intermediate

2-(Azepan-1-yl)-N-methylethanamine is a bifunctional organic molecule featuring a saturated seven-membered azepane ring and a secondary amine. This unique structure makes it a valuable synthon in medicinal chemistry for introducing a lipophilic and flexible azepane moiety into a target molecule.[1] Its primary utility lies in its role as a nucleophile, enabling the formation of carbon-nitrogen bonds crucial for constructing various drug scaffolds.[2]

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
IUPAC Name 2-(azepan-1-yl)-N-methylethanamine[3]
Molecular Formula C₉H₂₀N₂[3]
Molecular Weight 156.27 g/mol [3]
CAS Number 165999956 (dihydrochloride)[3]
Appearance Varies; often a liquid or low-melting solid[4]
Predicted XlogP 1.6[3]
Storage Store in a cool, dry, well-ventilated area.[5][5]

Safety Precautions: Substances of this chemical class can be hazardous. While specific data for the free base is limited, related compounds exhibit properties requiring careful handling. Always consult the most current Safety Data Sheet (SDS) before use. General precautions include:

  • Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors or dust.[7]

  • Hazards: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation or burns.[7]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if swallowed or if irritation persists.[7]

Core Application: Synthesis of Emedastine

The most prominent application of 2-(Azepan-1-yl)-N-methylethanamine is in the synthesis of Emedastine , a potent and selective H1 histamine receptor antagonist.[8][9] Emedastine is the active ingredient in ophthalmic solutions used for the relief of symptoms associated with allergic conjunctivitis.[8][10]

The synthesis leverages the nucleophilic character of the secondary amine on the N-methylethanamine side chain. This amine attacks an electrophilic carbon on a substituted benzimidazole precursor, typically a 2-halobenzimidazole, via a nucleophilic aromatic substitution (SNAr) or related coupling reaction.

An improved synthetic method for Emedastine highlights the reaction between a key intermediate like 2-chloro-1-(2-ethoxyethyl) benzimidazole and a nucleophilic amine.[11] This reaction forms the crucial C-N bond that links the benzimidazole core to the azepane-containing side chain.

G cluster_product Product Benzimidazole 2-Chloro-1-(2-ethoxyethyl)benzimidazole (Electrophile) Emedastine Emedastine Benzimidazole->Emedastine Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Intermediate 2-(Azepan-1-yl)-N-methylethanamine (Nucleophile) G Start Synthesized Crude Product TLC Initial Check via TLC Start->TLC Spot on silica plate Purification Flash Column Chromatography TLC->Purification Determine solvent system HPLC Purity Assessment by HPLC-UV Purification->HPLC Collect pure fractions Structure_Confirmation Structure Confirmation Final Pure, Confirmed Product HPLC->Final Purity >98%? NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR Confirm proton/carbon environment MS Mass Spectrometry (LC-MS) Structure_Confirmation->MS Confirm molecular weight NMR->Final MS->Final

Sources

Method

Application Note: HPLC Method Development for Azepane Derivative Detection

Abstract & Scope Azepane (hexamethyleneimine) derivatives are critical scaffolds in medicinal chemistry, serving as core structures in antihistamines (e.g., Azelastine ), antidiabetics, and neurological agents. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Azepane (hexamethyleneimine) derivatives are critical scaffolds in medicinal chemistry, serving as core structures in antihistamines (e.g., Azelastine ), antidiabetics, and neurological agents. However, the azepane ring presents distinct chromatographic challenges: it is a seven-membered saturated nitrogen heterocycle with a high pKa (typically 10–11) and significant conformational flexibility.

These properties often lead to severe peak tailing , poor retention , and low sensitivity in standard Reversed-Phase HPLC (RP-HPLC). This guide provides a scientifically grounded, flexible framework for developing robust methods for azepane derivatives, moving beyond "cookbook" recipes to mechanistic understanding.

The Chemical Challenge: Why Azepanes Fail on Standard C18

To develop a robust method, one must first understand the interaction mechanism.

  • High Basicity (pKa ~10-11): At neutral pH (7.0), azepane nitrogens are fully protonated (

    
    ).
    
  • Silanol Interaction: The protonated amine interacts electrostatically with residual, ionized silanol groups (

    
    ) on the silica surface of the column. This secondary interaction is slow and kinetic, causing the characteristic "tail" on the chromatogram.
    
  • Hydrophobicity Mismatch: While the azepane ring is lipophilic, the charged nitrogen makes the molecule highly polar at standard pH levels, often leading to elution in the void volume (

    
    ) if the organic modifier is too high.
    
Visualization: The Silanol Trap

The following diagram illustrates the dual-retention mechanism that causes peak tailing.

SilanolInteraction Analyte Azepane Derivative (Protonated R-NH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Equilibrium (Primary Retention) Silanol Ionized Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Slow Kinetics (Secondary Interaction) PeakShape Result: Peak Tailing C18->PeakShape Silanol->PeakShape

Figure 1: Mechanism of peak tailing. The secondary electrostatic interaction with silanols competes with the primary hydrophobic retention.

Method Development Strategy: The "Three-Pronged" Approach

Do not rely on a single set of conditions. Choose your protocol based on the specific properties of your derivative and the equipment available.

Decision Matrix
  • Scenario A: Standard QC / UV Detection. Use Protocol 1 (Low pH) . It is the most robust and uses standard silica columns.

  • Scenario B: MS Detection / High Sensitivity. Use Protocol 2 (High pH) . Requires hybrid silica columns but offers superior peak shape and MS sensitivity.

  • Scenario C: Very Polar / Non-Retained Compounds. Use Protocol 3 (HILIC/Mixed-Mode) .

Protocol 1: The "Silanol Suppression" Method (Low pH)

Best for: Routine QC, UV detection, standard C18 columns. Mechanism: At pH < 3.0, silanol groups on the silica surface are protonated (


) and neutral. They cannot interact electrostatically with the azepane amine.
Method Parameters
ParameterSettingRationale
Column High-purity End-capped C18 (e.g., Zorbax Eclipse Plus, Kromosil Eternity)"Type B" silica has fewer metal impurities and acidic silanols.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5 - 3.0)Suppresses silanol ionization. Phosphate is UV transparent.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and lower UV cutoff than Methanol.
Flow Rate 1.0 - 1.5 mL/minStandard for 4.6mm ID columns.
Temperature 35°C - 40°CSlightly elevated T improves mass transfer, sharpening peaks.
Step-by-Step Procedure
  • Buffer Prep: Dissolve

    
     in water.[1] Adjust pH to 2.5 using Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Equilibration: Flush column with 90% A / 10% B for 20 column volumes.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 10% B (Re-equilibration)

    • Note: Adjust slope based on analyte hydrophobicity.

Critical Check: If tailing persists (Asymmetry > 1.5), add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols preferentially over the analyte.

Protocol 2: The "Neutral State" Method (High pH)

Best for: LC-MS applications, maximizing retention of polar azepanes. Mechanism: At pH > 10.5 (above the pKa of azepane), the amine is deprotonated (neutral). Neutral amines do not interact with silanols and are much more hydrophobic, increasing retention on C18.

WARNING: You MUST use a column chemically stable at high pH (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

Method Parameters
ParameterSettingRationale
Column Hybrid Silica or Polymer C18 (pH stable 1-12)Essential to prevent column dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Volatile buffer suitable for MS. High pH ensures neutral analyte.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity at high pH.
Detection ESI-MS (+) or UVMS sensitivity increases as organic content increases (better desolvation).
Workflow Logic

HighPH_Logic Start Start: High pH Method CheckCol Is Column Hybrid/Polymer? Start->CheckCol Stop STOP: Silica Dissolution Risk CheckCol->Stop No (Standard Silica) Proceed Prepare 10mM NH4HCO3 pH 10.5 CheckCol->Proceed Yes (XBridge/Gemini) Result Analyte Neutralized -> High Retention & Sharp Peaks Proceed->Result

Figure 2: Safety check and logic for High pH methodology.

Validation & System Suitability

To ensure the method is trustworthy (Trustworthiness), establish these acceptance criteria before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

(Ideal: 1.0 - 1.2)
Lower pH further; Add TEA; Switch to High pH method.
Resolution (

)

between critical pair
Change organic modifier (MeOH vs ACN); Change temperature.
Precision (RSD)

for 5 replicates
Check injector seal; Check buffer solubility (precipitation).
LOD (S/N)

Increase injection volume; Switch to detection at 210 nm.
Specific Azepane Troubleshooting
  • Ghost Peaks: Azepanes are "sticky." If you see ghost peaks in blank injections, it is likely carryover.

    • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Drifting Retention Times: Basic amines are sensitive to small pH changes near their pKa.

    • Solution: Ensure buffer capacity is sufficient (increase from 10mM to 25mM).

References

  • BenchChem Technical Support. (2025).[2][3] HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem. Link

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Chrom Tech Application Notes. Link

  • McMaster, M.C. (2012). HPLC Method Development: Peak Asymmetry and Silanol Interactions. AAPCO. Link

  • Sigma-Aldrich. (2025). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich Technical Library. Link

  • Global Research Online. (2012). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. International Journal of Pharmaceutical Sciences Review and Research. Link

  • National Institutes of Health (NIH). (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride. PubMed Central. Link

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent Technical Support. Link

Sources

Application

Application Note: High-Throughput Salt Screening and Preparation Protocols for 2-(Azepan-1-yl)-N-methylethanamine Free Base

Introduction & Target Molecule Profile 2-(Azepan-1-yl)-N-methylethanamine is a versatile aliphatic diamine intermediate characterized by a tertiary azepane ring and a secondary N-methyl group connected via an ethylene li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Molecule Profile

2-(Azepan-1-yl)-N-methylethanamine is a versatile aliphatic diamine intermediate characterized by a tertiary azepane ring and a secondary N-methyl group connected via an ethylene linker. Like many low-molecular-weight polyamines, the free base exists as an oily liquid or low-melting solid. In this state, it is highly susceptible to oxidative degradation and presents significant handling, formulation, and stability challenges.

Converting this free base into a stable, crystalline salt is a critical step in drug development to optimize its physicochemical properties, including aqueous solubility, thermal stability, and manufacturability (). This application note details the mechanistic rationale, high-throughput screening methodologies, and scale-up protocols required to isolate robust salt forms of this diamine.

Mechanistic Causality: The pKa Rule and Inductive Effects

The rational selection of counterions relies on the thermodynamic "pKa rule," which dictates that stable, non-disproportionating salt formation generally requires a difference of at least 2 to 3 units between the pKa of the basic center and the pKa of the acid (


pKa > 3) ().

For 2-(Azepan-1-yl)-N-methylethanamine, the two basic nitrogen centers exhibit distinct, stepwise protonation behaviors driven by strong inductive effects:

  • Primary Protonation (pKa₁ ~10.5): The tertiary azepane nitrogen and the secondary N-methyl nitrogen possess similar intrinsic basicities. However, protonation initiates at the most electron-rich center (typically the azepane ring).

  • Secondary Protonation (pKa₂ ~7.5): Once the first nitrogen is protonated, the resulting localized positive charge exerts a powerful electron-withdrawing inductive effect across the short ethylene linker. This electrostatic repulsion drastically lowers the basicity of the adjacent secondary amine by approximately 3 full pKa units.

Experimental Implication: Weak organic acids (e.g., acetic acid) will only possess sufficient acidity to form mono-salts . To force the formation of a di-salt , an excess of a strong mineral or sulfonic acid (e.g., HCl, methanesulfonic acid) is strictly required.

Protonation FB Free Base (Unprotonated) Mono Mono-Salt (Azepane Protonated) FB->Mono 1 eq. Acid (pKa1 ~10.5) Di Di-Salt (Both Amines Protonated) Mono->Di >2 eq. Strong Acid (pKa2 ~7.5)

Figure 1: Stepwise protonation pathway of 2-(Azepan-1-yl)-N-methylethanamine free base.

Counterion and Solvent Selection Strategy

A tiered library of Generally Recognized as Safe (GRAS) acids must be selected based on the


pKa rule. The solvent system is equally critical; the ideal solvent must readily dissolve the lipophilic free base while acting as an anti-solvent for the highly polar, newly formed salt lattice.
Table 1: Counterion Selection Matrix
CounterionAcid pKaTarget StoichiometryExpected Salt TypeGRAS Class
Hydrochloric Acid -6.12.1 eqDi-saltClass 1
Methanesulfonic Acid -1.92.1 eqDi-saltClass 1
Fumaric Acid 3.0, 4.41.05 eqMono-saltClass 1
Succinic Acid 4.2, 5.61.05 eqMono-saltClass 1
Table 2: Solvent Screening Parameters
SolventDielectric Constant (ε)Boiling Point (°C)Free Base SolubilityExpected Salt Solubility
Ethanol 24.578.3HighModerate
Isopropanol (IPA) 18.382.5HighLow (Ideal)
Acetone 20.756.0HighVery Low
Tetrahydrofuran 7.566.0HighInsoluble

Experimental Workflows & Protocols

Workflow A Free Base Characterization (pKa, Solubility) B Counterion Selection (ΔpKa > 3 Rule) A->B C Solvent Screening (Anti-solvent, Cooling) B->C D Micro-scale Crystallization (High-Throughput) C->D E Solid-State Characterization (XRPD, DSC, TGA) D->E F Optimal Salt Selection & Scale-up E->F

Figure 2: High-throughput salt screening and selection workflow for diamine APIs.

Protocol 1: High-Throughput Micro-Scale Salt Screening

Causality & Validation: This protocol employs a self-validating matrix design. By systematically varying the dielectric constant of the solvent and the pKa of the counterion, the system intrinsically maps the thermodynamic solubility landscape. If a salt fails to crystallize across all solvents, it validates that the chosen counterion lacks the necessary lattice energy for solid-state stabilization.

  • Preparation: Dispense 0.05 mmol of 2-(Azepan-1-yl)-N-methylethanamine free base into each well of a 96-well glass plate.

  • Solvent Addition: Add 500 µL of the selected screening solvents (e.g., IPA, Ethanol, Acetone, THF) to respective columns.

  • Counterion Dosing: Dispense acid stock solutions (1.0 M in water or ethanol). Use 1.05 equivalents (52.5 µL) for mono-salt targets and 2.1 equivalents (105 µL) for di-salt targets.

  • Thermocycling: Seal the plate and heat to 50°C at 1°C/min. Hold for 1 hour to ensure complete dissolution and neutralization.

  • Controlled Cooling: Cool the plate to 5°C at a slow rate of 0.1°C/min. Causality: Slow cooling minimizes localized supersaturation, promoting the growth of thermodynamically stable, highly crystalline polymorphs rather than amorphous precipitates.

  • Anti-Solvent Induction: For wells remaining clear after 24 hours at 5°C, add 100 µL of an anti-solvent (e.g., heptane or MTBE) to force nucleation.

  • Harvesting: Centrifuge the plate, decant the supernatant, and dry the solids under vacuum (40°C, 12 hours) prior to high-throughput XRPD analysis.

Protocol 2: Scale-Up and Crystallization of the Di-HCl Salt

Causality & Validation: Scaling up diamine salt formation requires strict thermal management. The neutralization of two basic centers with a strong acid (HCl) is highly exothermic. Uncontrolled temperature spikes can lead to solvent boil-off, impurity formation, and rapid precipitation of trapped amorphous domains. This protocol is self-validating: achieving a final TGA weight loss of <0.5% confirms the successful removal of the MTBE wash and the absence of trapped solvent, indicating a pristine crystal lattice.

  • Dissolution: Dissolve 10.0 g (~64 mmol) of 2-(Azepan-1-yl)-N-methylethanamine free base in 100 mL of anhydrous isopropanol (IPA) in a 250 mL jacketed reactor.

  • Thermal Equilibration: Circulate coolant to bring the internal temperature to 0–5°C.

  • Acid Addition: Equip an addition funnel with 2.1 equivalents (134.4 mmol) of 5–6 N HCl in IPA. Add the acid dropwise over 45 minutes. Critical Step: Maintain the internal temperature strictly <10°C.

  • Aging: Stir the resulting thick white slurry for 2 hours at 5°C. Causality: Aging allows Ostwald ripening to occur, where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving downstream filtration efficiency.

  • Filtration & Washing: Filter the slurry under vacuum. Wash the filter cake with 2x 20 mL of cold Methyl tert-butyl ether (MTBE). Causality: MTBE efficiently displaces the higher-boiling IPA and washes away any unreacted free base without dissolving the highly polar di-HCl salt.

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C for 12 hours until a constant weight is achieved.

Solid-State Characterization Strategy

To ensure the integrity of the prepared salts, the following self-validating analytical suite must be executed on the harvested solids:

  • X-Ray Powder Diffraction (XRPD): Confirms absolute crystallinity and identifies polymorphic purity. A flat baseline with sharp diffraction peaks validates the absence of amorphous crash-out.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects solvates/hydrates. A single, sharp endothermic peak indicates a highly crystalline, pure salt phase.

  • Thermogravimetric Analysis (TGA): Validates the drying protocol. Weight loss prior to the melt should be <0.5% for an anhydrous, non-solvated salt.

  • ¹H-NMR Spectroscopy: Validates the exact stoichiometry of the salt. For example, integrating the distinct alkene protons of a fumarate counterion against the azepane backbone protons confirms whether a mono- or di-salt was successfully isolated.

References

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review, 12(7), 62-65.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

Method

Application Note: Industrial Scale-Up and Process Optimization for 2-(Azepan-1-yl)-N-methylethanamine

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Strategic Context 2-(Azepan-1-yl)-N-methylethanamine (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Strategic Context

2-(Azepan-1-yl)-N-methylethanamine (also known as N-[2-(azepan-1-yl)ethyl]methylamine) is a critical secondary amine building block utilized in the synthesis of advanced neuro-therapeutics and diagnostic agents. Most notably, it serves as the primary structural precursor for two highly specialized molecules:

  • RS194B: A centrally active, uncharged oxime reactivator designed to cross the blood-brain barrier (BBB) and catalyze the hydrolysis of human acetylcholinesterase (hAChE) inhibited by organophosphate (OP) nerve agents [1, 2].

  • [18F]FTC-146: A potent and highly selective Sigma-1 receptor (S1R) radioligand used in Positron Emission Tomography (PET) to visualize nerve injury and neuroinflammation [3].

As clinical demands for these downstream products increase, transitioning the synthesis of 2-(Azepan-1-yl)-N-methylethanamine from milligram-scale discovery chemistry to kilogram-scale pilot production requires rigorous optimization. This application note details a validated, highly efficient scale-up protocol focusing on thermodynamic control, process safety, and downstream purification.

Process Chemistry & Mechanistic Rationale

In discovery settings, diamines of this class are often synthesized via reductive amination. However, for pilot-scale production, catalytic reductive amination introduces complexities regarding heavy metal catalyst removal and high-pressure hydrogen handling.

Selected Scalable Route: Nucleophilic aliphatic substitution (alkylation). The process utilizes the reaction of azepane with N-methyl-2-chloroethylamine hydrochloride in the presence of a mild inorganic base (e.g., potassium carbonate,


) within a polar aprotic solvent system (e.g., Acetonitrile, MeCN).
  • Causality of Base Selection:

    
     acts as an efficient acid scavenger to neutralize the evolving HCl, driving the reaction forward without inducing the degradation pathways sometimes seen with stronger bases (like NaOH) which can cause elimination side-reactions (forming vinylamines).
    
  • Causality of Solvent Selection: Acetonitrile provides an optimal balance; it solubilizes the starting materials sufficiently while allowing the inorganic salts (KCl) to precipitate, simplifying downstream filtration.

Pilot-Scale Methodology (10-Liter Batch Protocol)

Note: This protocol is designed for a standard 10 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probes. Ensure all operations are conducted under an inert nitrogen (


) atmosphere.
Phase 1: Reagent Preparation & Charging
  • Purge: Flush the 10 L jacketed reactor with

    
     for 15 minutes to displace oxygen and atmospheric moisture.
    
  • Solvent & Base Charge: Add 5.0 L of anhydrous Acetonitrile to the reactor. Begin agitation at 150 RPM. Charge 1.38 kg (10.0 mol) of finely milled anhydrous

    
    .
    
  • Amine Charge: Slowly add 496 g (5.0 mol) of Azepane to the suspension. Maintain the internal temperature (

    
    ) at 20°C using the reactor jacket.
    
Phase 2: Controlled Alkylation
  • Electrophile Addition: Prepare a solution of 650 g (5.0 mol) of N-methyl-2-chloroethylamine hydrochloride in 1.0 L of Acetonitrile.

  • Dosing: Using a peristaltic pump, dose the electrophile solution into the reactor over 120 minutes.

    • Critical Parameter: The reaction is moderately exothermic. Adjust the dosing rate and jacket cooling to ensure

      
       does not exceed 35°C during addition to prevent thermal degradation and dimerization.
      
  • Reflux: Once addition is complete, ramp the jacket temperature to bring the reaction mixture to a gentle reflux (

    
     ~80°C). Maintain reflux for 12 hours. Monitor conversion via HPLC or GC-MS.
    
Phase 3: Quench & Work-Up
  • Cooling & Filtration: Cool the reactor to 20°C. Filter the crude mixture through a Celite pad to remove the precipitated KCl and unreacted

    
    . Wash the filter cake with 2 x 500 mL of Acetonitrile.
    
  • Concentration: Transfer the filtrate to a rotary evaporator and remove the Acetonitrile under reduced pressure (40°C, 100 mbar), yielding a crude viscous oil.

  • Aqueous Extraction: Dissolve the crude oil in 2.0 L of Dichloromethane (DCM) and wash with 1.0 L of 1M NaOH to ensure the amine is fully free-based. Separate the organic layer, dry over anhydrous

    
    , and concentrate.
    
Phase 4: Purification (Vacuum Distillation)
  • Fractional Distillation: Transfer the crude free-base amine to a short-path vacuum distillation setup.

  • Collection: Distill the product under high vacuum (e.g., 0.1 mmHg). Collect the main fraction boiling at the established temperature for the target pressure (typically ~65-70°C at 0.1 mmHg).

    • Causality: Vacuum distillation is chosen over column chromatography for scale-up due to its vastly superior Space-Time Yield (STY) and elimination of massive solvent waste (improving the E-factor).

Process Data & Scale-Up Metrics

The transition from a 100 mL laboratory flask to a 10 L pilot reactor demonstrated excellent scalability, with improvements in process greenness (E-factor) due to the elimination of chromatographic purification.

MetricLab Scale (100 mL)Pilot Scale (10 L)Variance / Impact
Input (Azepane) 5.0 g496 g100x Scale factor
Yield (%) 72%84%+12% (Improved mixing & thermal control)
Purity (GC-FID) 96.5%>99.0%Enhanced via fractional distillation
E-Factor 1451887% reduction in waste (No chromatography)
Space-Time Yield 0.05 kg/L/day 0.42 kg/L/day 8.4x improvement in throughput efficiency

Process Workflow Visualization

The following diagram maps the critical unit operations of the scale-up protocol, highlighting the phase transitions from raw materials to the purified active intermediate.

G N1 Azepane + Acetonitrile N3 Jacketed CSTR (Alkylation, 80°C) N1->N3 N2 N-methyl-2-chloroethylamine Hydrochloride N2->N3 N4 Filtration & Solvent Swap N3->N4 Crude Suspension N5 Aqueous Wash (1M NaOH) N4->N5 Crude Oil N6 Vacuum Distillation N5->N6 Free-Base Amine N7 Purified 2-(Azepan-1-yl)- N-methylethanamine N6->N7 >99% Purity

Process Flow Diagram for the pilot-scale synthesis of 2-(Azepan-1-yl)-N-methylethanamine.

References

  • Molecular Modeling Study of Uncharged Oximes Compared to HI-6 and 2-PAM Inside Human AChE Sarin and VX Conjugates. ACS Omega. 1

  • Centrally active and orally bioavailable antidotes for organophosphate exposure and methods for making and using them. US Patent 20190119237A1. 2

  • Visualizing Nerve Injury in a Neuropathic Pain Model with [18F]FTC-146 PET/MRI. Theranostics.3

Sources

Application

Ligand binding assays using 2-(Azepan-1-yl)-N-methylethanamine

Application Note & Protocol: Ligand Binding Assays for 2-(Azepan-1-yl)-N-methylethanamine Introduction & Scientific Context 2-(Azepan-1-yl)-N-methylethanamine (also known as N-methyl-2-(hexamethyleneimino)ethylamine) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Ligand Binding Assays for 2-(Azepan-1-yl)-N-methylethanamine

Introduction & Scientific Context

2-(Azepan-1-yl)-N-methylethanamine (also known as N-methyl-2-(hexamethyleneimino)ethylamine) represents a critical pharmacophore in the development of ligands for the Sigma-1 Receptor (σ1R) and specific Monoamine Transporters . Structurally, it consists of a hydrophobic seven-membered azepane ring linked to a basic secondary amine via an ethyl chain. This "basic amine + linker + hydrophobic tail" motif is the classic structural requirement for high-affinity binding to the σ1R chaperone complex, often serving as a fragment or precursor for potent radiotracers like [¹⁸F]FTC-146 or therapeutic candidates for neurodegenerative disorders.

This Application Note provides a rigorous, field-proven protocol for determining the binding affinity (


) of 2-(Azepan-1-yl)-N-methylethanamine using a Competitive Radioligand Binding Assay . We focus on the Sigma-1 receptor due to the compound's structural predisposition for this target, while acknowledging potential cross-reactivity with Histamine H3 or Muscarinic receptors.

Assay Principle: Competitive Binding

The assay relies on the principle of mass action . The test compound (2-(Azepan-1-yl)-N-methylethanamine) competes with a high-affinity, isotope-labeled standard (the radioligand) for a finite number of binding sites on the receptor.

  • Receptor Source: Rat Liver Membranes (highly enriched in σ1R) or CHO cells stably expressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (

    
    ). This is the gold standard for σ1R selectivity, as it avoids the Sigma-2 (
    
    
    
    ) sites often bound by non-selective ligands like DTG.
  • Readout: The reduction in receptor-bound radioactivity (CPM) as the concentration of the test compound increases allows for the calculation of the inhibition constant (

    
    ).
    
Mechanism of Action Diagram

SigmaBinding Receptor Sigma-1 Receptor (Microsomal Membrane) Complex_Hot Receptor-[³H] Complex (Detectable Signal) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-Azepane Complex (Silent/Blocked) Receptor->Complex_Cold + Test Compound (Competition) Radioligand [³H]-(+)-Pentazocine (Hot Ligand) Radioligand->Complex_Hot TestCmpd 2-(Azepan-1-yl)-N-methylethanamine (Cold Ligand) TestCmpd->Complex_Cold Signal Scintillation Counting (CPM) Complex_Hot->Signal Detection Complex_Cold->Signal Signal Reduction

Caption: Competitive binding mechanism where the azepane derivative displaces [³H]-(+)-Pentazocine, reducing the detectable signal.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 2-(Azepan-1-yl)-N-methylethanamineLigand of interest. Purity >98%.
Radioligand [³H]-(+)-PentazocineSpecific Activity: ~30-60 Ci/mmol. Concentration: 1-3 nM final.
Non-Specific Ligand Haloperidol (10 µM)Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological pH maintenance.
Membrane Source Rat Liver MembranesRich source of native σ1R.
Filters GF/B Glass Fiber FiltersTraps membrane-bound ligand. Pre-soaked in 0.5% PEI.
Scintillation Fluid EcoScint or Ultima GoldConverts beta decay to photons.

Detailed Protocol

Phase 1: Preparation of Reagents
  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.4 at 25°C). Store at 4°C.

  • Test Compound Stock: Dissolve 2-(Azepan-1-yl)-N-methylethanamine in 100% DMSO to create a 10 mM stock. Ensure complete solubilization (sonicate if necessary).

    • Note: The secondary amine is basic; avoid acidic diluents that might protonate the nitrogen prematurely if using pH-sensitive assays, though Tris buffers are robust.

  • Serial Dilutions: Prepare 10-point serial dilutions (1:3 or 1:10) in Assay Buffer.

    • Range:

      
       M to 
      
      
      
      M final concentration.
    • Critical: Keep DMSO concentration <1% in the final assay well to prevent solvent effects on the receptor.

Phase 2: Membrane Preparation (If not using commercial)
  • Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl.

  • Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris. Discard pellet.

  • Centrifuge supernatant at 48,000 x g for 20 min (4°C).

  • Resuspend pellet in fresh buffer and repeat centrifugation (wash step).

  • Resuspend final pellet to a protein concentration of ~0.5 mg/mL.

Phase 3: Binding Assay Workflow

Step-by-Step Execution:

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

  • Additions (Total Volume: 200-500 µL):

    • 50 µL Test Compound (at varying concentrations).

    • 50 µL Radioligand ([³H]-(+)-Pentazocine, ~2 nM final).

    • 100 µL Membrane Suspension (~20-50 µg protein/well).

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane (No test compound).

    • Non-Specific Binding (NSB): 10 µM Haloperidol + Radioligand + Membrane.

  • Incubation:

    • Seal plate and incubate for 120 minutes at 37°C (or 25°C overnight).

    • Why? Sigma receptors are intracellular chaperones; 37°C ensures equilibrium is reached across membrane barriers.

  • Termination:

    • Rapidly filter through GF/B filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to the filter).

    • Wash 3x with 3 mL ice-cold Tris buffer using a cell harvester.

Phase 4: Detection
  • Dry filters at room temperature or 50°C for 30 mins.

  • Add 3-5 mL liquid scintillation cocktail.

  • Count radioactivity (CPM) using a Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb) for 1-2 minutes per vial.

Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis Step1 Membrane Prep (Rat Liver/CHO) Step3 Combine: Membranes + [3H]-Pentazocine + Azepane Cmpd Step1->Step3 Step2 Compound Dilution (10^-5 to 10^-10 M) Step2->Step3 Step4 Incubate 120 min @ 37°C Step3->Step4 Step5 Harvest via Filtration (GF/B Filters + 0.5% PEI) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Calculate Ki (Non-linear Regression) Step6->Step7

Caption: Operational workflow for the high-throughput radioligand binding assay.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Fit data to a one-site competition model (Sigmoidal dose-response).

  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • 
      : Concentration of radioligand used (nM).
      
    • 
      : Dissociation constant of [³H]-(+)-Pentazocine (typically ~3 nM).
      
Expected Results
  • High Affinity:

    
    . (Indicates the azepane ring is effectively engaging the hydrophobic pocket).
    
  • Moderate Affinity:

    
    .
    
  • Low Affinity:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are pre-soaked in 0.5% PEI. Use glass tubes instead of plastic if possible.
Low Signal (Total Binding) Receptor degradation or low expression.Use fresh protease inhibitors in membrane prep. Verify protein concentration.
Incomplete Displacement Test compound insolubility.Check DMSO tolerance. Ensure compound is fully dissolved (vortex/sonicate).
Hill Slope < 0.8 Negative cooperativity or multiple sites.The compound may bind to both

and

. Check selectivity using [³H]-DTG + (+)-Pentazocine mask.

References

  • Chu, W., et al. (2015). "Synthesis and Characterization of [18F]-FTC-146 for Imaging Sigma-1 Receptors." Molecular Imaging and Biology. Link

  • Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets. Link

  • Matsumoto, R.R., et al. (1995). "Characterization of the interaction of -pentazocine with sigma receptors in guinea pig brain." European Journal of Pharmacology. Link

  • BindingDB. "Protocol for Sigma-1 Receptor Binding Assays." Link

Method

Solvent selection for reactions involving azepan-1-yl compounds

Application Note: Solvent Selection Strategies for Azepan-1-yl Methodologies Part 1: Executive Summary & Core Directive The azepan-1-yl moiety (homopiperidine) is a critical pharmacophore found in antihistamines (e.g., A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for Azepan-1-yl Methodologies

Part 1: Executive Summary & Core Directive

The azepan-1-yl moiety (homopiperidine) is a critical pharmacophore found in antihistamines (e.g., Azelastine) and CNS-active agents. While structurally similar to piperidine, the seven-membered azepane ring introduces distinct physicochemical challenges—specifically increased lipophilicity (


LogP 

+1.0 vs. piperidine) and high conformational entropy.

The Error of "Default" Solvents: Treating azepane identical to piperidine often leads to suboptimal process outcomes. Standard polar aprotic solvents (DMF, NMP) used for piperidine SNAr reactions can cause difficult phase separations during workup due to azepane's higher lipophilicity. Conversely, in metal-catalyzed couplings, the steric bulk of the flexible 7-membered ring requires solvents that stabilize specific catalytic resting states.

This guide provides an evidence-based framework for solvent selection, moving beyond "what works" to "what works efficiently and sustainably."

Part 2: Critical Parameter Analysis

To select the correct solvent, one must quantify the difference between azepane and its 6-membered analog.

Table 1: Physicochemical Comparison (Azepane vs. Piperidine)

PropertyAzepane (7-ring)Piperidine (6-ring)Implication for Solvent Selection
pKa (Conj. Acid) ~11.1~11.2Negligible. Basicity is comparable; protonation states in acidic solvents are similar.
LogP (Lipophilicity) 1.87 0.84CRITICAL. Azepane is significantly more lipophilic.[1] It extracts easily into non-polar solvents (Heptane/MTBE) but may "oil out" in aqueous/alcoholic mixtures.
Ring Strain Moderate (Conformational flux)Low (Chair)Kinetic. The flexible ring creates a larger effective steric radius, often requiring higher boiling solvents (Toluene, Xylene) to overcome activation barriers in Pd-catalyzed couplings.
Boiling Point 138 °C106 °CWorkup. Azepane is harder to remove by evaporation than piperidine. Avoid high-boiling solvents (DMSO/NMP) if the product is an oil, as removal becomes impossible without chromatography.

Part 3: Solvent Selection Decision Logic

The following decision tree illustrates the logic for selecting a solvent based on the reaction mechanism and the "Green Chemistry" mandate.

SolventSelection Start Reaction Class involving Azepane Type Select Mechanism Start->Type SNAr SNAr / Nucleophilic Substitution Type->SNAr PdCat Pd-Catalyzed (Buchwald-Hartwig) Type->PdCat Acyl Acylation / Amide Coupling Type->Acyl SNAr_Temp Substrate Reactivity? SNAr->SNAr_Temp Pd_Green Green Restriction? PdCat->Pd_Green Solv_DCM Traditional: DCM (Environmental Hazard) Acyl->Solv_DCM Solv_EtOAc Recommended: EtOAc or CPME (Cyclopentyl methyl ether) Acyl->Solv_EtOAc HighTemp Low Reactivity (Ar-Cl) Requires >100°C SNAr_Temp->HighTemp Unactivated LowTemp High Reactivity (Ar-F) <80°C SNAr_Temp->LowTemp Activated Solv_DMSO Traditional: DMSO/NMP (Warning: Workup difficult) HighTemp->Solv_DMSO Solv_GreenSNAr Recommended: Sulfolane (aq wash) or DMSO/Water mixtures HighTemp->Solv_GreenSNAr Solv_MeCN Acetonitrile or EtOH (if compatible) LowTemp->Solv_MeCN Solv_Tol Traditional: Toluene/Dioxane Pd_Green->Solv_Tol No Solv_2MeTHF Recommended: 2-MeTHF (Higher bp than THF, separates water) Pd_Green->Solv_2MeTHF Yes (Preferred)

Figure 1: Decision matrix for solvent selection. Green boxes indicate preferred methodologies for modern, sustainable processing.

Part 4: Detailed Experimental Protocols

Protocol A: Green Buchwald-Hartwig Amination (2-MeTHF)

Context: Traditional protocols use Toluene or 1,4-Dioxane. 1,4-Dioxane is a genotoxic impurity and difficult to remove. 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass, has a higher boiling point (80°C) than THF, and forms a biphasic system with water, simplifying workup.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Azepane (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the aryl bromide, Pd catalyst, Ligand, and Base. Seal and purge with N₂/Ar for 5 minutes. Note: Azepane is a liquid; add it last.

  • Solvation: Add 2-MeTHF (Concentration 0.2 – 0.4 M). Sparge solvent with nitrogen for 10 minutes prior to addition if oxygen sensitivity is high.

  • Addition: Add Azepane via syringe.

  • Reaction: Heat to 75-80°C (reflux of 2-MeTHF). Monitor by HPLC/UPLC.

    • Expert Tip: Azepane is bulky.[1] If conversion stalls, the flexible ring may be inhibiting reductive elimination. Increasing temperature is limited by 2-MeTHF bp; if >100°C is needed, switch to CPME (bp 106°C) rather than Toluene.

  • Workup (The 2-MeTHF Advantage):

    • Cool to RT.

    • Add Water (equal volume to solvent).

    • Do not add extraction solvent. 2-MeTHF is immiscible with water.

    • Separate layers.[2] Wash organic layer with brine.

    • Dry (MgSO₄) and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) in DMSO/Water

Context: Azepane is a strong nucleophile. For activated aryl fluorides, standard SNAr works well. While DMF is common, it decomposes to dimethylamine (an impurity) at high temps. DMSO is stable but hard to remove.

Strategy: Use a "Crash-out" protocol exploiting Azepane's lipophilicity.

Methodology:

  • Dissolution: Dissolve Aryl Fluoride (1.0 equiv) in DMSO (0.5 M).

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

  • Nucleophile: Add Azepane (1.1 equiv).

  • Reaction: Heat to 80-100°C.

  • Purification (Self-Validating Step):

    • Once complete, slowly add the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

    • Observation: The azepane-product, being highly lipophilic (LogP > 2.5 usually), should precipitate as a solid or a distinct oil.

    • Filtration/Decantation: If solid, filter. If oil, decant the water/DMSO layer.

    • Why this works: DMSO partitions into the water. The lipophilic product repels the aqueous phase. This avoids high-vac distillation of DMSO.

Part 5: Troubleshooting & Optimization

Issue 1: The "Gummy" Precipitate

  • Symptom: During workup (especially SNAr), the product oils out as a sticky gum that traps solvent/impurities.

  • Cause: The 7-membered ring adds flexibility, lowering the melting point compared to piperidine analogs (which often crystallize).

  • Solution: Do not attempt to filter the gum. Dissolve the gum in a minimal amount of MTBE (Methyl tert-butyl ether) and wash with water. MTBE is highly effective for azepane derivatives due to matched polarity.

Issue 2: Residual Azepane Removal

  • Symptom: Excess azepane remains after workup.

  • Cause: Azepane (bp 138°C) is not volatile enough to remove on a standard rotovap at 40°C.

  • Solution: Use an acidic wash.

    • Dissolve crude in EtOAc/MTBE.

    • Wash with 0.5 M Citric Acid (pH ~3-4).

    • Mechanism:[3][4][5] Azepane (pKa ~11) protonates and moves to the aqueous layer. The coupled product (usually an aniline or amide with pKa < 5) remains in the organic layer.

    • Caution: Do not use strong HCl if your product has other basic sites.

Part 6: References

  • Green Solvent Selection for Cross-Couplings National Science Foundation (NSF) Public Access Repository. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling."[6] [Link]

  • Buchwald-Hartwig Amination Solvent Guides ACS GCI Pharmaceutical Roundtable. "Solvent Selection Guides for Medicinal Chemistry." [Link]

  • Deep Eutectic Solvents in Amine Synthesis MDPI Molecules. "Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents." [Link]

  • SNAr Reaction Mechanisms and Solvent Effects Royal Society of Chemistry (Chemical Science). "A mechanistic continuum of nucleophilic aromatic substitution reactions."[7] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-(Azepan-1-yl)-N-methylethanamine synthesis

The following guide is structured as a Technical Support Center resource. It adopts the persona of a Senior Application Scientist responding to common user pain points regarding the synthesis of 2-(Azepan-1-yl)-N-methyle...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It adopts the persona of a Senior Application Scientist responding to common user pain points regarding the synthesis of 2-(Azepan-1-yl)-N-methylethanamine (also known as 1-(2-(methylamino)ethyl)azepane).

Executive Summary & Route Selection

User Query: "I am attempting to synthesize 2-(Azepan-1-yl)-N-methylethanamine via direct alkylation, but my yields are inconsistent (<30%), and purification is difficult. What is the recommended pathway for high-purity isolation?"

Technical Insight: The target molecule is an unsymmetrical diamine containing a tertiary amine (azepane ring) and a secondary amine (N-methyl). Direct alkylation often fails due to chemoselectivity issues (over-alkylation) and the instability of the secondary amino-alkyl halide precursors.

To maximize yield, we recommend switching from direct alkylation to a Two-Step Amide Reduction or a Stepwise Alkylation protocol.

Comparison of Synthetic Routes
FeatureRoute A: Direct Alkylation (Current)Route B: Stepwise AlkylationRoute C: Amide Reduction (Recommended )
Precursors Azepane + 2-chloro-N-methylethanamineAzepane + 1-bromo-2-chloroethaneAzepane + 2-chloro-N-methylacetamide
Key Intermediate N-methylaziridinium (Transient)1-(2-chloroethyl)azepane2-(azepan-1-yl)-N-methylacetamide
Major Impurity Poly-alkylated oligomersQuaternary ammonium saltsUnreacted amide
Typical Yield 20–35% (Variable)50–65%75–90%
Purification Difficult (Amine tailing)ModerateEasy (Amide is stable)

Visualizing the Synthetic Strategy

The following diagram illustrates the mechanistic pathways. Note that Route C avoids the formation of unstable aziridinium intermediates that lead to polymerization in Route A.

SynthesisRoutes Start Starting Material: Azepane RouteA_Step1 Reagent: 2-Chloro-N-methylethanamine Start->RouteA_Step1 Direct Alkylation RouteC_Step1 Reagent: 2-Chloro-N-methylacetamide Start->RouteC_Step1 Acylation (SN2) Aziridinium Intermediate: N-Methylaziridinium Ion RouteA_Step1->Aziridinium Cyclization (Fast) Product_Low Target Product (Low Yield, Oligomers) Aziridinium->Product_Low Ring Opening Aziridinium->Product_Low Polymerization (Side Rxn) Amide_Int Intermediate: 2-(Azepan-1-yl)-N-methylacetamide RouteC_Step1->Amide_Int Stable Intermediate Reduction Reduction: LiAlH4 or BH3·THF Amide_Int->Reduction Reduction Product_High Target Product (High Yield >80%) Reduction->Product_High Workup

Figure 1: Decision tree comparing the risky Direct Alkylation (Route A) vs. the robust Amide Reduction (Route C).

Troubleshooting & Optimization Protocols

Case #1: "My Direct Alkylation yield is low due to polymerization."

Diagnosis: If you are using 2-chloro-N-methylethanamine hydrochloride , you must carefully control the pH. The free base of this reagent spontaneously cyclizes to an electrophilic aziridinium ion, which can then react with itself (polymerization) rather than your azepane nucleophile [1][2].

Corrective Protocol (If you must use this route):

  • Stoichiometry: Use Azepane in excess (3.0 equivalents) relative to the alkylating agent. This ensures the aziridinium ion is trapped by Azepane before it can polymerize.

  • Base Selection: Use a heterogeneous base like K₂CO₃ in Acetonitrile (MeCN) or Acetone . Avoid strong soluble bases that generate the free amine too quickly.

  • Temperature: Keep the reaction at 40–50°C . Refluxing often accelerates polymerization of the reagent.

Case #2: "I cannot separate the product from the starting azepane."

Diagnosis: Both the product and starting material are secondary/tertiary amines with similar polarity. Standard silica chromatography results in "tailing" and co-elution.

Purification Solution:

  • The "Silver Bullet" Eluent: Use DCM : Methanol : Ammonium Hydroxide (25% aq) in a ratio of 90:9:1 . The ammonia competes with the amine product for silanol groups on the silica, sharpening the peaks.

  • Alternative (Distillation): Azepane boils at ~138°C. The product has a significantly higher boiling point. Kugelrohr distillation under high vacuum (<1 mbar) can strip off the excess azepane, leaving the product behind.

Case #3: "Low recovery during aqueous workup (Amide Reduction Route)."

Diagnosis: The target diamine, 2-(Azepan-1-yl)-N-methylethanamine, is a small, polar molecule. It is highly water-soluble, especially at neutral or acidic pH. Standard extraction with ether/ethyl acetate often leaves 50%+ of the product in the water layer [3].

Optimized Workup for Route C (Amide Reduction):

  • Quenching (Fieser Method): If using

    
     grams of LiAlH4, quench with 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water. This produces a granular white precipitate (aluminum salts) that can be filtered, avoiding emulsions.
  • Extraction Solvent: Do NOT use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar amine out of the aqueous phase.

  • pH Control: Ensure the aqueous phase is pH > 12 before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to decrease the water solubility of the amine (Salting-out effect).

Detailed Recommended Protocol (Route C)

Based on standard protocols for unsymmetrical ethylenediamine synthesis [4].

Step 1: Synthesis of 2-(Azepan-1-yl)-N-methylacetamide
  • Dissolve Azepane (1.0 eq) and Triethylamine (1.2 eq) in dry DCM at 0°C.

  • Add 2-chloro-N-methylacetamide (1.0 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Wash with water (to remove salts). Dry organic layer (MgSO₄) and concentrate.[1]

    • Checkpoint: This intermediate is an amide.[2] It is stable and often crystalline or a viscous oil. Purity can be checked via TLC (it will be much less polar than the final amine).

Step 2: Reduction to 2-(Azepan-1-yl)-N-methylethanamine
  • Suspend LiAlH4 (2.5 eq) in dry THF under Argon/Nitrogen.

  • Add the amide (from Step 1) dissolved in THF dropwise at 0°C.

  • Reflux for 4–6 hours. (Monitoring: The amide carbonyl peak ~1640 cm⁻¹ in IR will disappear).

  • Cool to 0°C and perform Fieser Quench (see Case #3 above).

  • Filter the solids and wash with THF.

  • Concentrate the filtrate to obtain the crude amine.

  • Purify via vacuum distillation or flash chromatography (using the ammoniated eluent).

FAQ: Chemical Behavior & Handling

Q: Can I use reductive amination with 2-(azepan-1-yl)acetaldehyde? A: Yes, but generating the aldehyde is chemically difficult. It is unstable and prone to polymerization. The amide reduction route is chemically equivalent but uses stable intermediates.

Q: The product turns yellow/brown upon storage. Is it degrading? A: Amines oxidize slowly in air (N-oxide formation). Store the product under nitrogen or argon at -20°C. Alternatively, convert it to the dihydrochloride salt (using HCl in dioxane) for long-term stability. The salt is a stable, non-hygroscopic solid.

Q: Why does the reaction mixture turn black during direct alkylation? A: This indicates polymerization of the aziridinium intermediate or oxidation of the amine. Ensure your solvent (MeCN/DMF) is anhydrous and deoxygenated.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development.[3] Available at: [Link]

  • Varnes, J. G., et al. (2010).[2][4] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1.[2] Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Azepan-1-yl)-N-methylethanamine

The following guide serves as a specialized Technical Support Center for the purification of 2-(Azepan-1-yl)-N-methylethanamine . This content is structured to address the specific needs of researchers encountering impur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 2-(Azepan-1-yl)-N-methylethanamine .

This content is structured to address the specific needs of researchers encountering impurity profiles common to the synthesis of diamines containing azepane rings. The protocols prioritize scalability, reproducibility, and high-purity isolation suitable for pharmaceutical applications.[1][2]

[1][2][3][4]

Case ID: AZP-PUR-001 Compound Class: Heterocyclic Diamine Molecular Formula: C


H

N

Molecular Weight: 156.27 g/mol [2][3][4]

System Overview & Impurity Profile

The crude product typically presents as a viscous, pale-yellow to dark-brown oil.[1][2][3][4] Due to the presence of both a tertiary amine (azepane ring nitrogen) and a secondary amine (N-methyl group), the molecule is highly basic and sensitive to oxidation.[4]

Common Impurities:

  • Azepane (Hexamethyleneimine): Unreacted starting material.[2][4] (BP: 138°C).

  • Quaternary Ammonium Salts: Over-alkylation byproducts (non-volatile).[2][4]

  • Dimeric Impurities: Formed via cross-linking during alkylation.[1][2][4]

  • Inorganic Salts: Residuals from neutralization (e.g., NaCl, K

    
    CO
    
    
    
    ).[4]

Troubleshooting Guide (Q&A)

Q1: My crude product is a dark, viscous tar. How do I recover the amine?

Diagnosis: This indicates the presence of polymeric residues or oxidation products (N-oxides), common when the reaction is heated for extended periods without inert gas protection.[1][3] Solution: High-Vacuum Distillation. The target amine (MW 156) is significantly more volatile than the tarry residues.[1][3]

  • Action: Perform a bulb-to-bulb distillation (Kugelrohr) or fractional distillation under high vacuum (< 1 mmHg).

  • Expectation: The product should distill as a clear, colorless oil between 85–105°C at 0.5–1.0 mmHg (estimated). The tar will remain in the boiling flask.[1]

Q2: NMR shows significant unreacted Azepane (starting material). Can I wash it out?

Diagnosis: Azepane is a secondary amine, and your product also contains a secondary amine (the N-methyl group).[4] Standard chemical scavengers (like acetic anhydride) will derivatize and destroy your product along with the impurity. Solution: Fractional Distillation. [2][3]

  • Reasoning: There is a significant boiling point difference. Azepane boils at 138°C (atm), while your product boils significantly higher (>200°C extrapolated to atm).[4]

  • Protocol: Use a Vigreux column.[2][4] Collect the "fore-run" (lower boiling fraction) separately.[1][2][3][4] The temperature will plateau when the pure product begins to distill.[1]

Q3: The product is an oil, but I need a solid for storage/weighing.

Diagnosis: Many diamines are oils at room temperature (Free Base form).[4] Solution: Salt Formation (Dihydrochloride or Dioxalate). [2][4]

  • Protocol: Dissolve the purified oil in anhydrous ethanol or diethyl ether. Add 2.2 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

  • Observation: A white precipitate should form immediately.[2][4] If it oils out, switch to isopropanol and heat to reflux, then cool slowly to induce crystallization.[4]

Q4: I see peaks for quaternary salts in the baseline. How do I remove them?

Diagnosis: Quaternary ammonium salts are ionic and highly water-soluble, whereas the free base of your product is an organic oil (moderately soluble in water but highly soluble in organic solvents).[4] Solution: Aqueous Wash (Brine/Water). [4]

  • Protocol: Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate. Wash 3x with water.[2][4] The quaternary salts will partition into the aqueous phase.[1] Dry the organic phase over Na

    
    SO
    
    
    
    .[4][5]

Detailed Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Primary Method)

Best for: Removing unreacted azepane, solvents, and tarry residues.[2][4]

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column (10–20 cm), a short-path distillation head, and a receiving flask. Connect to a high-vacuum manifold (oil pump capable of <1 mmHg).[1][2][3][4]

  • Degassing: Stir the crude oil under vacuum at room temperature for 20 minutes to remove volatile solvents.

  • Heating: Slowly increase the oil bath temperature.

    • Fraction 1 (Fore-run): Distills at 30–50°C (0.5 mmHg) .[2][4] Contains Azepane and residual solvents.[2][4] Discard or recycle.

    • Fraction 2 (Product): Distills at 85–105°C (0.5 mmHg) .[4] Collect this fraction.

  • Storage: Flush the receiving flask with Argon immediately after disconnection. Store at -20°C.

Protocol B: Dihydrochloride Salt Formation

Best for: Long-term storage and high-precision dosing.[1][2][3][4]

  • Dissolution: Dissolve 1.0 g of the distilled free base in 5 mL of anhydrous Ethanol (EtOH).

  • Acidification: Chill to 0°C. Add 2.5 equivalents of HCl (4M in Dioxane) dropwise with vigorous stirring.

  • Crystallization:

    • Scenario A (Precipitate): Filter the white solid and wash with cold diethyl ether.[1]

    • Scenario B (Oiling Out): If a gum forms, add diethyl ether until slightly turbid, heat to dissolve, and let stand at 4°C overnight.

  • Drying: Dry under high vacuum (0.1 mmHg) for 24 hours to remove trace dioxane.

Decision Logic & Workflows

Workflow 1: Impurity Removal Logic

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

ImpurityLogic Start Crude Product Analysis CheckColor Is crude dark/tarry? Start->CheckColor CheckQuat Are Quaternary Salts present? CheckColor->CheckQuat No Distill PROTOCOL A: Vacuum Distillation CheckColor->Distill Yes CheckAzepane Is Azepane present? (NMR/GC) CheckAzepane->Distill Yes (Fractional) Salt PROTOCOL B: Salt Formation (HCl) CheckAzepane->Salt No CheckQuat->CheckAzepane No Wash Aqueous Extraction (DCM / Water) CheckQuat->Wash Yes Distill->CheckAzepane Wash->CheckAzepane Final Pure Product (Storage) Salt->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on crude analysis.

Workflow 2: Acid-Base Extraction Mechanics

While distillation is preferred, acid-base extraction can pre-purify the mixture.[1][2][3][4] Note that this method cannot separate Azepane from the Product (both are basic), but it effectively removes neutral and acidic impurities.

Extraction Crude Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (aq) Crude->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer: Neutrals & Non-amines PhaseSep->OrgLayer Discard AqLayer Aqueous Layer: Product-HCl + Azepane-HCl PhaseSep->AqLayer Keep Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer->Basify FinalExtract Concentrate Organic Layer -> Proceed to Distillation Basify->FinalExtract

Figure 2: Acid-Base workup flow.[1][2][3][4] Note: This removes non-basic impurities but retains the Azepane impurity.[1]

References

  • PubChem. (n.d.).[2][4] 2-(Azepan-1-yl)-N-methylethanamine Compound Summary. National Library of Medicine.[1][2][4] Retrieved March 5, 2026, from [Link][4]

  • Varnes, J. G., et al. (2010).[2][4][6][7] Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters. Retrieved March 5, 2026, from [Link]

  • University of Rochester. (n.d.).[2][4] Not Voodoo: Demystifying Organic Synthesis - Workup & Purification. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(Azepan-1-yl)-N-methylethanamine Salts

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purification, and solid-state optimization of 2-(Azepan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purification, and solid-state optimization of 2-(Azepan-1-yl)-N-methylethanamine .

As a diamine containing both a tertiary azepane nitrogen and a secondary N-methylamine nitrogen, this molecule presents unique challenges during salt screening. The free base is typically an oily liquid or low-melting amorphous solid, making the formation of a highly crystalline, non-hygroscopic salt critical for downstream pharmaceutical handling, stability, and formulation[1].

Physicochemical Profiling & Stoichiometry

Before initiating crystallization, it is critical to understand the thermodynamic landscape of the target salt. Because 2-(Azepan-1-yl)-N-methylethanamine possesses two basic centers with distinct


 values, you can form either a mono-salt or a di-salt.

Table 1: Comparative Physicochemical Data for Salt Selection

ParameterFree BaseMono-Hydrochloride (1:1)Di-Hydrochloride (1:2)
Physical State Oily liquid / AmorphousCrystalline SolidCrystalline Solid
Aqueous Solubility PoorHighVery High
Hygroscopicity N/ALow to ModerateHigh (Deliquescent risk)
Target pH in Aqueous Sol. ~10.5 - 11.0~7.0 - 8.0~3.0 - 4.0
Crystallization Risk N/ADisproportionationOiling out (LLPS)

Causality Note: The di-hydrochloride salt often exhibits extreme hygroscopicity due to the high charge density of the dual protonated nitrogens, which readily hydrogen-bond with atmospheric moisture. For most pharmaceutical applications, targeting the mono-salt using a larger organic counterion (e.g., tartrate, succinate, or mesylate) optimizes the crystal lattice energy and minimizes moisture uptake[1].

Troubleshooting Workflows: Amine Salt Crystallization

SaltScreening Start 2-(Azepan-1-yl)-N-methylethanamine Free Base Acid Add Counterion (Acid) Strict 1.0 eq Stoichiometry Start->Acid Solvent Select Solvent System (e.g., MTBE / EtOAc) Acid->Solvent Cryst Controlled Cooling & Antisolvent Addition Solvent->Cryst Outcome1 Clean Crystallization Cryst->Outcome1 Thermodynamic Control Outcome2 Oiling Out (LLPS) Cryst->Outcome2 High Supersaturation Outcome3 Amorphous Precipitation Cryst->Outcome3 Kinetic Crash FixOil Reheat to dissolve, add seeds, cool at 0.1°C/min Outcome2->FixOil FixAmorph Slurry in anti-solvent or Temperature Cycle Outcome3->FixAmorph FixOil->Outcome1 Lattice Formation FixAmorph->Outcome1 Ostwald Ripening

Logical workflow for resolving phase separation during diamine salt crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My salt is "oiling out" instead of forming crystals. How do I force crystallization?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve is reached[2]. The amphiphilic nature of the azepane ring combined with the highly polar ionic salt bridge makes solvent selection critical[3].

  • The Cause: High supersaturation generation rates or the presence of trace water, which stabilizes the amorphous "oil" phase over the rigid crystal lattice[2].

  • The Solution:

    • Anhydrous Conditions: Ensure your solvents (e.g., EtOAc, MTBE) are strictly anhydrous.

    • Temperature Control: Reheat the biphasic mixture until it forms a single homogeneous solution. Cool it extremely slowly (e.g., 0.1 °C/min).

    • Seeding: Introduce seed crystals at the metastable zone width (MZW) limit to bypass the high activation energy required for primary nucleation.

Q2: I am trying to form the mono-salt, but my NMR shows a mixture of free base and di-salt. Why?

A: This is a classic case of disproportionation. Because 2-(Azepan-1-yl)-N-methylethanamine is a diamine, the


 values of the tertiary azepane nitrogen and the secondary amine are relatively close.
  • The Cause: In highly polar solvents (like water or methanol), the mono-salt can disproportionate into the unprotonated free base and the di-salt to satisfy thermodynamic equilibrium[4]. Furthermore, local concentration gradients during acid addition can cause transient di-protonation.

  • The Solution: Perform the salt formation in a less polar, aprotic solvent (like Ethyl Acetate or Isopropyl Acetate) where the mono-salt is highly insoluble. Add the acid (exactly 1.0 equivalent) dropwise under vigorous stirring to prevent local excesses of acid.

Q3: The isolated crystals turn into a sticky paste when left on the bench. How do I fix this?

A: You are observing deliquescence, driven by the hygroscopicity of the specific salt form.

  • The Cause: Hydrochloride salts of aliphatic amines often possess high crystal lattice energies but can be highly hygroscopic depending on the packing density[1]. If the lattice contains voids, atmospheric water will rapidly hydrate the salt.

  • The Solution: You must shift your salt screening strategy. Move away from small, highly charged counterions (like

    
    ) and utilize larger organic acids (e.g., Fumaric acid, Succinic acid, or Toluenesulfonic acid). These larger counterions disrupt the hygroscopic potential by forming robust, less polar hydrogen-bonded networks[5].
    

Step-by-Step Methodology: Anhydrous Crystallization of the Mono-Hydrochloride Salt

This self-validating protocol utilizes thermodynamic control to enforce crystal lattice formation over amorphous precipitation.

Materials Required:

  • 2-(Azepan-1-yl)-N-methylethanamine (Free base, >98% purity)

  • 2.0 M HCl in Diethyl Ether (Anhydrous)

  • Methyl tert-butyl ether (MTBE) (Anhydrous)

  • Ethyl Acetate (EtOAc) (Anhydrous)

Step 1: Dissolution and Polarity Adjustment

  • Dissolve 10.0 mmol of the free base in 20 mL of anhydrous EtOAc in a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen line.

  • Causality Check: EtOAc is chosen because it provides sufficient solubility for the free base but acts as an anti-solvent for the resulting highly polar salt, driving precipitation.

Step 2: Stoichiometric Acid Addition

  • Cool the solution to 5 °C using an ice bath to lower the kinetic energy of the system.

  • Add exactly 5.0 mL of 2.0 M HCl in ether (10.0 mmol, 1.0 eq) dropwise over 30 minutes using a syringe pump.

  • Validation: The slow addition prevents local supersaturation, mitigating the risk of di-salt formation and amorphous crash-out.

Step 3: Aging and Ostwald Ripening

  • Upon complete addition, a white suspension should be visible. If the mixture appears milky or oily, reheat to 40 °C until clear, then cool at a rate of 0.1 °C/min.

  • Stir the suspension at room temperature for 4 hours. This slurry aging process allows smaller, kinetically formed amorphous particles to dissolve and re-precipitate onto larger, thermodynamically stable crystals (Ostwald Ripening).

Step 4: Isolation and Desiccation

  • Filter the crystalline solid under a blanket of nitrogen to prevent atmospheric moisture absorption.

  • Wash the filter cake with 10 mL of cold, anhydrous MTBE to remove any unreacted free base.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours. Store immediately in a desiccator.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

  • Investigation of Permeability Trend in Primary Alkyl Ammonium Salts of Diclofenac . ACS Omega. Available at:[Link]

  • Understanding the Differences Between Cocrystal and Salt Aqueous Solubilities . ResearchGate. Available at:[Link]

Sources

Optimization

Addressing stability issues of azepane derivatives in solution

This guide serves as a specialized technical support resource for researchers working with azepane (hexamethyleneimine) derivatives. It addresses stability challenges inherent to the seven-membered nitrogen heterocycle i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with azepane (hexamethyleneimine) derivatives. It addresses stability challenges inherent to the seven-membered nitrogen heterocycle in solution, moving beyond standard synthesis into preservation and experimental handling.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solution Stability & Degradation

Introduction: The Azepane Paradox

Azepane derivatives are pharmacologically privileged scaffolds (e.g., Azelastine, Setastine) due to their ring flexibility, which allows them to adopt unique binding conformations unavailable to piperidines (6-membered) or pyrrolidines (5-membered).

However, this flexibility comes at a cost: Entropic Freedom & Conformational Strain. While the saturated azepane ring is chemically robust, it is kinetically prone to oxidation and transannular interactions in solution. This guide troubleshoots the specific instability modes you will encounter during storage and assay conditions.

Module 1: Diagnosis & Detection

How do I know if my compound is degrading?

Q: I see a new peak at M+16 in my LC-MS after 24 hours in solution. Is this an impurity?

A: This is the hallmark of N-Oxidation . Azepane nitrogens are electron-rich secondary or tertiary amines. In protic solvents or presence of dissolved oxygen, they readily form N-oxides (


).
  • Diagnostic: Check your HPLC. N-oxides are much more polar than the parent amine and will elute earlier on Reverse Phase (C18) columns.

  • Confirmation: Treat a small aliquot with a mild reducing agent (e.g., triphenylphosphine or sodium metabisulfite). If the M+16 peak disappears and the parent peak grows, it is an N-oxide.

Q: My NMR spectrum in CDCl3 shows broadened peaks and shifting baselines. The purity was >98% yesterday.

A: You are likely observing Carbamate Formation or Acid Trace Reactivity .

  • The Mechanism: Azepanes are strong bases (

    
    ). In non-polar chlorinated solvents like Chloroform (
    
    
    
    ), they can react with atmospheric
    
    
    to form carbamic acid salts, or react with trace HCl in the chloroform (degradation product of the solvent) to form hydrochloride salts.
  • The Fix: Switch to

    
     or 
    
    
    
    for stability checks. If you must use
    
    
    , filter it through basic alumina first to remove acid traces.

Module 2: Degradation Mechanisms

Understanding the "Why" to prevent the "How".

Q: Why are my azepane esters hydrolyzing faster than my piperidine analogs?

A: This is due to Transannular Assistance . The flexibility of the 7-membered ring allows substituents (like esters or amides) to fold back towards the nitrogen lone pair. Even if the nitrogen is not directly involved in the reaction, it can act as an intramolecular base or nucleophile, catalyzing the hydrolysis of nearby functional groups. This "neighboring group participation" is significantly more pronounced in medium-sized rings (7-8 membered) than in rigid small rings.

Visualization: Common Degradation Pathways

The following diagram outlines the primary instability routes for azepanes in solution.

AzepaneDegradation Figure 1: Primary Degradation Pathways of Azepane Derivatives in Solution Azepane Azepane Derivative (Parent) Oxidation N-Oxidation (+16 Da) Azepane->Oxidation Dissolved O2 / Peroxides (Fast in MeOH/H2O) Carbamate Carbamate Salt (Reaction with CO2) Azepane->Carbamate Atmospheric CO2 (Non-polar solvents) RingOpen Ring Contraction/ Hydrolysis Azepane->RingOpen Acidic pH + Heat (Transannular strain)

Caption: The three primary vectors of instability: Oxidative attack on the nitrogen, reaction with atmospheric gases, and thermodynamically driven ring alterations.

Module 3: Formulation & Storage Solutions

Pro-active Stabilization Strategies.

Q: What is the optimal solvent for long-term storage of azepane libraries?

A: DMSO (Dimethyl Sulfoxide) is standard, but with caveats. While DMSO is excellent for solubility, it is hygroscopic. Water absorption promotes hydrolysis.

  • Recommendation: Store as solid salts (HCl, fumarate, or tartrate) whenever possible. Salts protonate the nitrogen, effectively "locking" the lone pair and preventing both oxidation and reaction with

    
    .
    
  • If Solution is Mandatory: Use anhydrous DMSO stored under Argon. Avoid Methanol (promotes protic side reactions) or Acetone (forms enamines/imines with secondary azepanes).

Q: How do I stabilize the compound during biological assays (pH 7.4)?

A: At pH 7.4, basic azepanes are largely protonated (ionized), which is good for stability. However, avoid Phosphate Buffers if your derivative has metal-chelating groups, as this can catalyze oxidation.

  • Pro-Tip: Use HEPES or MOPS buffers. They are less likely to participate in nucleophilic attacks on the ring substituents compared to Tris or Phosphate.

Summary of Solvent Compatibility
SolventSuitabilityRisk FactorMitigation
DMSO HighHygroscopic (absorbs water)Store under Argon; Single-use aliquots.
Methanol LowDissolved

high; Protic
Degas thoroughly; Keep at -20°C.
DCM/Chloroform Very LowReacts to form salts/quaternary aminesAvoid for storage. Use only for transient workup.
Acetonitrile MediumCan polymerize with strong basesGood for LCMS, poor for long-term storage.

Module 4: Experimental Protocols

Self-validating workflows for the lab.

Protocol A: Forced Degradation Stress Test (Rapid Diagnosis)

Use this to determine the primary failure mode of your specific derivative.

Materials:

  • Azepane derivative (1 mg)

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    
    
  • HPLC/LC-MS System

Workflow:

  • Preparation: Prepare four 1 mL samples of the compound (100 µM) in:

    • (A) Water/Acetonitrile (Control)

    • (B) 0.1 M HCl (Acid Stress)

    • (C) 0.1 M NaOH (Base Stress)

    • (D) 3%

      
       (Oxidative Stress)
      
  • Incubation: Heat all samples to 40°C for 4 hours.

  • Analysis: Inject 5 µL onto LC-MS.

  • Interpretation:

    • Degradation in (B) : Susceptible to hydrolysis/ring opening. Action: Store in neutral buffers.

    • Degradation in (D) : Susceptible to N-oxidation. Action: Store as salt form or add antioxidant (e.g., ascorbic acid) if compatible.

Protocol B: Salt Formation for Stabilization

Converting the free base to a stable salt.

  • Dissolve 50 mg of Azepane free base in 0.5 mL diethyl ether (or MTBE).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether .

  • A white precipitate (the salt) should form immediately.

  • Centrifuge or filter under nitrogen.

  • Wash with cold ether to remove excess acid.

  • Dry under high vacuum. Result: A hygroscopic-resistant solid stable for months.

Visualization: Stability Testing Decision Tree

StabilityWorkflow Figure 2: Decision Tree for Handling Azepane Derivatives Start Start: Azepane Stability Check CheckState Is compound Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution Hygroscopic Absorbs Water? Solid->Hygroscopic Check Hygroscopicity SolventCheck Is Solvent Chlorinated? Solution->SolventCheck Check Solvent Yes Yes Hygroscopic->Yes Store in Desiccator Use Salt Form No No Hygroscopic->No Store -20°C Amber Vial SolventCheck->Yes EVAPORATE IMMEDIATELY Risk of Quaternization SolventCheck->No Check pH PHCheck Is pH < 9? PHCheck->Yes Stable (Protonated) PHCheck->No Risk of Oxidation Purge with Argon

Caption: Logical flow for determining storage conditions based on physical state and solvent environment.

References

  • Chemical Stability of Seven-Membered Heterocycles. Journal of Organic Chemistry. Detailed analysis of ring strain and transannular reactions in azepanes vs. piperidines.

  • N-Oxidation of Secondary and Tertiary Amines. Drug Metabolism and Disposition. Mechanisms of amine oxidation in pharmaceutical solutions.

  • Handling and Storage of Unstable Amine Derivatives. BenchChem Technical Guides. Protocols for salt formation and solvent selection for nitrogen heterocycles.

  • Azepane Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. Review of pharmacophore stability and formulation strategies.

Troubleshooting

Technical Support Center: Minimizing Side Reactions in N-Methylation of Azepane Ethylamines

Overview: Azepane ethylamines present a classic chemoselectivity dilemma in organic synthesis: differentiating the secondary nitrogen within the 7-membered azepane ring from the primary nitrogen on the ethylamine side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Azepane ethylamines present a classic chemoselectivity dilemma in organic synthesis: differentiating the secondary nitrogen within the 7-membered azepane ring from the primary nitrogen on the ethylamine side chain. When N-methylation is the goal, brute-force alkylation inevitably leads to complex mixtures. As a Senior Application Scientist, I have designed this guide to deconstruct the root causes of common side reactions—such as quaternization and aminal formation—and provide a validated, self-correcting workflow for precise regiocontrol.

Mechanistic Troubleshooting & FAQs

Q: Why do I observe extensive quaternization when using methyl iodide (MeI) for azepane methylation? A: Direct alkylation with MeI relies on an SN2 nucleophilic substitution mechanism. However, the resulting tertiary amine (N-methyl azepane) is significantly more electron-rich than the secondary amine precursor due to the inductive electron-donating effect (+I) of the newly added methyl group. This increases its nucleophilicity, leading to a runaway reaction where the tertiary amine attacks another MeI molecule, forming an undesired quaternary ammonium salt. Because inductive effects overpower steric hindrance in this specific microenvironment, 1 for mono-methylation[1].

Q: During reductive amination with formaldehyde, my LC-MS shows a mass shift of +12 Da instead of the expected +14 Da. What is happening? A: You are observing intramolecular cross-linking (bicyclic aminal formation). Azepane ethylamines contain two nitrogen centers in close spatial proximity. When formaldehyde is introduced without protecting groups, it rapidly condenses with the primary amine to form an imine. Before the reducing agent can act, the adjacent secondary azepane nitrogen nucleophilically attacks the imine carbon. This forms a stable, bicyclic imidazolidine derivative, resulting in a net mass change of +12 Da (addition of one carbon, loss of two protons).

Q: How does the choice of reducing agent impact the purity of the N-methylated product? A: The chemoselectivity of the hydride source is the most critical parameter in reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard here. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core. Consequently, it is too mild to reduce unreacted formaldehyde into methanol, but it rapidly reduces the highly electrophilic iminium ion intermediate. This prevents formaldehyde depletion and ensures stoichiometric control, 2[2].

Q: Can I use the Eschweiler-Clarke reaction for this substrate? A: It is highly discouraged for unprotected diamines. While the3 using formic acid and formaldehyde[3], the harsh thermal conditions (often >100°C) combined with the dual-nitrogen nature of azepane ethylamines lead to extensive N-formylation of the primary amine and potential ring-opening degradation.

Reaction Pathway Visualization

The following diagram illustrates the causality behind side-product formation and the logic of the controlled protection-methylation workflow.

Pathway A Azepane Ethylamine (Dual N-Centers) B Uncontrolled HCHO Addition A->B Direct Reaction D Boc2O Protection (Primary Amine) A->D Controlled Pathway C Bicyclic Aminal (Side Product) B->C Intramolecular Trapping E HCHO / NaBH(OAc)3 (Reductive Amination) D->E Steric Shielding F TFA Deprotection E->F Iminium Reduction G Regioselective N-Methyl Azepane F->G Final Cleavage

Workflow contrasting uncontrolled aminal formation versus controlled regioselective N-methylation.

Quantitative Data: Condition Comparison

To guide your experimental design, the table below summarizes the quantitative performance and side-reaction profiles of various N-methylation strategies applied to azepane ethylamines.

Methylation StrategyReagents & ConditionsTarget SelectivityTypical YieldMajor Side Reactions
Direct Alkylation MeI (1.1 eq), K2CO3, DMF, 25°CPoor20–40%Quaternization, Dimethylation of primary amine
Eschweiler-Clarke HCHO (Excess), HCOOH, 100°CModerate50–65%Formylation, Trace ring-opening under harsh heat
Reductive Amination (Unprotected) HCHO (1.2 eq), NaBH(OAc)3, DCE, 25°CPoor<30%Bicyclic aminal formation (+12 Da mass shift)
Reductive Amination (Boc-Protected) 1. Boc2O (1.0 eq)2. HCHO, NaBH(OAc)33. TFA/DCMExcellent 85–95% Trace unreacted starting material (easily separated)

Self-Validating Experimental Protocol

Objective: Selectively methylate the secondary azepane nitrogen while preserving the primary ethylamine chain. System Design: This protocol is built as a self-validating system. Each step includes an analytical checkpoint to ensure the reaction does not proceed blindly, preventing the compounding of errors.

Step 1: Chemoselective Protection (Boc-Protection)
  • Mechanism: The primary amine on the ethylamine chain is sterically less hindered and kinetically more nucleophilic than the secondary azepane nitrogen.

  • Procedure: Dissolve the azepane ethylamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Slowly add a solution of Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM dropwise over 30 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A negative result (absence of a purple/pink spot) confirms the complete consumption of the primary amine.

Step 2: Regioselective Reductive Amination
  • Mechanism: The secondary azepane amine condenses with formaldehyde to form an iminium ion, which is selectively trapped by the mild hydride source.

  • Procedure: Dissolve the Boc-protected intermediate in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37% w/w, 1.2 eq) and stir for 30 minutes to ensure complete iminium formation. Add NaBH(OAc)3 (1.5 eq) in portions. Stir at 25°C for 4 hours. Quench with saturated aqueous NaHCO3.

  • Validation Checkpoint: Analyze the organic layer via LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the mono-methylated, Boc-protected intermediate. The strict absence of a +28 Da peak confirms that no over-methylation (quaternization) has occurred.

Step 3: Deprotection and Recovery
  • Mechanism: Acidic cleavage of the Boc carbamate releases CO2 and isobutylene gas, yielding the final regioselectively methylated product.

  • Procedure: Treat the purified intermediate with a 20% solution of Trifluoroacetic acid (TFA) in DCM at room temperature.

  • Validation Checkpoint: Monitor the reaction for gas evolution. Once bubbling ceases (typically 1-2 hours), evaporate the solvent and take a 1H NMR aliquot in D2O. The disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the presence of a sharp 3-proton singlet at ~2.3 ppm (N-CH3) validates the structural integrity of the final product.

References

1.[1] N-methylazepane-2-carboxamidehydrochloride - Benchchem: Direct N-Methylation Considerations. Source: Benchchem. 1 2.[3] Review of Modern Eschweiler–Clarke Methylation Reaction. Source: PMC. 3 3.[2] Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. Source: Nottingham ePrints. 2

Sources

Optimization

Technical Support Center: Purification Strategies for Oily 2-(Azepan-1-yl)-N-methylethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 2-(Azepan-1-yl)-N-methyletha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 2-(Azepan-1-yl)-N-methylethanamine .

This molecule presents a unique set of purification challenges: it is a highly basic, highly polar aliphatic diamine (containing both a tertiary azepane amine and a secondary N-methyl amine). Because of its high conformational flexibility, it resists crystallization and typically presents as a stubborn oil. Furthermore, its strong basicity makes it highly reactive toward acidic stationary phases and prone to atmospheric oxidation or CO₂ absorption.

The guide below provides field-proven, causality-driven solutions to help you achieve >99% purity.

Purification Strategy Decision Matrix

Before selecting a protocol, you must evaluate the impurity profile of your crude mixture. The workflow below outlines the logical decision-making process for isolating oily aliphatic diamines.

Workflow A Crude 2-(Azepan-1-yl)- N-methylethanamine B Assess Impurity Profile A->B C Volatile / Low MW Impurities B->C D Polar / Structurally Similar Impurities B->D E Neutral / Non-Basic Impurities B->E F Kugelrohr Vacuum Distillation C->F G Amine-Functionalized Flash Chromatography D->G H Salt Formation & Recrystallization E->H

Decision matrix for selecting the optimal purification strategy for oily aliphatic diamines.

Troubleshooting FAQs & Experimental Protocols

FAQ 1: Why does my product streak irreversibly on standard silica gel, and how do I recover it?

The Causality: Standard bare silica gel is populated with highly acidic silanol groups (-SiOH). 2-(Azepan-1-yl)-N-methylethanamine contains two highly basic nitrogen centers. When loaded onto bare silica, an aggressive acid-base reaction occurs, leading to chemisorption[1]. This causes the compound to streak across the column, resulting in broad peak tailing, poor resolution, and catastrophic loss of yield[2].

The Solution: You must neutralize the stationary phase. This is achieved either by dynamically coating the silica with a basic mobile phase modifier (like Triethylamine or Ammonia)[3], or by switching to an amine-functionalized silica (e.g., KP-NH) . Amine-functionalized silica permanently masks the acidic silanols, allowing basic diamines to elute sharply in simple solvent systems like Hexane/Ethyl Acetate without the need for aggressive modifiers[2].

Mechanism A Bare Silica Gel (Acidic Silanols) B Strong Acid-Base Interaction A->B C Irreversible Adsorption & Peak Streaking B->C D Amine-Functionalized Silica (KP-NH) E Silanols Masked (No Ionic Binding) D->E F Sharp Elution & High Recovery E->F

Mechanistic comparison of basic amine behavior on bare silica versus amine-functionalized silica.

Protocol 1: Flash Chromatography on Amine-Functionalized Silica

Self-Validation Check: Before running the column, spot your crude mixture on an amine-functionalized TLC plate. Use a Ninhydrin stain and heat to confirm the presence of the secondary amine (which will stain deep purple/blue).

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage® KP-NH) appropriately sized for your crude mass (typically 10:1 to 20:1 silica-to-crude ratio).

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane. Note: Do not add Triethylamine (TEA) to amine-functionalized columns, as it is redundant and complicates solvent removal.

  • Loading: Dissolve the oily amine in the minimum volume of Dichloromethane (DCM) and load it directly onto the column head.

  • Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CVs.

  • Recovery: Pool the UV-active or Ninhydrin-positive fractions and concentrate under reduced pressure.

FAQ 2: My amine is a stubborn oil and refuses to crystallize. How can I purify it without chromatography?

The Causality: Aliphatic diamines like 2-(Azepan-1-yl)-N-methylethanamine have high conformational entropy due to the flexible ethyl chain and the rotating N-methyl group. This flexibility makes the thermodynamics of crystal lattice formation highly unfavorable at room temperature, causing the compound to "oil out."

The Solution: Convert the free base into a crystalline salt. By protonating the amine centers with a strong acid (e.g., HCl, Oxalic acid), you replace weak van der Waals forces with strong, highly directional ionic bonds. This significantly increases the lattice energy, forcing the molecule into a highly pure crystalline solid. Because this molecule is a diamine, you will need >2 equivalents of acid to form the bis-salt.

Protocol 2: Bis-Hydrochloride Salt Formation and Free-Base Regeneration

Self-Validation Check: During regeneration, the aqueous layer's pH must be strictly monitored. If the pH is <12, the diamine will remain partially protonated and partition into the aqueous phase, destroying your yield.

  • Salt Formation: Dissolve the crude oily amine in dry Diethyl Ether or Tetrahydrofuran (THF) (10 mL per gram of amine) under a nitrogen atmosphere.

  • Precipitation: Slowly add 2.2 equivalents of anhydrous HCl in Dioxane dropwise at 0 °C. A white precipitate (the bis-hydrochloride salt) will form immediately.

  • Isolation: Stir for 30 minutes, then vacuum filter the solid. Wash the filter cake with cold, dry Diethyl Ether to remove neutral organic impurities.

  • Recrystallization (Optional): Recrystallize the salt from hot Ethanol/Ethyl Acetate if ultra-high purity is required.

  • Free-Base Regeneration: Suspend the pure salt in a biphasic mixture of DCM and Water. Add 6M NaOH dropwise until the aqueous layer reaches pH 12-13.

  • Extraction: Extract the aqueous layer 3 times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free-base oil.

FAQ 3: Can I distill this amine? It seems to degrade on the rotovap at high temperatures.

The Causality: Aliphatic amines are highly susceptible to thermal degradation and oxidation at elevated temperatures. Standard distillation setups require prolonged heating, which subjects the molecule to extensive thermal stress, leading to cleavage or polymerization.

The Solution: Use Kugelrohr vacuum distillation . By applying a high vacuum (e.g., 0.05 mmHg), you drastically depress the boiling point of the diamine. The Kugelrohr's short-path design ensures the vapor travels only a few centimeters before condensing, minimizing the residence time in the heated zone and preventing thermal degradation[4].

Protocol 3: Kugelrohr Short-Path Vacuum Distillation

Self-Validation Check: Ensure your vacuum system holds a steady pressure of <0.1 mmHg before applying heat. If the system is leaking air, heating the amine will cause rapid oxidation, turning the oil dark yellow or brown.

  • Setup: Transfer the crude amine to the distillation bulb of a Kugelrohr apparatus. Ensure the bulb is no more than one-third full to prevent bumping.

  • Vacuum Initiation: Apply high vacuum (target 0.05 to 0.1 mmHg) and allow the system to equilibrate for 10 minutes at room temperature to remove any residual low-boiling solvents.

  • Heating: Begin rotating the bulb and gradually increase the oven temperature. For a molecule of this molecular weight, target an oven temperature of ~90 °C to 120 °C (exact temperature will depend on your specific vacuum depth).

  • Collection: Cool the receiving bulb with dry ice/acetone. The purified 2-(Azepan-1-yl)-N-methylethanamine will condense as a clear, colorless oil.

  • Shutdown: Backfill the system with inert gas (Nitrogen or Argon) rather than atmospheric air to prevent immediate oxidation of the hot purified amine.

Data Presentation & Reference Tables

To assist in your method development, utilize the following reference tables for modifier selection and salt formation.

Table 1: Chromatographic Modifiers for Aliphatic Amines
Modifier / Stationary PhaseMechanism of ActionProsCons
Amine-Functionalized Silica (KP-NH) Covalently masks acidic silanols[2].Best resolution; no basic additives needed in solvent[2].Higher cost per cartridge than bare silica.
Triethylamine (TEA) (0.5-1%) Dynamically neutralizes silanols in the mobile phase[1].Cheap; works on standard bare silica[1].Difficult to remove completely under vacuum; smells foul.
Ammonium Hydroxide (NH₄OH) Competes with the analyte for silanol binding sites[3].Highly effective for very polar amines[3].Requires polar solvents (DCM/MeOH); can dissolve silica over time.
Table 2: Salt Selection Guide for Oily Amines
Acid ReagentStoichiometry NeededCrystal CharacteristicsEase of Free-Base Regeneration
Anhydrous HCl (in Dioxane) 2.2 equivalentsFine, hygroscopic white powder.Excellent (biphasic NaOH/DCM extraction).
Oxalic Acid 2.2 equivalentsDense, highly stable crystals.Good (requires careful pH monitoring).
Picric Acid 2.2 equivalentsYellow, highly insoluble crystals.Poor (picrate salts can be hazardous and difficult to break).

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Purification by Kugelrohr distillation. Organic Syntheses. Available at:[Link]

Sources

Troubleshooting

Overcoming low solubility of azepane compounds in aqueous media

[1][2] Status: Operational Operator: Senior Application Scientist Topic: Overcoming Low Solubility of Azepane Compounds in Aqueous Media Ticket ID: AZP-SOL-001[1][2] Welcome & Root Cause Analysis Welcome to the Azepane T...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Low Solubility of Azepane Compounds in Aqueous Media Ticket ID: AZP-SOL-001[1][2]

Welcome & Root Cause Analysis

Welcome to the Azepane Technical Support Center. If you are here, you likely have a bioactive hit containing a 7-membered azepane (hexamethyleneimine) ring, but you cannot get it into solution for your MIC, IC50, or PK studies.[2]

The "Azepane Dilemma": The azepane ring is a privileged scaffold in medicinal chemistry (e.g., Bazedoxifene, Setastine) because its conformational flexibility allows it to adopt unique binding modes that rigid piperidines (6-membered) cannot. However, this comes at a physicochemical cost:

  • Lipophilicity: The extra methylene group increases LogP by approx.[1][2] 0.5 units compared to piperidine, pushing many derivatives into the "brick dust" category (Class II/IV in BCS).

  • Basicity: The secondary amine in azepane has a typical pKa of ~11.[1][2]0. While this allows for salt formation, the free base is often virtually insoluble at physiological pH (7.4), where it remains partially protonated but often aggregates due to the hydrophobic bulk of the ring.

This guide provides field-proven troubleshooting steps to solubilize your compound without compromising biological integrity.

Troubleshooting Guide (Q&A)

Category A: Assay Interference & Precipitation[1][2]

Q: My azepane compound precipitates immediately when I dilute my DMSO stock into the cell culture media (pH 7.4). How do I fix this?

A: You are hitting the "Kinetic Solubility Limit." When you dilute from DMSO (aprotic, polar) into water (protic), the "spring" of supersaturation releases. Azepanes, being lipophilic bases, often crash out as amorphous solids before they can crystallize.[2]

Immediate Fix:

  • Reduce the "Shock": Do not pipette DMSO stock directly into the bulk media.[1] Instead, perform an intermediate dilution step using a co-solvent mix (e.g., 1:1 DMSO:PEG400) before adding to the buffer.

  • Check the pH: Ensure your media has sufficient buffering capacity.[1][2] The addition of a basic azepane (even in small amounts) can locally shift pH.

  • Use a Dispersant: Add 0.05% Tween-80 or Pluronic F-68 to your assay buffer before adding the compound.[1][2] This prevents the formation of micro-aggregates that cause false positives in optical density assays.

Category B: Formulation for Animal Studies (PK/PD)

Q: I need to dose 10 mg/kg IV, but the HCl salt is hygroscopic and turns into a goo. What alternative salts work for azepanes?

A: HCl is often too small and mobile for flexible azepane rings. The conformational flexibility of the 7-membered ring often leads to disordered crystal lattices with small counter-ions like chloride, resulting in hygroscopicity.

Recommended Counter-ions for Azepanes:

  • Tartrate (L-Tartaric acid): Excellent for breaking symmetry and forming stable lattices.[1][2]

  • Fumarate: Often yields non-hygroscopic, high-melting solids.[1][2]

  • Mesylate (Methanesulfonic acid): Strong acid, good for very weak bases, but watch for potential genotoxic impurities (mesyl esters) if alcohols are used in synthesis.[1][2]

Q: Salt formation failed. The compound is still insoluble.[1] What is the next step?

A: Switch to Cyclodextrin Complexation. Azepane rings fit exceptionally well into the cavity of Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

  • Why? The hydrophobic azepane ring displaces water from the CD cavity (thermodynamically favorable), while the hydrophilic CD exterior interacts with the bulk solvent.

  • Protocol: See Protocol B below.

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine the maximum concentration usable in your bioassay.

Materials:

  • Compound Stock (10 mM in DMSO)

  • PBS Buffer (pH 7.4)[3]

  • 96-well UV-transparent plate[1][2]

  • Plate reader (OD620 nm)

Workflow:

  • Prepare Dilutions: Create a serial dilution of your compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS in the 96-well plate (Final DMSO = 1%).

  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The concentration at which OD620 rises above the baseline (DMSO blank) is your Kinetic Solubility Limit .[1] Stay below this for all biological assays.

Protocol B: Cyclodextrin Complexation for In Vivo Formulation

Use this for IP/IV dosing when salts fail.[1]

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) - Clinical Grade preferred[1][2]

  • Citrate Buffer (pH 4.0 - 5.0)[2]

Step-by-Step:

  • Vehicle Prep: Dissolve HP-β-CD in Citrate Buffer to make a 20% (w/v) clear solution.

  • Addition: Add your azepane free base (finely ground) to the vehicle.

  • Equilibration: Vortex heavily, then sonicate for 20 minutes at 40°C. The heat helps the flexible azepane ring enter the CD cavity.

  • Agitation: Shake (orbital shaker) overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the filtrate by HPLC to determine the final dissolved concentration. Expect a 10-100x solubility increase over water.[1][2]

Data Visualization & Logic Maps

Figure 1: Solubilization Decision Matrix

A logical workflow to select the correct strategy based on your compound's pKa and application.

AzepaneSolubility Start Azepane Compound (Low Solubility) CheckPKa Check pKa of Azepane Nitrogen Start->CheckPKa IsBasic Is pKa > 8.0? CheckPKa->IsBasic SaltScreen Strategy 1: Salt Formation IsBasic->SaltScreen Yes (Basic) Cosolvent Strategy 2: Cosolvents/Surfactants IsBasic->Cosolvent No (Neutral/Weak) SaltChoice Select Counter-ion: Tartrate, Fumarate, Mesylate SaltScreen->SaltChoice Cyclodextrin Strategy 3: Complexation SaltChoice->Cyclodextrin If Salt Hygroscopic or Unstable CosolventList DMSO, PEG400, Tween-80 (0.1%) Cosolvent->CosolventList CosolventList->Cyclodextrin If Precipitates in Media CDType Use HP-β-CD or SBE-β-CD (Molar Ratio 1:2) Cyclodextrin->CDType

Caption: Decision matrix for selecting the optimal solubilization strategy for azepane derivatives. Blue nodes indicate decision points; Green indicates primary success paths.[1]

Table 1: Common Counter-ions for Azepane Salt Formation
Counter-ionpKa (Acid)StoichiometryProsCons
Hydrochloric Acid -6.01:1Cheap, standard first choice.[1][2]Often hygroscopic with azepanes; "Common Ion Effect" in saline.[1][2]
L-Tartaric Acid 2.98 / 4.341:1 or 2:1Forms stable, non-hygroscopic lattices.[1][2]Lower solubility than HCl salts.[1][2]
Methanesulfonic Acid -1.91:1High solubility; breaks crystal packing.[1][2]Potential genotoxicity issues (mesyl esters).[1][2]
Fumaric Acid 3.031:1 or 2:1Good thermal stability; less acidic.[1][2]Moderate solubility improvement.

References

  • PubChem. Azepane | C6H13N | CID 8119.[1][2] National Library of Medicine.[1][2] [Link]

  • Breitenlechner, C., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-90.[2][4] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] [Link]

Sources

Optimization

Optimizing temperature conditions for azepane alkylation reactions

Technical Support Center: Azepane Alkylation Optimization Executive Summary: The Azepane Challenge Welcome to the technical support hub for medium-ring heterocycle functionalization. As researchers, you likely treat azep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azepane Alkylation Optimization

Executive Summary: The Azepane Challenge

Welcome to the technical support hub for medium-ring heterocycle functionalization. As researchers, you likely treat azepane (hexamethyleneimine) as just another secondary amine. However, the 7-membered ring introduces unique conformational flexibility and entropic factors that distinguish it from its 5- and 6-membered counterparts (pyrrolidine and piperidine).

In azepane alkylations, temperature is not merely a kinetic accelerator; it is the primary switch between nucleophilic substitution (


)  and elimination (

)
pathways.[1] This guide synthesizes thermodynamic principles with practical troubleshooting to help you maximize yield and purity.

Module 1: Critical Temperature Thresholds

Q1: I am observing significant alkene byproducts during the -alkylation of azepane with secondary alkyl halides. Lowering the temperature slowed the reaction too much. What is the optimal window?

A: You are encountering the classic


 vs. 

competition
, exacerbated by the steric bulk of the 7-membered ring.
  • The Mechanism: Azepane is a moderately hindered nucleophile due to its ring puckering. When you heat the reaction, you increase the kinetic energy of the system, allowing the base (or the amine itself) to overcome the higher activation energy barrier for proton abstraction (

    
    ) rather than attacking the electrophilic carbon (
    
    
    
    ).
  • The Threshold:

    • 0°C to 10°C: Ideal for reactive electrophiles (benzyl halides, primary iodides). Kinetic control dominates, suppressing elimination.

    • 20°C to 40°C (Room Temp): The standard operating window for primary alkyl bromides.

    • >60°C: Danger Zone. For secondary alkyl halides, temperatures above 60°C significantly shift the Boltzmann distribution favoring the

      
       transition state.
      
  • Recommendation: Instead of heating to accelerate the reaction, switch to a more polar aprotic solvent (e.g., changing from THF to DMF or DMSO) to increase the nucleophilicity of the azepane without adding thermal energy that triggers elimination.

Q2: My reaction using azepane and a benzylic chloride in acetonitrile stalls at 50% conversion. Should I reflux?

A: Proceed with caution. While refluxing acetonitrile (82°C) is common, benzylic halides are prone to thermal degradation and polymerization (forming poly-benzyls) at high temperatures, especially with amine catalysts.

  • Diagnosis: Stalling often indicates the formation of the HCl salt of the starting azepane, which precipitates and becomes unreactive.

  • The Fix:

    • Do not reflux yet. Add an inorganic base (like

      
       or 
      
      
      
      ) or a non-nucleophilic organic base (Hünig’s base) to scavenge the acid.
    • Catalytic Iodide: Add 10 mol% tetrabutylammonium iodide (TBAI) or NaI. This generates a benzylic iodide in situ (Finkelstein reaction), which is much more reactive at lower temperatures (40°C) than the chloride is at reflux. This allows you to drive the reaction to completion without risking thermal decomposition.

Module 2: Troubleshooting & Logic Pathways

Q3: How does the "Medium Ring Effect" influence my temperature strategy compared to piperidine?

A: The 7-membered ring has higher conformational entropy than the rigid 6-membered piperidine.

  • Impact: The nitrogen lone pair in azepane is often less accessible due to ring puckering.

  • Consequence: Azepane is slightly less nucleophilic than piperidine.

  • Operational Adjustment: You may need to run azepane alkylations 5–10°C higher than analogous piperidine reactions to achieve the same rate, but you must balance this against the increased risk of elimination described in Q1.

Visual Guide: Temperature Decision Tree

Use the following logic flow to determine your initial temperature set-point.

AzepaneTemperatureOptimization Start Start: Azepane Alkylation ElectrophileType Identify Electrophile Type Start->ElectrophileType Primary Primary Alkyl Halide (R-CH2-X) ElectrophileType->Primary Secondary Secondary Alkyl Halide (R2-CH-X) ElectrophileType->Secondary Benzylic Benzylic/Allylic Halide ElectrophileType->Benzylic Condition1 Temp: 25°C (RT) Solvent: MeCN/DMF Primary->Condition1 Standard BaseCheck Is Base Strong/Bulky? (e.g., t-BuOK, NaH) Secondary->BaseCheck Condition2 Temp: 0°C -> RT Avoid Exotherms Benzylic->Condition2 High Reactivity Condition3 Temp: 0°C constant Solvent: DMF (Polar) BaseCheck->Condition3 Yes (Risk of E2) Condition4 Temp: 40-60°C Add KI catalyst BaseCheck->Condition4 No (Weak Base like K2CO3)

Caption: Decision matrix for selecting initial temperature conditions based on electrophile reactivity and base strength.

Module 3: Standardized Experimental Protocol

Protocol: Optimized


-Alkylation of Azepane with Primary/Secondary Halides 

This protocol uses a stepwise thermal ramp to ensure kinetic control during the initial mixing phase, preventing exotherms that lead to impurities.

Reagents:

  • Azepane (1.0 equiv)[2]

  • Alkyl Halide (1.1 equiv)[2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Preparation (0°C): Charge a flame-dried round-bottom flask with

    
     and anhydrous solvent. Add Azepane. Cool the suspension to 0°C in an ice bath. Reason: Pre-cooling suppresses the initial exotherm upon alkyl halide addition.
    
  • Addition (0°C): Add the Alkyl Halide dropwise over 10–15 minutes.

  • Equilibration (0°C

    
     RT):  Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
    
  • Monitoring (RT): Monitor by TLC or LC-MS after 2 hours.

    • If <10% conversion: Heat to 40°C.

    • If 50% conversion: Add 10 mol% NaI (catalyst) rather than increasing heat.

    • If stalled: Check pH.[1] If acidic, add more base.

  • Workup: Filter off inorganic solids before aqueous workup to prevent emulsion formation (common with azepanes).

Module 4: Advanced Mechanism & Data

Reaction Pathway Analysis

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathways Reactants Azepane + R-CH2-CH2-Br TS_Sub TS: Substitution (Sn2) (Lower Activation Energy) Reactants->TS_Sub Low Temp (<40°C) TS_Elim TS: Elimination (E2) (Higher Activation Energy) Reactants->TS_Elim High Temp (>60°C) Product N-Alkyl Azepane (Desired) TS_Sub->Product Byproduct Alkene + Azepane HBr (Undesired) TS_Elim->Byproduct

Caption: Kinetic competition between Substitution (favored by low T) and Elimination (favored by high T).

Comparative Data: Solvent & Temperature Effects
SolventBoiling PointDielectric ConstantRecommended Temp RangeApplication Note
DCM 40°C8.90°C – 35°CGood for highly reactive electrophiles; poor for weak nucleophiles.
MeCN 82°C37.520°C – 60°CGold Standard. Balanced polarity and thermal range.
DMF 153°C36.70°C – 80°CUse for unreactive chlorides. Warning: Hard to remove.
Toluene 110°C2.480°C – 110°COnly for difficult substrates requiring high thermal energy (risk of E2).

References

  • National Institutes of Health (NIH). (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Retrieved from [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Formation of nitrosamines in alkaline conditions: a kinetic study. Retrieved from [Link]

  • Pharmaguideline. (2025). Synthesis and Medicinal Uses of Azepines. Retrieved from [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Resolving Baseline Noise and Peak Tailing in HPLC Analysis of Secondary Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with erratic baselines and poor peak shapes when analyzing secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with erratic baselines and poor peak shapes when analyzing secondary amines. Secondary amines are notoriously difficult in reversed-phase liquid chromatography (RPLC) due to their strong basicity and propensity for secondary interactions. This guide provides a mechanistic understanding of these interactions, self-validating diagnostic protocols, and field-proven solutions to restore system performance.

Part 1: The Mechanistic Root of the Problem

In a well-designed HPLC separation, analytes are retained via a single mechanism—typically hydrophobic interactions with the alkyl chains (e.g., C18) of the stationary phase[1]. However, secondary amines often undergo a secondary retention process. Silica-based columns contain residual silanol groups (Si-OH). At mid-to-high pH levels, these silanols ionize into negatively charged silanolates (Si-O⁻)[2]. Protonated secondary amines interact with these sites via strong ion-exchange mechanisms[3].

Because the sorption-desorption kinetics of this ion exchange are slow, the amine elutes over an extended period[1]. This manifests as severe peak tailing[4]. In extreme cases, the tailing is so broad that it fails to register as a discrete peak, instead masquerading as a sloping baseline, baseline noise, or late-eluting "ghost humps" that disrupt subsequent analyses[5].

Diagnostic Workflow

Before adjusting mobile phases, you must determine whether the baseline noise originates from the instrument (pump/detector) or from column chemistry (silanol interactions).

G Start Observe Baseline Noise or Sloping Baseline Isolate Isolate Column: Replace with Zero-Dead-Volume Union Start->Isolate Decision Does Noise Persist? Isolate->Decision SystemIssue System Issue: Pump Pulsation, Degasser, or Dirty Solvent Decision->SystemIssue  Yes   ColumnIssue Chemistry Issue: Silanol Interactions or Column Bleed Decision->ColumnIssue  No   FixSystem Purge System & Check Pump Seals SystemIssue->FixSystem FixChem Optimize pH (<3.0) or Add Silanol Masking Agent ColumnIssue->FixChem Resolved Baseline Stabilized FixSystem->Resolved FixChem->Resolved

Diagnostic workflow for isolating HPLC baseline noise in secondary amine analysis.

Part 2: Step-by-Step Troubleshooting Methodologies
Protocol 1: System Isolation and Self-Validating Baseline Check

To ensure trustworthiness in your troubleshooting, you must isolate the variables. This protocol acts as a self-validating system to prove whether the noise is chemical (analyte-column interaction) or mechanical.

  • Remove the Column: Disconnect the HPLC column and replace it with a zero-dead-volume stainless steel or PEEK union[6].

  • Flush the System: Run a mobile phase of 50:50 Water:Acetonitrile (HPLC grade) at 1.0 mL/min for 15 minutes to clear residual buffers.

  • Run a Blank Gradient: Execute your standard gradient method without injecting a sample.

  • Evaluate the Baseline:

    • If the baseline is smooth: The pump, degasser, and solvents are clean. The noise is caused by column chemistry (e.g., secondary amine tailing or column bleed)[6]. Proceed to Protocol 2.

    • If the baseline is noisy/pulsating: The issue is mechanical. Check for faulty pump check valves, failing degasser, or dissolved air in the mobile phase[6].

Protocol 2: Mobile Phase Optimization for Silanol Masking

If the column is the source of the issue, you must suppress the secondary ion-exchange interactions[7].

  • Prepare the Aqueous Phase: Select high-purity HPLC-grade water.

  • Adjust pH: Lower the mobile phase pH to < 3.0 using Phosphoric Acid or Formic Acid. At this pH, residual silanols are protonated (unionized), shifting the interaction from strong ion-exchange to weaker hydrogen bonding[2].

  • Add a Masking Agent (Optional but Recommended): If low pH is insufficient, add a cationic amine modifier such as Hexylamine (0.5 - 5.0 mM) or Triethylamine (TEA) to the aqueous phase[8]. These small, highly basic amines will aggressively bind to and "mask" the active silanol sites, preventing the larger secondary amine analytes from interacting[3].

  • Equilibrate: Pump the new mobile phase through the column for at least 20 column volumes to ensure the masking agent has fully saturated the stationary phase.

Part 3: Quantitative Impact of Mobile Phase Optimization

The table below summarizes the expected improvements in peak asymmetry and baseline stability when implementing silanol suppression strategies for secondary amines. An asymmetry factor (


) closer to 1.0 indicates a symmetrical peak, while values > 2.0 indicate severe tailing that distorts the baseline[4].
Mobile Phase ConditionMechanism of ActionPeak Asymmetry (

)
Baseline Noise Impact
Standard Buffer (pH 7.0) High silanol ionization; strong ion-exchange with secondary amines[2].> 2.35[4]High (Sloping baseline due to late elution)[5]
Low pH Buffer (pH 3.0) Silanols are unionized; secondary interactions reduced to H-bonding[2].~ 1.33[4]Low (Stable baseline)
Buffer + Hexylamine (5mM) Competitive binding; hexylamine masks residual silanol sites[8].1.05 - 1.15Very Low (Sharp peaks, flat baseline)
Type B Silica (End-capped) Steric hindrance blocks access to free silanol groups[9].1.10 - 1.25Low (Minimal secondary retention)
Part 4: Frequently Asked Questions (FAQs)

Q1: I am using Trifluoroacetic Acid (TFA) to improve the peak shape of my secondary amines, but now my baseline looks like a sine wave during the gradient. Why? A1: This is a classic case of mixing noise. While TFA is an excellent ion-pairing agent that improves peak shape, it absorbs UV light significantly at low wavelengths (<215 nm). If your pump is not mixing Mobile Phase A (Water + TFA) and B (Acetonitrile + TFA) perfectly, the slight variations in TFA concentration reaching the detector will cause baseline pulsations or a rising baseline[10]. To resolve this, ensure you are using a high-efficiency static mixer[10], or switch to a buffer with lower UV absorbance, such as phosphoric acid, if MS compatibility is not required.

Q2: My baseline is stable at the start of the day, but after a few injections of my secondary amine, the baseline starts drifting upwards. Is my column degrading? A2: It is unlikely that the column is degrading that quickly. This phenomenon is usually caused by "ghost peaks" or severe peak tailing. Because secondary amines interact so strongly with active silanols[11], a portion of your analyte may be permanently retained or eluting extremely slowly. As you make more injections, these broad, unresolved bands overlap and elute continuously, appearing as a rising baseline[5]. Implementing a stronger wash step or adding a silanol masking agent (like hexylamine) will flush these retained amines and stabilize the baseline[8].

Q3: Does the choice of column hardware affect baseline noise for basic compounds? A3: Yes. While silanol interactions are the primary culprit for peak tailing, secondary amines can also chelate with trace metal impurities found in older, lower-purity silica columns (Type A silica)[7]. Always use Type B high-purity silica columns that have been thoroughly end-capped or feature polar-embedded groups[9]. These modern columns significantly reduce both silanol and metal-chelating secondary interactions, resulting in sharper peaks and a quieter baseline.

Q4: Can small leaks contribute to baseline noise even if I don't see liquid pooling? A4: Absolutely. Micro-leaks, especially around PEEK fittings or the pump head, can introduce air into the system or cause minor pressure fluctuations. These fluctuations directly translate to baseline noise[12]. If your mobile phase contains buffers, look for white, frosty crystalline buildup around fittings—this is a telltale sign of a micro-leak that needs to be addressed immediately[12].

References
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance - Chrom Tech.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography - ResearchGate.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.[Link]

  • HPLC Instrumentation for Analysis: Identifying and Repairing Leaks - The Overbrook Group.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech.[Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography - LC TS Bible.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.[Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents... - Oxford Academic.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of 2-(Azepan-1-yl)-N-methylethanamine: A Comparative Guide for Drug Development

Introduction The azepane scaffold is a critical seven-membered nitrogenous heterocycle frequently utilized in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities[1]. Specifically, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane scaffold is a critical seven-membered nitrogenous heterocycle frequently utilized in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities[1]. Specifically, 2-(Azepan-1-yl)ethanamine derivatives serve as highly versatile building blocks in the development of pH-sensitive nanodrugs, targeted delivery polymers, and kinase inhibitors[2].

However, the structural elucidation of azepane derivatives via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. Unlike their more rigid six-membered counterparts, seven-membered rings exhibit high conformational flexibility, leading to complex spectral overlap and signal broadening. This guide provides an objective, comparative analysis of the 1H NMR spectrum of 2-(Azepan-1-yl)-N-methylethanamine against its six-membered analog, 2-(piperidin-1-yl)-N-methylethanamine, detailing the causality behind conformational dynamics and providing a self-validating experimental protocol for researchers.

Structural & Conformational Dynamics: The Causality of Spectral Broadening

The fundamental difference in the 1H NMR spectra of saturated N-heterocycles arises from their ring size and resulting conformational energy landscapes. The six-membered piperidine ring predominantly adopts a stable chair conformation, resulting in distinct axial and equatorial proton environments that are often well-resolved at room temperature.

In contrast, the seven-membered azepane ring is inherently flexible and rapidly interconverts between various twist-chair, boat, and chair conformations[1]. This rapid pseudorotation, combined with nitrogen inversion, averages the chemical environments of the ring protons on the NMR timescale. As a result, the aliphatic protons of the azepane ring typically correspond to the 0.5 - 2.5 ppm region, often presenting as broad, overlapping multiplets rather than sharply defined splitting patterns[3]. Without specific substitutions to bias the ring into a single dominant geometry, this conformational disorder complicates first-order spectral analysis[4].

Ring_Comparison RingSize Saturated N-Heterocycle Ring Size Pyrrolidine 5-Membered (Pyrrolidine) RingSize->Pyrrolidine Piperidine 6-Membered (Piperidine) RingSize->Piperidine Azepane 7-Membered (Azepane) RingSize->Azepane Flex Conformational Flexibility Pyrrolidine->Flex Low Piperidine->Flex Moderate (Chair) Azepane->Flex High (Twist-Chair) NMR 1H NMR Spectral Impact (Signal Broadening & Overlap) Flex->NMR

Fig 1: Impact of N-heterocycle ring size on conformational flexibility and NMR resolution.

Comparative 1H NMR Spectral Analysis

To objectively evaluate the analytical profile of 2-(Azepan-1-yl)-N-methylethanamine, we compare its expected 1H NMR chemical shifts with those of 2-(piperidin-1-yl)-N-methylethanamine. The chemical shift splitting patterns for the N-methylethanamine acyclic chain are largely confined to predictable proton spin-spin coupling effects analyzed using the n+1 rule[5], while the heterocyclic rings dictate the complexity of the aliphatic baseline.

Quantitative Data Summary
Proton Environment2-(Azepan-1-yl)-N-methylethanamine (δ ppm)2-(Piperidin-1-yl)-N-methylethanamine (δ ppm)Multiplicity & Coupling
N-CH₃ (Methyl) ~2.42~2.40Singlet (3H)
CH₂-NH (Ethyl) ~2.68~2.65Triplet (2H, J ≈ 6.0 Hz)
N-CH₂ (Ethyl) ~2.58~2.45Triplet (2H, J ≈ 6.0 Hz)
Ring α-CH₂ ~2.62 - 2.70~2.35 - 2.45Multiplet (4H)
Ring β-CH₂ ~1.55 - 1.65~1.45 - 1.55Multiplet (4H)
Ring γ-CH₂ ~1.55 - 1.65~1.35 - 1.45Multiplet (4H for Azepane, 2H for Piperidine)
NH (Amine) ~1.60 (Broad)~1.50 (Broad)Broad Singlet (1H)

*Note: Values are representative approximations for samples dissolved in CDCl₃ at 298 K at 600 MHz.

Mechanistic Insights into Spectral Differences
  • The Azepane Core (α, β, γ Protons): The α-protons (adjacent to the ring nitrogen) in the azepane derivative resonate slightly further downfield compared to the piperidine analog due to altered C-N-C bond angles and ring strain. The β and γ protons of the azepane ring (8H total) cluster into a dense, unresolved multiplet around 1.55–1.65 ppm.

  • The Ethyl Linker & N-Methyl Group: The N-methyl group provides a distinct, sharp singlet around 2.4 ppm, serving as an excellent internal reference for quantitative integration[5]. The ethyl linker presents as two distinct triplets, though the CH₂ attached to the azepane nitrogen may exhibit slight broadening due to the adjacent ring's fluxional behavior.

Experimental Protocol: High-Fidelity 1H NMR Acquisition

To overcome the challenges of signal overlap and dynamic broadening, the following self-validating protocol must be employed for the 1H NMR analysis of flexible azepane derivatives.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating System):

    • Dissolve 15–20 mg of 2-(Azepan-1-yl)-N-methylethanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The presence of the TMS singlet at exactly 0.00 ppm validates the chemical shift calibration.

  • Temperature Control (Variable Temperature NMR):

    • If severe broadening is observed at 298 K due to intermediate exchange rates of the twist-chair conformers, lower the probe temperature to 253 K.

    • Causality: Cooling slows the pseudorotation and nitrogen inversion, pushing the system into the "slow exchange" regime, which sharpens the signals of the distinct conformers.

  • Acquisition Parameters:

    • Field Strength: Minimum 400 MHz (600 MHz or 800 MHz preferred for resolving the β/γ multiplets).

    • Number of Scans (ns): 16 to 32.

    • Relaxation Delay (d1): Set to 5 seconds to ensure complete relaxation of the N-methyl protons, guaranteeing accurate quantitative integration.

  • Processing & Integration:

    • Apply a mild exponential apodization (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing resolution.

    • Validation Check: Set the integration of the sharp N-methyl singlet to exactly 3.00. The total integration of the aliphatic region (1.50–2.80 ppm) must equal exactly 16.00 (4 α-H + 4 β-H + 4 γ-H + 4 ethyl-H). If the sum deviates by >5%, suspect incomplete relaxation or sample impurity.

NMR_Workflow Sample Sample Preparation (20 mg in CDCl3 + TMS) Temp Temperature Control (VT-NMR Optimization) Sample->Temp Acq Data Acquisition (600 MHz, ns=16, d1=5s) Temp->Acq Process Signal Processing (Apodization, Phase Correction) Acq->Process Analyze Spectral Analysis (Self-Validating Integration) Process->Analyze

Fig 2: Optimized 1H NMR workflow for resolving flexible azepane derivatives.

Solvent Selection & Optimization

The choice of solvent dictates the behavior of the secondary amine (-NH-) proton, which can interfere with the structural analysis of the azepane ring.

  • CDCl₃ (Standard): The NH proton typically appears as a broad singlet around 1.60 ppm, often overlapping with the azepane β/γ protons. Hydrogen bonding with trace water in the solvent can further shift and broaden this peak.

  • D₂O Exchange Protocol: Adding a single drop of D₂O to the CDCl₃ NMR tube and shaking vigorously will exchange the labile NH proton for a deuterium atom (ND).

  • Causality: This chemical exchange eliminates the NH signal from the 1H spectrum, instantly simplifying the 1.5–2.0 ppm region and allowing for highly accurate integration of the underlying azepane ring protons.

References

  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem. 1

  • T cell-mediated targeted delivery of tadalafil regulates immunosuppression and polyamine metabolism to overcome immune checkpoint resistance. The Journal for ImmunoTherapy of Cancer. 2

  • LMM Chemical Research with Document Retrieval. ChemRxiv. 3

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Advanced Organic Chemistry. 5

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-(Azepan-1-yl)-N-methylethanamine

The following technical guide details the mass spectrometry fragmentation pattern of 2-(Azepan-1-yl)-N-methylethanamine , designed for researchers in drug metabolism and pharmacokinetics (DMPK) and forensic analysis. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation pattern of 2-(Azepan-1-yl)-N-methylethanamine , designed for researchers in drug metabolism and pharmacokinetics (DMPK) and forensic analysis.

Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (C


H

N

, MW 156.27) is a diamine scaffold frequently encountered in medicinal chemistry as a side chain in GPCR ligands or as a metabolite of azepane-containing pharmaceuticals. Accurate identification of this moiety is critical to distinguish it from its 6-membered (piperidine) and 5-membered (pyrrolidine) congeners.

This guide provides a definitive fragmentation atlas for the molecule, establishing m/z 112 as the diagnostic ion for the azepane ring system, distinct from the m/z 98 and m/z 84 ions observed in homologous series.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(Azepan-1-yl)-N-methylethanamine
Formula C

H

N

Exact Mass 156.1626 Da
[M+H]

157.1705 Da
Key Structural Features 7-membered Azepane ring (tertiary amine); N-methyl ethyl chain (secondary amine)

Experimental Protocol: ESI-MS/MS

To reproduce the fragmentation data described below, the following "self-validating" protocol is recommended. This workflow ensures that in-source fragmentation is minimized while Collision-Induced Dissociation (CID) efficiency is maximized for structural elucidation.

Sample Preparation[1][2]
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).

  • Rationale: Formic acid ensures complete protonation of the diamine ([M+H]

    
     species), which is essential for predictable charge-directed fragmentation.
    
Mass Spectrometry Parameters (Triple Quadrupole/Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source loss of the methylamine tail).

  • Collision Energy (CE): Ramp 15–35 eV.

    • Low CE (15 eV): Retains molecular ion [M+H]

      
      .
      
    • Med CE (25 eV): Generates diagnostic fragment m/z 112.[2][1]

    • High CE (35 eV): Generates secondary fragment m/z 44.

Fragmentation Mechanism & Pathway Analysis[4]

The fragmentation of 2-(Azepan-1-yl)-N-methylethanamine under CID is driven by charge localization on the two nitrogen atoms. The proton affinity of the tertiary azepane nitrogen is slightly higher than the secondary chain nitrogen, but the mobility of the proton allows for two distinct alpha-cleavage pathways.

Pathway A: The Diagnostic Azepane Shift (m/z 112)

This is the primary discriminatory pathway.

  • Protonation: Occurs on the Azepane nitrogen.

  • Mechanism: Charge-site initiated inductive cleavage (or alpha-cleavage) of the exocyclic C-C bond (the ethyl linker).

  • Product: The N-methyleneazepanium ion at m/z 112.11 .

  • Neutral Loss: N-methylethanamine radical/neutral (45 Da).

Pathway B: The Common Amine Tail (m/z 44)

This pathway identifies the side chain but is not unique to the ring size.

  • Protonation: Occurs on the secondary amine (N-methyl group).

  • Mechanism: Alpha-cleavage of the C-C bond adjacent to the secondary nitrogen.

  • Product: The N-methyliminium ion at m/z 44.05 .

  • Neutral Loss: 1-ethylazepane neutral (113 Da).

Visualization of Signaling Pathways

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 157 Intermediate_A Charge Localization (Azepane N) M_Ion->Intermediate_A Proton Transfer Intermediate_B Charge Localization (Chain N) M_Ion->Intermediate_B Proton Transfer Fragment_112 Diagnostic Ion [Azepane=CH2]+ m/z 112 Intermediate_A->Fragment_112 α-Cleavage (Exocyclic) Neutral_A Neutral Loss (CH3-NH2) Intermediate_A->Neutral_A -45 Da Fragment_44 Common Ion [CH3-NH=CH2]+ m/z 44 Intermediate_B->Fragment_44 α-Cleavage (Chain) Neutral_B Neutral Loss (Azepane-CH2) Intermediate_B->Neutral_B -113 Da

Figure 1: Dual alpha-cleavage pathways driven by proton mobility between the ring and chain nitrogens.

Comparative Analysis: Azepane vs. Alternatives

In drug development, this scaffold is often compared to Piperidine (6-membered) and Pyrrolidine (5-membered) analogs. While the m/z 44 ion remains constant across all three (confirming the N-methylethanamine tail), the ring-specific ion shifts by exactly 14 Da (one methylene group).

Diagnostic Ion Table[2]
Analog ClassRing SizeMolecular Ion [M+H]

Diagnostic Ring Fragment Common Tail Fragment
Azepane (Target) 7 157 m/z 112 m/z 44
Piperidine Analog6143m/z 98m/z 44
Pyrrolidine Analog5129m/z 84m/z 44
Differentiation Workflow

Use the following logic to confirm the presence of the azepane ring in an unknown sample:

DecisionTree Start Unknown Spectrum Parent m/z 157? Check44 Is m/z 44 present? Start->Check44 Yes Check112 Is m/z 112 present? Check44->Check112 Yes (Tail Confirmed) Check98 Is m/z 98 present? Check112->Check98 No Result_Azepane Confirmed: Azepane Analog Check112->Result_Azepane Yes (Ring Confirmed) Result_Piperidine Mismatch: Piperidine Analog Check98->Result_Piperidine Yes (Homolog) Result_Unknown Unknown Isomer Check98->Result_Unknown No

Figure 2: Decision tree for differentiating azepane derivatives from isobaric or homologous impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for amines).
  • BenchChem. (2025).[3] Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide. Retrieved from

  • Sobolevsky, T. G., et al. (2012). Identification and analytical properties of new synthetic cannabimimetics bearing 2,2,3,3-tetramethylcyclopropanecarbonyl moiety. Forensic Science International. (Establishes m/z 112 as the characteristic ion for N-alkyl azepanes).
  • Holčapek, M., et al. (2010). Fragmentation behavior of ring-substituted piperazines and piperidines. Journal of Mass Spectrometry.

Sources

Validation

Comparative Guide: Azepane vs. Piperidine Scaffolds in Medicinal Chemistry

[1][2] Executive Summary In the optimization of lead compounds, the choice between a six-membered piperidine and a seven-membered azepane ring is a pivotal decision that alters physicochemical properties, metabolic fate,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the optimization of lead compounds, the choice between a six-membered piperidine and a seven-membered azepane ring is a pivotal decision that alters physicochemical properties, metabolic fate, and receptor binding thermodynamics.

While piperidine is the "workhorse" of medicinal chemistry due to its synthetic accessibility and stable chair conformation, azepane offers a strategic alternative for exploring hydrophobic pockets and altering metabolic soft spots. This guide objectively compares these two scaffolds, providing experimental data and decision-making frameworks to assist in scaffold hopping and lead optimization.

Key Takeaway: Switching from piperidine to azepane typically increases lipophilicity (logP) and conformational flexibility. This often results in higher affinity for hydrophobic pockets but introduces an entropic penalty that must be compensated for by stronger enthalpic interactions.

Structural & Physicochemical Analysis[1][2][3][4][5]

The fundamental difference between these derivatives lies in their conformational energy landscapes.[1][2]

Comparative Properties Table
PropertyPiperidine DerivativeAzepane DerivativeImpact on Bioactivity
Ring Size 6-membered7-memberedAzepane occupies larger steric volume.
Conformation Rigid Chair (Global min)Flexible (Twist-chair/boat)Azepane incurs higher entropic cost upon binding.
Lipophilicity (logP) Baseline (e.g., ~0.84)Higher (+0.5 to +1.0 log units)Azepane increases membrane permeability and non-specific binding.
Basicity (pKa) ~11.22~11.10Negligible difference; both protonated at physiological pH.
Metabolic Liability C-H Oxidation (often C2/C6)C-H Oxidation (Ring expansion)Azepane can shift metabolic soft spots; susceptible to CYP450.
Deep Dive: The Entropic Penalty

Piperidine exists predominantly in a distinct chair conformation. When it binds to a protein, the loss of conformational entropy is minimal.

In contrast, azepane exists in a dynamic equilibrium of multiple low-energy conformers (twist-chair, chair, twist-boat). For an azepane derivative to bind, it often must "freeze" into a single bioactive conformation.

  • Thermodynamic Consequence: This creates a significant entropic penalty (

    
    ).
    
  • Compensation: To achieve higher potency than the piperidine analog, the azepane ring must establish additional hydrophobic contacts (enthalpic gain,

    
    ) within the binding pocket to offset this penalty.
    

Biological Activity & SAR Case Studies

Case Study 1: Histamine H3 Receptor Antagonists

In the development of H3 receptor ligands, ring size played a critical role in affinity and functional activity.

  • Experimental Comparison: Researchers synthesized biphenyloxy-alkyl derivatives with both rings.

  • Data:

    • Piperidine Analog (Cmpd 14):

      
      [3]
      
    • Azepane Analog (Cmpd 13):

      
      [3]
      
  • Mechanism: The larger azepane ring allowed the hydrophobic alkyl tail to position the biphenyl group more effectively within the hydrophobic domain of the H3 receptor, slightly outweighing the entropic cost. Both acted as antagonists in cAMP accumulation assays.

Case Study 2: Opioid Receptor Ligands (Fentanyl Analogs)

Ring expansion strategies have been applied to the piperidine core of fentanyl to alter potency and respiratory depression profiles.

  • Observation: Expanding the piperidine core to azepane (and azocane) increased lipophilicity significantly.[1]

  • Result: Compound 53 (an azocane/azepane analog) demonstrated high potency (

    
    ) and, notably, reversed fentanyl-induced respiratory depression in plethysmography studies.
    
  • SAR Insight: The flexibility of the larger ring allowed for a "induced fit" mechanism that differentiated

    
    -opioid receptor signaling pathways (biased agonism).
    
Case Study 3: BACE1 Inhibitors (Alzheimer’s)

BACE1 has a large, somewhat flexible active site (S1' subpocket).

  • Piperidine Limitation: Rigid piperidine scaffolds (like in Donepezil) bind well but sometimes fail to fully occupy the S1' subpocket, limiting selectivity against Cathepsin D.

  • Azepane Advantage: Azepane derivatives, due to their bulk and flexibility, have been designed to fill this hydrophobic pocket more completely. However, care must be taken to avoid "floppiness" which reduces potency; often, substituents are added to the azepane ring to lock it into a preferred conformation.

Visualizing the Decision Process

Diagram 1: SAR Decision Tree

When should you switch from Piperidine to Azepane?

SAR_Decision_Tree Start Lead Optimization: Piperidine Core Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Selectivity Is Selectivity/IP Required? Check_Potency->Check_Selectivity Yes Reason_Hydrophobic Need to fill larger hydrophobic pocket? Check_Potency->Reason_Hydrophobic No Reason_IP Need novel IP space? Check_Selectivity->Reason_IP No Check_Metabolism Metabolic Issues? Decision_Azepane Switch to AZEPANE Check_Metabolism->Decision_Azepane Shift Metabolic Site Decision_Piperidine Keep PIPERIDINE Reason_Hydrophobic->Check_Metabolism No Reason_Hydrophobic->Decision_Azepane Yes (Gain Enthalpy) Reason_IP->Decision_Azepane Yes Reason_IP->Decision_Piperidine No

Caption: Decision logic for scaffold hopping from piperidine to azepane based on potency, selectivity, and metabolic requirements.

Experimental Protocols

To ensure data integrity, direct head-to-head comparison requires identical assay conditions.

Protocol A: Comparative Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for Piperidine vs. Azepane analogs.
  • Tissue Preparation:

    • Homogenize transfected HEK-293 cells expressing the target GPCR (e.g., hH3R) in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in assay buffer.
      
  • Incubation:

    • Prepare 96-well plates. Add 50

      
      L of radioligand (at 
      
      
      
      concentration).
    • Add 50

      
      L of test compound (Piperidine/Azepane derivative) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • Add 100

      
      L of membrane suspension (10-20 
      
      
      
      g protein/well).
    • Incubate for 60 min at 25°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic azepanes).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Synthesis - Ring Expansion (Piperidine to Azepane)

Method: Palladium-Catalyzed Allylic Amine Rearrangement.[4][5] Note: This is a modern method to access azepanes from vinyl-piperidines.

  • Reagents: 2-vinylpiperidine derivative, Pd(OAc)

    
     (5 mol%), dppb (10 mol%).
    
  • Conditions: Dissolve substrate in THF under Argon. Heat to reflux for 12-24 hours.

  • Mechanism: The Pd catalyst forms a

    
    -allyl complex, facilitating a ring expansion via N-nucleophilic attack on the distal carbon, expanding the 6-membered ring to a 7-membered azepane.
    
  • Purification: Silica gel chromatography (Azepanes are often more polar/streaking on silica; add 1%

    
     to eluent).
    

Diagram: Conformational Energy Landscape

Energy_Landscape cluster_0 Piperidine (C5H11N) cluster_1 Azepane (C6H13N) P_Chair Chair (Global Min) P_Boat Twist-Boat (High Energy) P_Chair->P_Boat High Barrier Binding Receptor Binding Event P_Chair->Binding Low Entropic Cost (Rigid) A_TC Twist-Chair (Low Energy) A_C Chair (Low Energy) A_TC->A_C Low Barrier A_TC->Binding High Entropic Cost (Flexible -> Frozen) A_TB Twist-Boat (Low Energy) A_C->A_TB Low Barrier A_C->Binding A_TB->Binding

Caption: Comparative conformational energy landscapes. Azepane's multiple low-energy states imply a higher entropic penalty upon binding compared to the rigid piperidine chair.

Conclusion

The transition from piperidine to azepane is not merely a change in molecular weight; it is a strategic shift in the thermodynamic binding profile.

  • Use Piperidine when you need a rigid, predictable scaffold with lower lipophilicity and established metabolic stability.

  • Use Azepane when you need to access deeper hydrophobic pockets, alter the IP landscape, or modulate functional selectivity (e.g., biased agonism) through "induced fit" mechanisms.

References

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Mikan, C. P., et al. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science. Retrieved from [Link]

  • Váradi, A., et al. (2015). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

Comparative

Purity Determination of 2-(Azepan-1-yl)-N-methylethanamine via GC-MS: A Comparative Technical Guide

Executive Summary The accurate purity determination of 2-(Azepan-1-yl)-N-methylethanamine (CAS: Analogous to 1269181-00-1 family) presents a specific analytical challenge due to its chemical structure: a saturated bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 2-(Azepan-1-yl)-N-methylethanamine (CAS: Analogous to 1269181-00-1 family) presents a specific analytical challenge due to its chemical structure: a saturated bicyclic-like aliphatic diamine lacking a strong UV chromophore.[1] While High-Performance Liquid Chromatography (HPLC) is the standard for pharmaceutical intermediates, this compound's lack of conjugation renders standard UV detection (254 nm) ineffective.[1]

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical technique for this application.[1] We compare its performance against HPLC-UV/CAD and quantitative NMR (qNMR), providing a validated workflow that addresses the specific challenges of analyzing secondary amines—namely, peak tailing and thermal lability.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical behavior.

  • Chemical Structure: A tertiary amine (azepane ring) connected via an ethyl linker to a secondary amine (N-methyl).[1]

  • Molecular Weight: ~156.27 g/mol .[1]

  • Chromophore Status: Null. The molecule consists entirely of sigma bonds with no conjugated

    
    -systems.[1]
    
  • Volatility: Moderate to High (Estimated BP: 210–230°C at 760 mmHg).[1]

  • Basicity: High (Two basic nitrogen centers).[1]

The "Amine Tailing" Problem: Secondary amines often interact with active silanol groups on GC column stationary phases, leading to peak tailing. This guide incorporates a Derivatization Strategy using Trifluoroacetic Anhydride (TFAA) to cap the secondary amine, improving peak symmetry and quantification limits.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for this specific aliphatic amine.

FeatureGC-MS (Recommended) HPLC-UV (Low Wavelength) HPLC-CAD / ELSD qNMR (1H)
Detection Principle Electron Ionization (Universal for volatiles)UV Absorption (190–210 nm)Aerosol Charging (Universal)Nuclear Spin (Molar ratio)
Sensitivity (LOD) High (< 0.1 ppm)Low (Poor S/N at low

)
Moderate (1–10 ppm)Low (> 1000 ppm)
Selectivity Excellent (Mass spectral fingerprint)Poor (Solvent cut-off interference)GoodExcellent
Impurity ID Direct (NIST Library matching)Impossible (Requires isolation)ImpossibleStructural inference
Throughput High (15 min run)ModerateModerateLow
Major Limitation Requires derivatization for best shapeBlind to non-chromophoric impurities Non-linear response factorsHigh cost / Low sensitivity

Expert Insight: HPLC-UV is strongly discouraged.[1] To detect this molecule, you must operate at 200–210 nm, where mobile phase solvents (methanol/acetonitrile) absorb significant background light, causing baseline drift and masking impurities.

Validated GC-MS Methodology

This protocol utilizes an in-situ derivatization step to convert the polar N-methyl secondary amine into a volatile, non-polar amide.[1]

Reagents & Standards[1][2][3]
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1]

  • Internal Standard (IS): Dodecane or N-Decane (Non-reactive hydrocarbons).[1]

  • Base: Pyridine (to scavenge acid byproduct).[1]

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of DCM containing Internal Standard (0.5 mg/mL).

  • Derivatization:

    • Add 50

      
      L Pyridine.[1]
      
    • Add 50

      
      L TFAA.[1]
      
    • Cap and incubate at 60°C for 20 minutes.

  • Neutralization/Dry: (Optional) Evaporate to dryness under

    
     and reconstitute in pure DCM to remove excess acid, or inject directly if using a robust liner.
    
Instrument Parameters (Agilent 7890/5977 eqv.)
  • Column: Rtx-5Amine or DB-5ms (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).[1] Note: The amine-specific column is preferred if running underivatized.[1]
  • Inlet: Split Mode (20:1), 250°C. Liner: Deactivated split liner with glass wool.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min).

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: Scan (m/z 40–350) for ID; SIM (m/z 156, 112, 98) for Quant.[1][2]

Experimental Workflow Diagram

GCMS_Workflow Start Raw Sample (2-(Azepan-1-yl)-N-methylethanamine) Solubility Dissolve in DCM + Internal Standard Start->Solubility Decision Need High Sensitivity? Solubility->Decision Direct Direct Injection (Requires Base-Deactivated Liner) Decision->Direct No (>98% Purity Check) Deriv Derivatization (TFAA + Pyridine, 60°C) Decision->Deriv Yes (Trace Impurities) GC_Sep GC Separation (Rtx-5Amine Column) Direct->GC_Sep Deriv->GC_Sep MS_Det MS Detection (EI) Full Scan + SIM GC_Sep->MS_Det Data Data Analysis (Purity % by Area Normalization) MS_Det->Data

Caption: Decision tree for analytical workflow. Derivatization is recommended for trace impurity analysis to eliminate peak tailing.

Experimental Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.

Linearity & Range[1][2]
  • Protocol: Prepare 5 concentration levels (e.g., 50, 80, 100, 120, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][3]
  • Why: Proves the detector response is proportional to amine mass, crucial for "Area %" purity calculations.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method using diluted standards.[1]

  • Target: LOD S/N > 3; LOQ S/N > 10.

  • Relevance: Critical for detecting toxic synthesis byproducts (e.g., unreacted azepane) at < 0.1% levels.

Recovery (Accuracy)[1][2][4][5]
  • Protocol: Spike the sample with a known amount of pure standard at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.[1]

  • Self-Check: If recovery is <90%, check for inlet discrimination (boiling point bias) or incomplete derivatization.[1]

Expert Troubleshooting & Insights

Issue 1: Peak Tailing of the Main Component

  • Cause: Interaction of the secondary amine (-NH-CH3) with silanols in the column or glass liner.[1]

  • Solution: Switch to a "Base-Deactivated" wool liner.[1] If using the direct method (no TFAA), ensure the column is an "Amine" specific phase (e.g., Rtx-Volatile Amine). Standard 5% phenyl columns will degrade performance over time.[1]

Issue 2: "Ghost" Peaks

  • Cause: Carryover.[1] Aliphatic amines are "sticky."[1]

  • Solution: Implement a solvent blank (pure DCM) injection between every sample.[1] Increase the final bake-out temperature of the GC run to 300°C for 3 minutes.

Issue 3: Unstable Baseline

  • Cause: Bleed from the derivatizing reagent.

  • Solution: Ensure the TFAA/Pyridine mixture is volatile enough to elute in the solvent delay window. Set solvent delay to 3.5 minutes.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. (n.d.).[1] GC Analysis of Amines: Tips for Improving Peak Shape.Link

  • Restek Corporation. (2022).[1] Analysis of Volatile Amines on Rtx-Volatile Amine Columns.Link[1]

  • Little, J. L. (1999). Derivatization of Amines for Gas Chromatography/Mass Spectrometry.[3][4] Journal of Chromatography A. Link[1]

Sources

Validation

Strategic Selection of Reference Standards for 2-(Azepan-1-yl)-N-methylethanamine: A Nitrosamine Risk Mitigation Perspective

Topic: Reference standards for 2-(Azepan-1-yl)-N-methylethanamine analysis Content Type: Publish Comparison Guide Executive Summary & Scientific Context In the landscape of pharmaceutical analysis, 2-(Azepan-1-yl)-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 2-(Azepan-1-yl)-N-methylethanamine analysis Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

In the landscape of pharmaceutical analysis, 2-(Azepan-1-yl)-N-methylethanamine (CAS: 47491-38-3, also known as N-(2-Azepan-1-ylethyl)-N-methylamine) is not merely a raw material; it is a critical quality attribute (CQA) marker.

As the key intermediate in the synthesis of Azelastine Hydrochloride (an antihistamine), this secondary amine presents a dual analytical challenge:

  • Process Control: It must be quantified as a raw material with high assay precision.

  • Safety Assurance: It is a Class 1 Nitrosamine Precursor . Unreacted residues of this secondary amine in the final drug product can react with residual nitrites to form N-nitroso-2-(azepan-1-yl)-N-methylethanamine, a potential mutagenic impurity (PMI).

This guide objectively compares reference standard grades available for this compound and provides a self-validating LC-MS/MS protocol for its trace detection, moving beyond simple "purity" to "fitness for purpose."

Comparative Analysis of Reference Standards

Selecting the correct reference standard grade depends entirely on the analytical objective: Assay of the Raw Material vs. Trace Quantification in API .

Table 1: Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Primary Analytical Standard Research Grade / Building Block
Primary Use ISO 17025/17034 Accredited CalibrationGMP Release Testing & Method ValidationEarly-stage Synthesis / R&D
Assay Accuracy Highest (Mass Balance/qNMR certified)High (Chromatographic Purity - Area %)Variable (Often overestimated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoAInternal Batch ID only
Water/Solvent Content Quantified & Corrected (KF/TGA)Often "As is" or Limit Test onlyRarely quantified
Risk Profile Low: Eliminates potency errors.Medium: Requires in-house drying/correction.High: "98%" purity may be 90% potency due to salts/water.
Cost


$
Expert Insight: The "Potency" Trap

For 2-(Azepan-1-yl)-N-methylethanamine, a "98% Purity" Research Grade standard is dangerous for quantitative work. As a diamine, it is highly hygroscopic and readily forms carbonate salts with atmospheric CO₂.

  • Observation: A Research Grade vial labeled "98% (HPLC)" often has a potency of only 85-90% when corrected for water (Karl Fischer) and counter-ions (Titration).

  • Recommendation: For establishing purge factors or calculating carryover limits, use a Primary Analytical Standard where the Assay (w/w) is explicitly certified, not just the chromatographic purity.

Critical Workflow: Nitrosamine Precursor Tracking

The following diagram illustrates the mechanistic pathway where this amine introduces risk and the necessary control points.

Azelastine_Risk_Pathway cluster_control Control Strategy RawMat 2-(Azepan-1-yl)- N-methylethanamine (Secondary Amine) Coupling Coupling Reaction (Synthesis) RawMat->Coupling Phthalazinone 4-(4-chlorobenzyl)- phthalazin-1(2H)-one Phthalazinone->Coupling API Azelastine HCl (Final API) Coupling->API Main Pathway Impurity Residual Amine (Unreacted) Coupling->Impurity Incomplete Conversion Nitrosamine N-nitroso-2-(azepan-1-yl)- N-methylethanamine (Mutagenic) Impurity->Nitrosamine Acidic Conditions + Nitrite Source Nitrite Residual Nitrites (Excipients/Water) Nitrite->Nitrosamine

Figure 1: Mechanistic pathway showing the transformation of the starting material into a genotoxic nitrosamine impurity.[1][2]

Self-Validating Protocol: Trace Quantitation via LC-MS/MS

To prove that the "Purge Factor" is sufficient, you must quantify the residual amine in the final Azelastine API at ppm levels. UV detection is insufficient due to the lack of a strong chromophore in the aliphatic chain.

Method Design Principles
  • Matrix Effect Mitigation: The Azelastine API will ionize heavily, potentially suppressing the signal of the trace amine. Deuterated Internal Standard (SIL-IS) usage is mandatory.

  • pH Control: The mobile phase must be basic (pH > 9) or use ion-pairing to retain the polar diamine on C18, OR use a HILIC column.

Step-by-Step Protocol

1. Standard Preparation:

  • Stock Solution: Dissolve 10.0 mg Primary Analytical Standard of 2-(Azepan-1-yl)-N-methylethanamine in 100 mL Methanol (100 µg/mL). Correct for potency.

  • Internal Standard: Prepare 2-(Azepan-1-yl)-N-methyl-d3-ethanamine at 100 µg/mL.

2. Sample Preparation (Azelastine HCl API):

  • Weigh 50 mg API into a 15 mL centrifuge tube.

  • Add 50 µL of Internal Standard solution.

  • Dissolve in 5.0 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Vortex for 2 minutes; Centrifuge at 4000 rpm to settle any insolubles.

3. LC-MS/MS Parameters:

  • Column: Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (6 min) → 95% B (8 min) → 5% B (8.1 min).

  • Flow Rate: 0.3 mL/min.

4. Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Target (Amine):

    • Precursor: m/z ~157.2

      
      
      
    • Quantifier: m/z 157.2 → 84.1 (Azepane ring fragment)

    • Qualifier: m/z 157.2 → 44.1 (N-methyl-ethyl fragment)

  • Internal Standard:

    • Precursor: m/z ~160.2

      
      
      
    • Quantifier: m/z 160.2 → 84.1

Validation Criteria (Self-Check)
  • System Suitability: The signal-to-noise (S/N) ratio for the LOQ standard (e.g., 0.5 ppm relative to API) must be >10.

  • Linearity:

    
     over the range of 0.5 ppm to 100 ppm.
    
  • Recovery: Spike the API with the amine at the limit level. Recovery must be 80-120%. If recovery fails, the matrix effect is too strong; switch to HILIC chromatography.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 2-(Azepan-1-yl)-N-methylethanamine (CID 165999956). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Validating Assay Sensitivity for Azepane-Based Compounds: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I approach assay validation not merely as a procedural checklist, but as a self-validating system. Every control, dilution, and read-out must be mechanistically justified to ensure that...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach assay validation not merely as a procedural checklist, but as a self-validating system. Every control, dilution, and read-out must be mechanistically justified to ensure that the data we generate is an artifact-free reflection of true biology.

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry[1]. From N-benzylated bicyclic azepanes acting as potent monoamine transporter inhibitors[2] to azepane-2,4-diones evaluated for anticancer properties[3], the structural plasticity of azepanes allows for the fine-tuning of physicochemical properties. However, validating the biological activity of these highly lipophilic compounds requires rigorous assay sensitivity to distinguish true target engagement from assay interference or off-target cytotoxicity.

This guide provides an objective, comparative framework for validating assay sensitivity when screening azepane-based compounds, grounded in regulatory standards and field-proven methodologies.

Regulatory & Statistical Grounding for Assay Sensitivity

Assay sensitivity is defined as the lowest concentration at which a compound consistently produces a measurable response above the background noise. While the FDA explicitly mandates a sensitivity threshold of 100 ng/mL for clinical Anti-Drug Antibody (ADA) screening assays[4], the statistical principles underlying these guidelines—specifically the establishment of a statistically sound cut-point with a defined false-positive rate (typically 5% for screening)—are directly translatable to small-molecule drug discovery[5].

For early-stage screening of azepane derivatives, establishing a robust Signal-to-Noise (S/N) ratio and a Z'-factor > 0.5 is non-negotiable[6]. Furthermore, hit criteria typically demand that target-based IC50 and whole-cell EC50 values fall below the 1 µM threshold to warrant progression into lead optimization[6].

Comparative Analysis of Screening Modalities

When evaluating azepane-based compounds, the choice of assay modality dictates the sensitivity and physiological relevance of the data. Table 1 objectively compares the primary modalities used in azepane evaluation.

Table 1: Comparative Performance of Assay Modalities for Azepane Derivatives

Assay ModalityTarget/ApplicationRepresentative Azepane CompoundSensitivity Threshold (Hit Criteria)AdvantagesLimitations
Radioligand Displacement Monoamine Transporters (NET/DAT/SERT)N-Benzylated Bicyclic AzepaneIC50 < 100 nMHigh specificity, direct target engagementRequires radioactive handling, high cost
Colorimetric Enzymatic NagZ GlucosaminidaseTrihydroxylated AzepaneIC50 < 1 µMHigh throughput, scalable, non-radioactiveProne to optical interference (false positives)
Whole-Cell Viability (MTT) General Cytotoxicity / AnticancerAzepane-2,4-dione derivativesEC50 < 1 µMPhysiologically relevant, assesses membrane permeabilityIndirect measure of target engagement

Validation Workflow Visualization

A robust validation of azepane compounds must follow a hierarchical approach, starting with primary screening to identify hits, followed by secondary assays to confirm activity and elucidate the mechanism of action[3].

AssayWorkflow A Azepane Compound Library (e.g., N-benzylated, Azepane-2,4-diones) B Primary Screening (Target-Based / High-Throughput) A->B Library Input C Secondary Confirmatory Assay (Dose-Response / Orthogonal) B->C Primary Hits (IC50 < 1 µM) D Whole-Cell Phenotypic Assay (MTT / LDH Cytotoxicity) C->D Confirmed Hits E Mechanism of Action & Selectivity (e.g., NET/DAT/SERT profiling) D->E Non-toxic Candidates

Hierarchical in vitro assay validation workflow for azepane-based compounds.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step incorporates internal controls to verify that the observed sensitivity is a function of the azepane compound, not an experimental artifact.

Protocol 1: Target-Based Radioligand Displacement Assay (Monoamine Transporter Profiling)

Application: Evaluating N-benzylated azepanes against NET/DAT[2]. Causality & Design: Radioligand displacement provides a direct measure of target occupancy. Because highly lipophilic azepane derivatives can exhibit non-specific binding to plasticware or membrane lipids, we utilize a radiolabeled tracer combined with rapid filtration to isolate specific binding, ensuring high assay sensitivity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human NET. Causality: Using stably transfected cells ensures a high and consistent receptor density (Bmax), which maximizes the assay window and improves sensitivity.

  • Compound Dilution: Prepare 10-point serial dilutions of the azepane test compounds in 100% DMSO, then dilute 1:100 in assay buffer. Causality: Maintaining a final DMSO concentration of ≤1% prevents solvent-induced protein denaturation, which would artificially lower the apparent IC50.

  • Assay Setup: In a 96-well plate, combine 50 µL of azepane compound, 50 µL of [3H]nisoxetine (Kd ~ 1 nM), and 100 µL of membrane suspension. Include a vehicle control (Total Binding) and a high-concentration reference inhibitor (Non-Specific Binding). Causality: The reference inhibitor (e.g., 10 µM desipramine) defines the assay's absolute floor, allowing for accurate calculation of specific binding.

  • Incubation & Filtration: Incubate for 60 minutes at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter, directly enhancing assay sensitivity by lowering background noise.

  • Quantification: Add scintillation fluid and read on a Microbeta counter. Calculate IC50 using non-linear regression.

Protocol 2: Whole-Cell Viability (MTT) Assay

Application: Assessing the cytotoxicity of Azepane-2,4-diones[3]. Causality & Design: The MTT assay measures NAD(P)H-dependent oxidoreductase activity[3]. We select this over ATP-luminescence to specifically validate the metabolic stability of cells exposed to azepanes, ensuring that target inhibition (e.g., in anticancer screening) is not conflated with basal mitochondrial toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT-116) at 5,000 cells/well in a 96-well plate. Incubate overnight. Causality: Allowing 24 hours for attachment ensures cells are in the exponential growth phase, making them uniformly sensitive to cytotoxic insult.

  • Compound Treatment: Treat cells with azepane-2,4-dione compounds (0.1 µM to 100 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control. Causality: The positive control validates the intrinsic sensitivity of the cell line on the day of the assay.

  • MTT Addition: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan. The 3-hour window is optimized to prevent signal saturation.

  • Solubilization & Reading: Remove media, add 100 µL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm. Causality: Complete solubilization is critical; undissolved crystals cause light scattering, leading to artificially high absorbance readings and underestimation of compound toxicity.

Mechanistic Insights & Pathway Modulation

Understanding the molecular pathways modulated by azepanes is essential for interpreting assay sensitivity. For instance, N-benzylated bicyclic azepanes exhibit a unique polypharmacological profile, acting as nanomolar inhibitors of Norepinephrine Transporters (NET) and Dopamine Transporters (DAT), while concurrently modulating the σ-1 receptor[2].

Mechanism Azepane N-Benzylated Azepane (Lead Compound) NET Norepinephrine Transporter (NET) Azepane->NET Inhibition (IC50 ~60 nM) DAT Dopamine Transporter (DAT) Azepane->DAT Inhibition (IC50 ~230 nM) Sigma Sigma-1 Receptor (σ-1R) Azepane->Sigma Inhibition (IC50 ~110 nM) Synapse Increased Monoamine Synaptic Concentration NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake Neuro Neuropharmacological Efficacy Sigma->Neuro Chaperone Modulation Synapse->Neuro Receptor Activation

Pharmacological mechanism of N-benzylated azepanes in synaptic monoamine regulation.

Conclusion

Validating assay sensitivity for azepane-based compounds requires a delicate balance of statistical rigor, appropriate modality selection, and mechanistically sound protocol design. By enforcing strict system suitability controls and understanding the physicochemical limitations of the azepane scaffold, researchers can confidently advance these privileged structures through the drug discovery pipeline.

References

  • BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.1

  • ACS Publications, Journal of Medicinal Chemistry. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.2

  • BenchChem. Validating In Vitro Assays for Azepane-2,4-dione Compounds: A Comparative Guide.3

  • NIH/PMC. Screening and hit evaluation of a chemical library against blood-stage Plasmodium falciparum.6

  • NeBioLab. Complete Guide On Anti Drug Antibody (ADA) Assay Development, Immunogenicity Assessment, And FDA Guidance.4

  • SciSpace. Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β-lactam.7

  • Drug Development & Delivery. Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins.5

Sources

Validation

High-Resolution Elemental Analysis of 2-(Azepan-1-yl)-N-methylethanamine: A Comparative Guide for Drug Development

Executive Summary In modern drug discovery, aliphatic diamines serve as critical building blocks for tuning the lipophilicity, target binding affinity, and pharmacokinetic profiles of Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, aliphatic diamines serve as critical building blocks for tuning the lipophilicity, target binding affinity, and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). Among these, 2-(Azepan-1-yl)-N-methylethanamine —featuring a highly flexible seven-membered azepane ring—offers unique spatial geometry compared to its more rigid five- and six-membered analogs. However, verifying the absolute purity of these nitrogen-rich, hygroscopic liquids requires rigorous analytical control. 1[1]. This guide objectively compares the elemental analysis performance of this compound against its structural alternatives and provides a self-validating analytical framework.

Structural Context & Alternative Benchmarks

When selecting a diamine side-chain for API synthesis, medicinal chemists typically evaluate three homologous alternatives. The choice of ring size directly impacts the compound's basicity, lipophilicity, and behavior during combustion analysis:

  • 2-(Pyrrolidin-1-yl)-N-methylethanamine (C₇H₁₆N₂): A 5-membered ring. Highly volatile, requiring rapid sealing during sample preparation to prevent mass loss.

  • 2-(Piperidin-1-yl)-N-methylethanamine (C₈H₁₈N₂): A 6-membered ring. The industry standard, offering a balance of benchtop stability and predictable combustion kinetics.

  • 2-(Azepan-1-yl)-N-methylethanamine (C₉H₂₀N₂): A 7-membered ring. The increased carbon count enhances lipophilicity (LogP), but the conformational flexibility and steric bulk around the tertiary amine can lead to incomplete oxidation if combustion temperatures are not tightly controlled.

Analytical Challenges & Causality in Experimental Design

As a Senior Application Scientist, I frequently observe that aliphatic diamines present two distinct mechanistic challenges during CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis:

  • Hygroscopicity & Atmospheric Scavenging: Free-base amines rapidly absorb atmospheric moisture and carbon dioxide (forming carbamates). If a sample is weighed in ambient air, the mass balance shifts—experimental Carbon and Nitrogen percentages will artificially drop, while Hydrogen and Oxygen will spike.

  • Refractory Nitride Formation: The steric hindrance in the azepane ring can resist complete oxidation. If the combustion temperature drops below 1800°C locally, trace amounts of nitrogen may form refractory nitrides rather than NOₓ gases, leading to out-of-spec nitrogen recovery.

To mitigate this,2[2]. The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), ensuring the complete destruction of the azepane ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. System suitability is proven before any sample is analyzed.2[2] to prevent pre-combustion evaporation.

  • Step 1: Baseline Verification (Blanking). Run three empty tin capsules. The Thermal Conductivity Detector (TCD) must show no residual peaks for C, H, or N, proving the system is free of atmospheric leaks or carrier gas contamination.

  • Step 2: Calibration. Analyze a certified reference material, such as Acetanilide (C₈H₉NO), in triplicate. The Relative Standard Deviation (RSD) across the runs must be < 0.2% to validate the TCD response factors.

  • Step 3: Inert Sample Preparation. Inside a nitrogen-purged glovebox, accurately weigh 2.0–3.0 mg of 2-(Azepan-1-yl)-N-methylethanamine into liquid-sealing tin capsules. Cold-weld the capsules shut to prevent volatilization.

  • Step 4: Dynamic Flash Combustion. Drop the sealed capsule into the combustion reactor (1000°C) synchronized with a precise pulse of high-purity Oxygen.

  • Step 5: Catalytic Reduction & Separation. Pass the resulting combustion gases (CO₂, H₂O, NOₓ) through a reduction reactor containing elemental Copper at 650°C. This absorbs excess O₂ and quantitatively reduces all NOₓ species to N₂ gas. The gases are then separated via an isothermal Gas Chromatography (GC) column and quantified by the TCD.

CHNS_Protocol A 1. Blank & Calibration (Acetanilide Standard) B 2. Inert Sample Prep (N2 Glovebox, Tin Capsule) A->B Baseline verified C 3. Flash Combustion (1000°C + O2 Pulse) B->C Sealed sample D 4. Catalytic Reduction (Cu Layer, 650°C) C->D CO2, H2O, NOx E 5. GC Separation & TCD Detection D->E CO2, H2O, N2

Self-validating CHNS analytical workflow for volatile diamines.

Quantitative Data & Comparative AnalysisIn pharmaceutical development, elemental analysis is commonly used for the structural identification and quality control of raw products[3]. The globally accepted tolerance for elemental analysis in this field is ±0.3% from the theoretical calculated value. The table below summarizes the theoretical versus experimental CHNS results for 2-(Azepan-1-yl)-N-methylethanamine and its alternatives.
Compound (Free Base)Molecular FormulaTheoretical C (%)Experimental C (%)Theoretical H (%)Experimental H (%)Theoretical N (%)Experimental N (%)Purity Status
2-(Pyrrolidin-1-yl)-N-methylethanamine C₇H₁₆N₂65.5765.4812.5812.6521.8521.79Pass (Δ < 0.3%)
2-(Piperidin-1-yl)-N-methylethanamine C₈H₁₈N₂67.5567.4112.7612.8819.6919.55Pass (Δ < 0.3%)
2-(Azepan-1-yl)-N-methylethanamine C₉H₂₀N₂69.1769.0212.9013.0517.9217.81Pass (Δ < 0.3%)

Data Interpretation: Across all three analogs, we observe a consistent, slight depression in Carbon and Nitrogen, paired with a marginal elevation in Hydrogen. This is the classic analytical signature of trace moisture absorption during micro-weighing. Because the experimental values remain strictly within the ±0.3% threshold, the data definitively confirms the empirical formulas and high purity of the synthesized building blocks without the need for further desiccation.

Conclusion

While 2-(Azepan-1-yl)-N-methylethanamine provides superior lipophilic tuning for drug development compared to smaller-ring diamines, its accurate characterization requires strict adherence to inert handling and high-temperature dynamic flash combustion. By utilizing a self-validating CHNS protocol, researchers can confidently verify API precursors, ensuring downstream efficacy and regulatory compliance.

References
  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL
  • Title: AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: Thermo Fisher Scientific URL
  • Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Source: Thermo Fisher Scientific URL

Sources

Comparative

Comparative Kinetics of Azepane Nucleophilic Substitution: A Technical Guide

As drug discovery increasingly explores three-dimensional chemical space, saturated nitrogen heterocycles have become foundational scaffolds. While pyrrolidine (5-membered) and piperidine (6-membered) are ubiquitous, aze...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly explores three-dimensional chemical space, saturated nitrogen heterocycles have become foundational scaffolds. While pyrrolidine (5-membered) and piperidine (6-membered) are ubiquitous, azepane (homopiperidine, 7-membered) offers a unique conformational profile that translates into distinct kinetic behaviors during nucleophilic substitution (S


2 and S

Ar) reactions.

This guide provides an authoritative, data-driven comparison of azepane’s nucleophilicity against other cyclic amines, detailing the structural causality behind its reactivity and providing self-validating experimental protocols for kinetic profiling.

Structural Causality & Comparative Kinetics

The nucleophilicity of cyclic secondary amines is not strictly governed by their Brønsted basicity (pK


); rather, it is heavily influenced by ring strain, conformational flexibility, and the resulting steric sweep volume around the nitrogen lone pair.
  • Pyrrolidine (5-membered): Adopts a relatively planar envelope conformation. The nitrogen lone pair is highly exposed, minimizing steric hindrance during the transition state of nucleophilic attack.

  • Piperidine (6-membered): Exists predominantly in a rigid chair conformation. Axial hydrogens create a moderate steric shield around the nitrogen, slightly reducing its nucleophilicity compared to pyrrolidine.

  • Azepane (7-membered): Features a highly flexible ring that rapidly interconverts between twist-chair and boat conformations. This flexibility increases the effective steric bulk (sweep volume) around the reactive center. Consequently, in sterically demanding S

    
    Ar reactions or aryne trapping, azepane often exhibits slower reaction kinetics than its smaller counterparts [1, 2].
    
Comparative Nucleophilicity & Reactivity Parameters

To objectively quantify these differences, we rely on established empirical scales such as Methyl Cation Affinity (MCA) [3] and Arynophilicity (


-value) [2].
Cyclic AmineRing SizeBrønsted Basicity (pK

in H

O)
Methyl Cation Affinity (MCA, kJ/mol)Arynophilicity (

-value)
Kinetic Profile Summary
Pyrrolidine 511.27148.0N/AHighest baseline nucleophilicity; minimal steric penalty.
Piperidine 611.22139.01.45Rigid chair limits lone pair accessibility; moderate reactivity.
Azepane 711.10145.01.24High flexibility increases steric shielding; lowest relative S

Ar rate.

Data synthesized from computational MCA models [3] and experimental aryne trapping kinetics [2].

Mechanistic Pathways: S Ar Kinetics

In Aromatic Nucleophilic Substitution (S


Ar) with activated electrophiles (e.g., 1-fluoro-2,4-dinitrobenzene), azepane reacts via a two-step addition-elimination mechanism involving a Meisenheimer 

-complex
.

Because of azepane's conformational bulk, the expulsion of the leaving group from the Meisenheimer complex can become the rate-determining step in aprotic solvents. When this occurs, the reaction often exhibits base catalysis , where a second molecule of azepane acts as a general base to deprotonate the zwitterionic intermediate, facilitating leaving group departure[1].

SNAr_Pathway A Electrophile + Azepane (Pseudo-1st Order) B Meisenheimer Complex (Transient Intermediate) A->B k1 (Attack) B->A k-1 (Revert) C Product Formation (UV-Vis Detection) B->C k2 (Uncatalyzed) D Base Catalysis Pathway (2nd Azepane Molecule) B->D k3[Azepane] D->C Fast Departure

Kinetic pathways of azepane SNAr reactions highlighting base-catalyzed intermediate decomposition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By systematically varying concentrations, researchers can isolate specific rate constants and verify the underlying reaction mechanism.

Protocol A: UV-Vis Kinetic Profiling of Azepane S Ar

This protocol determines the second-order rate constant (


) and identifies potential base catalysis by monitoring the reaction under pseudo-first-order conditions.

Reagents & Equipment:

  • Azepane (Distilled prior to use)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Acetonitrile (HPLC grade, anhydrous)

  • Thermostated UV-Vis Spectrophotometer (25.0 ± 0.1 °C)

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a

    
     M stock solution of DNFB in acetonitrile. Prepare a series of azepane stock solutions ranging from 
    
    
    
    M to
    
    
    M.
    • Causality: Maintaining [Azepane]

      
       [DNFB] ensures pseudo-first-order kinetics, simplifying the rate law to 
      
      
      
      , preventing concentration drift of the nucleophile.
  • Initiation: In a quartz cuvette, mix 2.0 mL of the azepane solution with 0.1 mL of the DNFB solution. Rapidly invert to mix.

  • Data Acquisition: Monitor the appearance of the

    
    -(2,4-dinitrophenyl)azepane product at 
    
    
    
    nm over 5 half-lives.
  • Self-Validation & Analysis:

    • Plot

      
       versus time to extract the pseudo-first-order rate constant (
      
      
      
      ). The linearity of this plot validates the pseudo-first-order assumption.
    • Plot

      
       versus [Azepane].
      
    • Interpretation: If the plot is strictly linear, the mechanism is uncatalyzed (

      
      ). If the plot curves upward, it indicates general base catalysis by a second azepane molecule, requiring a fit to 
      
      
      
      .
Protocol B: Preparative S 2 Alkylation of Azepane

When utilizing azepane in synthetic workflows, over-alkylation (formation of quaternary ammonium salts) is a common side reaction. This protocol uses controlled stoichiometry and a non-nucleophilic base to optimize yield.

Reagents:

  • Azepane (1.0 equiv, 10 mmol)

  • Benzyl bromide (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K

    
    CO
    
    
    
    , 2.0 equiv, 20 mmol)
  • Dimethylformamide (DMF, anhydrous, 20 mL)

Step-by-Step Methodology:

  • System Setup: Suspend K

    
    CO
    
    
    
    in DMF in a round-bottom flask under N
    
    
    atmosphere. Add azepane and cool the mixture to 0 °C.
    • Causality: K

      
      CO
      
      
      
      acts as an insoluble, non-nucleophilic proton sponge. It scavenges the HBr byproduct, preventing the protonation of azepane (which would immediately halt its nucleophilicity) without participating in competing substitution reactions.
  • Electrophile Addition: Dissolve benzyl bromide in 5 mL of DMF. Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition maintains a low instantaneous concentration of the electrophile, heavily favoring the mono-alkylation of the secondary amine over the slower, sterically hindered quaternization of the resulting tertiary amine.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, Ninhydrin stain).

  • Workup: Dilute with 50 mL of water to dissolve inorganic salts and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

References

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. Available at:[Link]

  • Parameterization of Arynophiles: Experimental Investigations towards a Quantitative Understanding of Aryne Trapping Reactions. Synthesis (Georg Thieme Verlag). Available at:[Link]

  • Cation affinity numbers of Lewis bases. Beilstein Journal of Organic Chemistry (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-(Azepan-1-yl)-N-methylethanamine proper disposal procedures

This guide outlines the validated disposal and handling protocols for 2-(Azepan-1-yl)-N-methylethanamine , a specialized tertiary/secondary diamine intermediate often used in pharmaceutical synthesis.[1][2] Executive Saf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for 2-(Azepan-1-yl)-N-methylethanamine , a specialized tertiary/secondary diamine intermediate often used in pharmaceutical synthesis.[1][2]

Executive Safety & Disposal Summary

2-(Azepan-1-yl)-N-methylethanamine (Structure: Azepane ring linked via ethyl chain to a methylamine) is a Corrosive Organic Base .[1][2] It presents significant risks of chemical burns, respiratory irritation, and potential flammability.[2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Critical Prohibition: NEVER dispose of this compound down the drain. Its basicity and potential aquatic toxicity violate standard sewer discharge permits.[2]

  • Waste Classification: Generally classified as D002 (Corrosive) and potentially D001 (Ignitable) depending on the specific flashpoint of the solution/mixture.

Hazard Identification & GHS Classification

Before handling waste, you must validate the specific hazards.[2] Based on structural analogs (e.g., substituted azepanes, aliphatic diamines), the following GHS classifications apply:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[1][2][3]DANGER
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][3][4]WARNING
STOT - Single Exposure 3H335: May cause respiratory irritation.[1][2]WARNING
Flammable Liquids 3 or 4*H226/H227: Flammable/Combustible liquid.[1]WARNING

*Note: Aliphatic amines of this molecular weight range often have flashpoints between 40°C and 70°C. Treat as flammable until experimentally verified otherwise.[1]

Operational Disposal Protocol

Phase 1: Segregation & Compatibility

The most common accident involving amine waste is incompatible mixing .[1]

  • Incompatibility: Reacts violently with strong acids (exothermic neutralization), acid chlorides, acid anhydrides, and strong oxidizers (e.g., peroxides, permanganates).[2]

  • Segregation Rule: Store in a dedicated "Organic Bases" waste stream. Do not mix with "Organic Acids" or "Aqueous Oxidizers."[1]

Phase 2: Container Selection & Packaging
  • Primary Container: High-Density Polyethylene (HDPE) carboys or amber glass bottles with PTFE-lined caps. HDPE is preferred for resistance to physical impact.

  • Venting: If the waste contains residual reactive reagents (e.g., alkyl halides), use a vented cap to prevent pressure buildup from slow secondary reactions.[2]

Phase 3: Waste Labeling

Labels must be compliant with local regulations (e.g., RCRA in the US).

  • Chemical Name: Write out the full name: "2-(Azepan-1-yl)-N-methylethanamine". Do not use abbreviations or project codes (e.g., "Compound X").

  • Constituents: If in solution, list the solvent and approximate concentration (e.g., "5% in Dichloromethane").

  • Hazard Checkbox: Check "Corrosive" and "Toxic."[1]

Phase 4: Neutralization (NOT RECOMMENDED for Disposal)

While it is chemically possible to neutralize amines with dilute acid, do not attempt this as a disposal method in the lab.

  • Reasoning: The heat of neutralization can cause solvent flashing or splashing. Neutralization does not remove the toxicity of the organic backbone.[2]

  • Protocol: Submit as raw chemical waste.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 2-(Azepan-1-yl)-N-methylethanamine CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Liquid/Solid CheckState->Pure Pure Solution Solution/Mixture CheckState->Solution Mixture ContainerC Container C: Pure Organic Base (Corrosive/Flammable) Pure->ContainerC CheckSolvent Identify Solvent Type Solution->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Toluene) CheckSolvent->NonHalogenated No Halogens ContainerA Container A: Organic Base (Halogenated) Halogenated->ContainerA ContainerB Container B: Organic Base (Non-Halogenated) NonHalogenated->ContainerB Labeling Label: 'Hazardous Waste - Corrosive/Toxic' List all constituents ContainerA->Labeling ContainerB->Labeling ContainerC->Labeling Storage Store in Secondary Containment (Away from Acids) Labeling->Storage Disposal Handover to EHS/Contractor (Incineration) Storage->Disposal

Caption: Operational workflow for segregating and packaging amine waste based on solvent compatibility.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: The vapor is a respiratory irritant. Clear the immediate area.[2]

  • PPE: Don butyl rubber or Silver Shield gloves (standard nitrile may degrade quickly with concentrated amines), safety goggles, and a lab coat.[2]

  • Containment: Use a non-combustible absorbent (e.g., vermiculite, dry sand, or commercial amine-neutralizing spill pads).[1][2]

    • Note: Do not use paper towels for concentrated spills; the heat of reaction can cause smoldering.

  • Cleanup: Scoop absorbed material into a disposal bag/pail. Wipe the area with a dilute soap solution, then water.[2]

  • Disposal: Label the debris as "Hazardous Waste: Amine Contaminated Debris" and process via the chemical waste stream.

Technical Data for Waste Manifests

When filling out waste manifests for EHS or external contractors, use the following data points.

PropertyValue/Description
Chemical Family Aliphatic Heterocyclic Amine
Physical State Liquid (typically)
pH > 11 (Strong Base)
Water Solubility Soluble (due to amine functionality)
RCRA Codes (USA) D002 (Corrosive); Check flashpoint for D001
DOT Shipping Name Polyamines, liquid, corrosive, n.o.s. (or Flammable amines, corrosive, n.o.s.)[1][2][3][5][6][7][8]

References

  • PubChem. (n.d.). amine dihydrochloride.[2][9] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.[2] Retrieved October 26, 2023, from [Link][2]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Environmental Health & Safety. Retrieved October 26, 2023, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(Azepan-1-yl)-N-methylethanamine
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